Product packaging for Methyl 3-hydroxyundecanoate(Cat. No.:)

Methyl 3-hydroxyundecanoate

Katalognummer: B142756
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: ODWHGFYACOPLGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methyl 3-hydroxyundecanoate is a chemical compound of interest in various scientific research fields. Specific information on its main applications, research value, and mechanism of action is not currently available in general scientific literature and requires specialized research to determine. Researchers are encouraged to consult dedicated scientific databases and primary literature for detailed studies on this compound. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B142756 Methyl 3-hydroxyundecanoate

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-hydroxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxyundecanoate is a chiral specialty chemical belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While specific research on this particular molecule is limited, its structural analogs and the broader class of (R)-3-hydroxy fatty acids are of significant interest in various scientific fields. They are known as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Furthermore, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in biological systems, such as in triggering plant immune responses. This guide provides a comprehensive overview of the known chemical properties of (R)-Methyl 3-hydroxyundecanoate, supplemented with data from its closest homologs, to serve as a valuable resource for research and development.

Chemical and Physical Properties

Detailed experimental data for (R)-Methyl 3-hydroxyundecanoate is not widely available in the public domain. However, its basic properties can be inferred from supplier information and comparison with its nearest homologs, methyl 3-hydroxydecanoate (B1257068) (C10) and methyl 3-hydroxydodecanoate (C12).

Property(R)-Methyl 3-hydroxyundecanoateMethyl 3-hydroxydecanoate (Homolog)Methyl 3-hydroxydodecanoate (Homolog)
CAS Number 129758-71-0[1][2]62675-82-5[3]72864-23-4[4][5]
Molecular Formula C12H24O3[1]C11H22O3[3]C13H26O3[4][5]
Molecular Weight 216.32 g/mol [1]202.29 g/mol [3]230.34 g/mol [4][5]
Appearance Liquid[1]Oil[6]Colorless to pale yellow liquid[7]
Boiling Point Not available99-100°C at 0.5 mmHg[8]Not available
Density Not available0.956 g/cm³ (Predicted)[6]Not available
Solubility Not availableSlightly soluble in Chloroform and Methanol[6]Soluble in common organic solvents[7]
Purity >98%[1]>98%[9]>98%[4]
Storage Conditions Freezer[1]Refrigerator, under inert atmosphere[6]-20°C[7]

Spectroscopic Data

Specific spectroscopic data for (R)-Methyl 3-hydroxyundecanoate is not readily found in the literature. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of a typical (R)-methyl 3-hydroxyalkanoate would exhibit characteristic signals for the methyl ester protons, the protons on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) protons, and the alkyl chain protons. For example, in the 1H NMR spectrum of methyl (R)-(-)-3-hydroxybutyrate, the key signals are observed around 4.21 ppm (methine proton), 3.71 ppm (methyl ester protons), 2.4-2.5 ppm (methylene protons), and 1.23 ppm (methyl protons of the ethyl group)[10][11]. Similar patterns would be expected for (R)-Methyl 3-hydroxyundecanoate, with the integration of the alkyl chain protons being significantly larger.

Mass Spectrometry (MS)

The mass spectrum of methyl 3-hydroxyalkanoates typically shows a characteristic fragmentation pattern. A prominent peak is often observed at m/z 103, corresponding to the McLafferty rearrangement product of the methyl ester of a 3-hydroxy acid[12]. The molecular ion peak (M+) may also be observed. For instance, the GC-MS data for methyl 3-hydroxydecanoate shows significant peaks at m/z 103 and 129[3]. The mass spectrum of methyl 3-hydroxydodecanoate also presents characteristic fragmentation patterns[5][13].

Experimental Protocols

General Synthesis of (R)-Methyl 3-hydroxyalkanoates

While a specific protocol for (R)-Methyl 3-hydroxyundecanoate is not detailed in the literature, a general approach for the synthesis of medium-chain (R)-methyl 3-hydroxyalkanoates involves the asymmetric reduction of the corresponding methyl 3-oxoalkanoate.

Example Protocol: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate

  • Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a BINAP ligand, is prepared in situ or used as a pre-formed complex.

  • Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxoundecanoate in a suitable solvent like methanol.

  • Hydrogenation: Add the chiral catalyst to the solution. The reactor is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure until the starting material is consumed (monitored by TLC or GC).

  • Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched (R)-Methyl 3-hydroxyundecanoate.

Note: This is a generalized protocol and specific conditions such as catalyst loading, solvent, temperature, pressure, and reaction time would need to be optimized.

A common route for obtaining various (R)-3-hydroxyalkanoate methyl esters is through the acid-catalyzed methanolysis of polyhydroxyalkanoates (PHAs) produced by bacteria[14].

Synthesis_Workflow Methyl 3-oxoundecanoate Methyl 3-oxoundecanoate Asymmetric Hydrogenation Asymmetric Hydrogenation Methyl 3-oxoundecanoate->Asymmetric Hydrogenation Chiral Ru-catalyst H₂, Methanol Crude Product Crude Product Asymmetric Hydrogenation->Crude Product Purification Purification Crude Product->Purification Column Chromatography (R)-Methyl 3-hydroxyundecanoate (R)-Methyl 3-hydroxyundecanoate Purification->(R)-Methyl 3-hydroxyundecanoate

A generalized workflow for the synthesis of (R)-Methyl 3-hydroxyundecanoate.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of (R)-Methyl 3-hydroxyundecanoate are scarce, research on related medium-chain 3-hydroxy fatty acids provides insights into its potential roles.

Precursor for Polyhydroxyalkanoates (PHAs)

(R)-3-hydroxyalkanoic acids are the monomeric units of PHAs, which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The chain length of the monomer determines the physical properties of the resulting polymer.

Signaling in Plant Immunity

Recent studies have shown that medium-chain 3-hydroxy fatty acids can act as signaling molecules in plants. Specifically, they can be recognized by plant immune receptors and trigger defense responses against pathogens.

Potential Anti-Cancer Activity

There is evidence that the conjugation of (R)-3-hydroxyalkanoic acids to peptides can enhance their anti-cancer activity. The efficacy of this enhancement is dependent on the carbon chain length of the fatty acid.

Fuel Properties

(R)-3-hydroxyalkanoate methyl esters derived from microbial PHAs have been investigated as potential biofuels[14].

At present, there are no well-defined signaling pathways in mammalian systems that directly involve (R)-Methyl 3-hydroxyundecanoate. However, given the diverse biological activities of other fatty acid esters, it remains an area for future investigation.

Biological_Relevance cluster_synthesis Biosynthesis & Derivatization cluster_applications Potential Applications Microbial Fermentation Microbial Fermentation Polyhydroxyalkanoates (PHAs) Polyhydroxyalkanoates (PHAs) Microbial Fermentation->Polyhydroxyalkanoates (PHAs) PHAs PHAs Methanolysis Methanolysis PHAs->Methanolysis H⁺, CH₃OH (R)-Methyl 3-hydroxyundecanoate (R)-Methyl 3-hydroxyundecanoate Methanolysis->(R)-Methyl 3-hydroxyundecanoate Biodegradable Polymers Biodegradable Polymers (R)-Methyl 3-hydroxyundecanoate->Biodegradable Polymers as monomer Biofuel Biofuel (R)-Methyl 3-hydroxyundecanoate->Biofuel Pharmaceuticals Pharmaceuticals (R)-Methyl 3-hydroxyundecanoate->Pharmaceuticals e.g., peptide conjugation Agrochemicals Agrochemicals (R)-Methyl 3-hydroxyundecanoate->Agrochemicals e.g., plant immunity elicitor

Logical relationships of (R)-Methyl 3-hydroxyundecanoate.

Conclusion

(R)-Methyl 3-hydroxyundecanoate is a chiral molecule with potential applications stemming from its role as a PHA monomer and the biological activities observed in its structural analogs. While a comprehensive dataset for this specific compound is currently lacking, this guide provides a foundational understanding by leveraging available information and data from closely related homologs. Further research is warranted to fully elucidate its chemical properties, develop efficient and specific synthesis protocols, and explore its biological functions and potential applications in drug development, materials science, and agriculture.

References

The Natural Occurrence of 3-Hydroxyundecanoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid methyl ester is a naturally occurring medium-chain length 3-hydroxy fatty acid methyl ester. Its parent acid, 3-hydroxyundecanoic acid, is a constituent of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and a monomeric unit of polyhydroxyalkanoate (PHA) bacterial biopolymers. While its direct quantification in natural systems is not extensively documented, its presence is inferred from the analysis of these larger bacterial structures. This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxyundecanoic acid and its methyl ester, detailed experimental protocols for their analysis, and an exploration of the relevant biochemical pathways.

Natural Occurrence and Significance

The natural occurrence of 3-hydroxyundecanoic acid and its methyl ester is primarily linked to bacterial metabolism. The parent 3-hydroxy fatty acids (3-OH-FAs) are integral components of the outer membrane of Gram-negative bacteria and serve as energy storage molecules.

Bacterial Sources

3-Hydroxy fatty acids are characteristic components of the lipid A part of lipopolysaccharides in Gram-negative bacteria[1]. Specific bacteria where related 3-hydroxy fatty acids have been identified include:

  • Acinetobacter species [2]

  • Pseudomonas species

  • Brevibacillus brevis

  • Moraxella species

While direct quantitative data for 3-hydroxyundecanoic acid methyl ester in these organisms is scarce in publicly available literature, the presence of odd-numbered 3-hydroxy fatty acids in bacterial lipids is known. The analysis of total fatty acid methyl esters (FAMEs) from bacterial cultures is a common method for bacterial identification and chemotaxonomy[1][3].

Polyhydroxyalkanoates (PHAs)

3-Hydroxyundecanoic acid can be a monomeric constituent of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous microorganisms as a form of carbon and energy storage. The methyl ester can be obtained through the methanolysis of these PHA polymers.

Biological Significance

Medium-chain 3-hydroxy fatty acids have gained significant attention for their biological activities. Notably, 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response by signaling through the GPR84 receptor. This positions 3-hydroxy fatty acids and their derivatives, including the methyl esters, as promising targets for the development of novel immunotherapies.

Quantitative Data

Table 1: Quantitative Data for Related 3-Hydroxy Fatty Acids in Bacterial Cultures

CompoundOrganismConcentration/YieldSource
(R)-3-hydroxydecanoic acid (R-3HD)Escherichia coli (recombinant)1.02 g/L
Mixture of (R)-3-hydroxy fatty acids (C6-C12)Pseudomonas putida KT2442 (mutant)0.35 g/L

Table 2: Relative Abundance of 3-Hydroxy Fatty Acids in Pseudomonas aeruginosa

Fatty AcidRelative Abundance (%)
3-hydroxydecanoic acidMajor component
3-hydroxydodecanoic acidPresent
Other 3-hydroxy fatty acidsVaries with strain and growth conditions

Note: The data in Table 2 is qualitative, as specific percentages vary significantly between studies and analytical methods.

Experimental Protocols

The standard method for the analysis of 3-hydroxy fatty acids from bacterial sources is gas chromatography-mass spectrometry (GC-MS) of their fatty acid methyl ester (FAME) derivatives.

Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells

This protocol is a composite of established methods for FAME analysis.

Materials:

  • Bacterial cell pellet (10-50 mg wet weight)

  • Saponification reagent: 45 g NaOH, 150 mL methanol, 150 mL deionized water

  • Methylation reagent: 325 mL 6.0 N HCl, 275 mL methanol

  • Extraction solvent: 1:1 (v/v) hexane (B92381) and methyl tert-butyl ether

  • Wash solution: 10.8 g NaOH in 900 mL deionized water

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate and place them in a clean 13x100 mm glass tube.

  • Saponification: Add 1.0 mL of the saponification reagent to the cell pellet. Seal the tube tightly and vortex briefly. Heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating. This step hydrolyzes the lipids and releases the fatty acids as sodium salts.

  • Methylation: Cool the tube to room temperature and add 2.0 mL of the methylation reagent. Seal and vortex briefly. Heat at 80°C for 10 minutes. This reaction converts the fatty acid salts to their more volatile methyl esters.

  • Extraction: Cool the tube and add 1.25 mL of the extraction solvent. Gently mix on a rotator for 10 minutes. Centrifuge briefly to separate the phases. The FAMEs will partition into the upper organic phase.

  • Wash: Transfer the upper organic phase to a new tube. Add 3.0 mL of the wash solution and rotate for 5 minutes. This step removes residual reagents.

  • Final Preparation: Transfer the upper organic phase to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any remaining water. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., HP-5MS, DB-5ms).

  • Mass spectrometer detector.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-550 m/z

Identification: The identification of 3-hydroxyundecanoic acid methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is often observed at m/z 103.

Signaling Pathways and Metabolic Relationships

Bacterial Fatty Acid Metabolism

3-Hydroxy fatty acids are key intermediates in both fatty acid synthesis and degradation (β-oxidation) in bacteria. The following diagram illustrates the general pathway.

bacterial_fatty_acid_metabolism acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC ketoacyl_acp 3-Ketoacyl-ACP malonyl_coa->ketoacyl_acp FabH acyl_acp Acyl-ACP acyl_acp->ketoacyl_acp FabB/F hydroxyacyl_acp 3-Hydroxyacyl-ACP ketoacyl_acp->hydroxyacyl_acp FabG enoyl_acp Enoyl-ACP hydroxyacyl_acp->enoyl_acp FabZ/A pha PHAs hydroxyacyl_acp->pha PhaC elongated_acyl_acp Elongated Acyl-ACP enoyl_acp->elongated_acyl_acp FabI elongated_acyl_acp->acyl_acp fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids membrane_lipids Membrane Lipids fatty_acids->membrane_lipids acyl_coa Acyl-CoA fatty_acids->acyl_coa FadD beta_oxidation β-Oxidation enoyl_coa Enoyl-CoA beta_oxidation->enoyl_coa FadE acyl_coa->beta_oxidation hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa FadB ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa FadB shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa FadA shortened_acyl_coa->acetyl_coa

Bacterial fatty acid synthesis and degradation pathways.
GPR84 Signaling Pathway

Medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid, are agonists for the G protein-coupled receptor 84 (GPR84), which is primarily expressed on immune cells. Activation of GPR84 can lead to a pro-inflammatory response.

gpr84_signaling hfa 3-Hydroxy Fatty Acid gpr84 GPR84 hfa->gpr84 Binds to g_protein Gαq/11 or Gαi/o gpr84->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc inflammatory_response Pro-inflammatory Response ca_release->inflammatory_response erk ERK Activation pkc->erk erk->inflammatory_response

GPR84 signaling pathway activated by 3-hydroxy fatty acids.

Conclusion

3-Hydroxyundecanoic acid methyl ester is a naturally occurring compound of bacterial origin. While its direct quantification remains an area for further research, its presence as a component of LPS and PHAs is well-established. The methodologies for its extraction and analysis are robust, relying on well-documented FAME analysis protocols. The emerging understanding of the role of its parent fatty acids in modulating the immune system through receptors like GPR84 highlights the potential of this class of molecules in drug development and as biochemical probes. This guide provides a foundational resource for researchers interested in the study of this and related 3-hydroxy fatty acid methyl esters.

References

Unveiling Methyl 3-hydroxyundecanoate: A Technical Guide to its Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a medium-chain length β-hydroxy fatty acid methyl ester, holds significance in the study of microbial polyesters and as a potential chiral building block in organic synthesis. This technical guide provides an in-depth overview of the primary methods for obtaining this compound: chemical synthesis via the Reformatsky reaction and isolation from microbial sources, specifically from polyhydroxyalkanoates (PHAs). Detailed experimental protocols for both approaches are presented, alongside a summary of expected analytical data for its characterization. This document aims to serve as a comprehensive resource for researchers working with or aiming to produce this compound.

Introduction

This compound (C12H24O3) is the methyl ester of 3-hydroxyundecanoic acid. While not as extensively studied as other fatty acid esters, it is a constituent of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polymers produced by various bacteria.[1][2] These bioplastics have garnered significant interest as sustainable alternatives to petroleum-based plastics.[3] The monomeric units, such as this compound, are valuable as standards for analytical purposes and as chiral precursors for the synthesis of complex organic molecules.

This guide details the two primary routes to obtain this compound: de novo chemical synthesis and extraction from biological sources.

Pathways to Obtain this compound

There are two main pathways for obtaining this compound: chemical synthesis and isolation from microbial cultures. The choice of method depends on the desired quantity, purity, and stereochemistry of the final product.

logical_relationship cluster_obtaining Obtaining this compound cluster_synthesis Chemical Synthesis cluster_isolation Microbial Production & Isolation obtaining This compound reformatsky Reformatsky Reaction obtaining->reformatsky bacterial_culture Bacterial Culture (e.g., Pseudomonas putida) obtaining->bacterial_culture product_synthesis This compound (Racemic mixture) reformatsky->product_synthesis reactants Nonanal (B32974) + Methyl bromoacetate (B1195939) + Zinc reactants->reformatsky pha_production mcl-PHA Production bacterial_culture->pha_production methanolysis Methanolysis of PHA pha_production->methanolysis product_isolation This compound (Often enantiomerically pure) methanolysis->product_isolation

Figure 1: Logical relationship of the primary methods for obtaining this compound.

Chemical Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters.[4][5][6] It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] For the synthesis of this compound, nonanal (an aldehyde with a nine-carbon chain) is reacted with methyl bromoacetate.

Reaction Mechanism

The reaction proceeds via the formation of an organozinc intermediate, a zinc enolate, which then adds to the carbonyl group of the aldehyde. Subsequent acidic workup yields the desired β-hydroxy ester.[6][7]

reformatsky_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Nonanal Nonanal nucleophilic_addition Nucleophilic Addition Nonanal->nucleophilic_addition Methyl bromoacetate Methyl bromoacetate zinc_insertion Zinc Insertion Methyl bromoacetate->zinc_insertion Zinc Zinc Zinc->zinc_insertion enolate_formation Reformatsky Enolate Formation zinc_insertion->enolate_formation enolate_formation->nucleophilic_addition workup Acidic Workup nucleophilic_addition->workup This compound This compound workup->this compound

Figure 2: Simplified workflow of the Reformatsky reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Reformatsky reaction.[8]

Materials:

  • Nonanal (C9H18O)

  • Methyl bromoacetate (BrCH2CO2CH3)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Hydrochloric acid (1 M)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust.

  • Reaction Setup: Add anhydrous THF to the flask.

  • Initiation: A small amount of a solution of nonanal and methyl bromoacetate in anhydrous THF is added to the zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

  • Addition of Reactants: The remaining solution of nonanal and methyl bromoacetate is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • Quenching: The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: The product is extracted with diethyl ether. The organic layers are combined, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Isolation from Microbial Sources

Several bacterial species, particularly of the genus Pseudomonas, are known to produce mcl-PHAs when grown on suitable carbon sources.[1][9] These polymers are composed of various 3-hydroxy fatty acid monomers, including 3-hydroxyundecanoate. The isolation of this compound from these polymers involves bacterial fermentation, polymer extraction, and subsequent methanolysis.

Experimental Workflow

microbial_isolation_workflow fermentation Bacterial Fermentation (e.g., Pseudomonas putida with undecanoic acid) cell_harvest Cell Harvesting (Centrifugation) fermentation->cell_harvest cell_lysis Cell Lysis & PHA Extraction (e.g., with chloroform) cell_harvest->cell_lysis pha_precipitation PHA Precipitation (e.g., with methanol/ethanol) cell_lysis->pha_precipitation methanolysis Methanolysis of PHA (Acid or base catalyzed) pha_precipitation->methanolysis purification Purification of Methyl Esters (GC or HPLC) methanolysis->purification final_product This compound purification->final_product

Figure 3: Experimental workflow for the isolation of this compound from microbial sources.
Experimental Protocol: Isolation from Pseudomonas putida

This protocol is a generalized procedure based on methods for mcl-PHA analysis.[10][11][12]

Materials:

  • Culture of Pseudomonas putida

  • Growth medium supplemented with a suitable carbon source (e.g., undecanoic acid)

  • Chloroform (B151607)

  • Methanol

  • Sulfuric acid

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Fermentation: Cultivate Pseudomonas putida in a suitable medium with undecanoic acid as the primary carbon source to induce mcl-PHA accumulation.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet is washed and then lyophilized.

  • Methanolysis: The dried cell biomass is subjected to direct methanolysis. This is typically done by refluxing the biomass in a mixture of chloroform, methanol, and concentrated sulfuric acid. This process simultaneously extracts the PHA and converts the 3-hydroxy fatty acid monomers into their corresponding methyl esters.

  • Extraction: After cooling, water is added to the mixture to induce phase separation. The lower chloroform layer, containing the fatty acid methyl esters (FAMEs), is collected.

  • Washing and Drying: The chloroform extract is washed with water to remove residual acid and methanol. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis and Purification: The solvent is evaporated, and the resulting FAME mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. Further purification can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC).

Data Presentation: Characterization of this compound

Accurate characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected analytical data based on the structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS Number 129758-71-0[13]
Appearance Colorless to pale yellow liquid
Boiling Point Not precisely determined, estimated >200 °C
Solubility Soluble in organic solvents (e.g., chloroform, methanol, hexane)
Table 2: Expected Spectroscopic Data for this compound
Analytical Technique Expected Data
¹H NMR (CDCl₃) δ (ppm): ~0.88 (t, 3H, -CH₃), ~1.26 (m, 14H, -(CH₂)₇-), ~2.45 (d, 2H, -CH₂-COO-), ~3.67 (s, 3H, -OCH₃), ~4.00 (m, 1H, -CH(OH)-)
¹³C NMR (CDCl₃) δ (ppm): ~14.1 (-CH₃), ~22.6, ~25.5, ~29.3, ~29.5, ~31.8, ~36.5 (-(CH₂)₇-), ~41.5 (-CH₂-COO-), ~51.6 (-OCH₃), ~68.1 (-CH(OH)-), ~173.0 (C=O)
GC-MS (EI) m/z: Molecular ion peak at 216. Key fragments expected at m/z 103 (base peak, [CH(OH)CH₂COOCH₃]⁺), 74, and others resulting from cleavage of the alkyl chain.

Conclusion

This technical guide has outlined the principal methodologies for the discovery and isolation of this compound. The Reformatsky reaction offers a direct and versatile synthetic route, yielding a racemic product. In contrast, isolation from microbial PHAs provides a pathway to potentially enantiomerically pure forms of the compound, reflecting its natural origin. The provided experimental protocols and expected analytical data serve as a foundational resource for researchers in the fields of microbiology, biotechnology, and organic synthesis, facilitating the production and characterization of this valuable β-hydroxy fatty acid methyl ester. Further research into optimizing both the synthetic and microbial production routes will be crucial for expanding the applications of this compound and other mcl-PHA monomers.

References

Physical and chemical characteristics of C11 3-hydroxy fatty acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a C11 3-hydroxy fatty acid methyl ester, is a molecule of growing interest due to the established roles of its structural class in various biological signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic properties. Furthermore, this document explores the potential biological significance of this compound, particularly in the context of bacterial communication and host-pathogen interactions.

Physical and Chemical Characteristics

This compound is a monofunctional fatty acid methyl ester. While some of its physical properties are not extensively documented, its fundamental chemical characteristics are well-established.

PropertyValueReference(s)
Chemical Name This compound
Synonyms 3-Hydroxyundecanoic acid methyl ester[1]
CAS Number 129758-71-0[1]
Molecular Formula C₁₂H₂₄O₃[1]
Molecular Weight 216.32 g/mol [1]
Appearance Liquid (presumed)
Solubility Soluble in chloroform, ethanol, methanol
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds.[2][3][4][5] The following protocol describes the synthesis of this compound from nonanal (B32974) and methyl bromoacetate (B1195939).

Materials:

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust and anhydrous THF to the flask.

  • Initiation: Add a small crystal of iodine to initiate the reaction. A mixture of nonanal and methyl bromoacetate dissolved in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc in THF.

  • Reaction: The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and the disappearance of the iodine color. The addition of the aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

G reagents Nonanal + Methyl Bromoacetate reaction_mixture Reaction Mixture reagents->reaction_mixture zinc Activated Zinc zinc->reaction_mixture solvent Anhydrous THF solvent->reaction_mixture reflux Reflux reaction_mixture->reflux quench Quench with NH4Cl (aq) reflux->quench extraction Extraction with Diethyl Ether quench->extraction washing Washing extraction->washing drying Drying and Concentration washing->drying product Crude Methyl 3-hydroxyundecanoate drying->product

Synthesis Workflow of this compound.
Purification by Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.[6][7]

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule.[8][9][10][11][12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.99m1H-CH(OH)-
3.70s3H-OCH₃
2.40 - 2.51dd2H-CH₂-C=O
~1.29m14H-(CH₂)₇-
0.88t3H-CH₃ (terminal)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.[8][13][14][15][16]

Chemical Shift (δ, ppm)Assignment
~173.6C=O (ester)
~68.1-CH(OH)-
~51.8-OCH₃
~41.2-CH₂-C=O
~36.6 - 22.7-(CH₂)₇-
~14.1-CH₃ (terminal)
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of fatty acid methyl esters. The fragmentation pattern provides valuable structural information.[17][18][19][20]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 216) may be observed, although it can be weak or absent in some cases.

  • McLafferty Rearrangement: A characteristic peak at m/z = 74 is expected, resulting from the rearrangement and cleavage of the ester group.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to characteristic fragments.

  • Loss of Water: A peak at M-18 (m/z = 198) due to the loss of a water molecule from the hydroxyl group is likely.

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the alkyl chain.

G molecule This compound (M=216) ionization Electron Ionization molecule->ionization molecular_ion Molecular Ion (M+) m/z = 216 ionization->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation mclafferty McLafferty Rearrangement m/z = 74 fragmentation->mclafferty loss_of_water Loss of H2O [M-18]+ m/z = 198 fragmentation->loss_of_water alpha_cleavage Alpha-Cleavage fragmentation->alpha_cleavage alkyl_fragmentation Alkyl Chain Fragmentation Series of peaks (-CH2) fragmentation->alkyl_fragmentation

Mass Spectrometry Fragmentation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[21][22][23][24][25]

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydroxyl group)
2950 - 2850StrongC-H stretch (alkyl chain)
1750 - 1735StrongC=O stretch (ester carbonyl)
1300 - 1000StrongC-O stretch (ester)

Biological Significance and Signaling Pathways

While specific studies on this compound are limited, the broader class of medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) has been identified as important signaling molecules, particularly in the context of bacterial communication and plant immunity.

Bacterial Quorum Sensing

In Gram-negative bacteria like Pseudomonas aeruginosa, 3-hydroxy fatty acids are precursors in the biosynthesis of rhamnolipids and are also components of the lipid A moiety of lipopolysaccharide (LPS).[26][27] Furthermore, certain fatty acids and their derivatives can modulate quorum sensing (QS), a cell-density dependent communication system that regulates virulence factor production and biofilm formation.[28][29] While not a direct QS signal itself, the presence and concentration of 3-hydroxy fatty acids can influence the complex regulatory networks governing bacterial behavior.

Plant Immunity

Recent research has shown that medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid (C10), can act as microbe-associated molecular patterns (MAMPs) that trigger innate immune responses in plants like Arabidopsis thaliana.[30][31][32] This recognition is mediated by specific plant cell-surface receptors. Given the structural similarity, it is plausible that 3-hydroxyundecanoic acid could also play a role in plant-microbe interactions, potentially eliciting defense responses.

G cluster_bacteria Bacterial Cell cluster_plant Plant Cell 3OH_FA 3-Hydroxy Fatty Acids (e.g., 3-hydroxyundecanoic acid) QS_Modulation Modulation of Quorum Sensing 3OH_FA->QS_Modulation 3OH_FA_ext Extracellular 3-Hydroxy Fatty Acids 3OH_FA->3OH_FA_ext Secretion Virulence Virulence Factor Production QS_Modulation->Virulence Biofilm Biofilm Formation QS_Modulation->Biofilm Plant_Receptor Cell-Surface Receptor Immune_Response Innate Immune Response Plant_Receptor->Immune_Response 3OH_FA_ext->Plant_Receptor

Potential Signaling Roles of 3-Hydroxy Fatty Acids.

Conclusion

This compound is a fatty acid derivative with well-defined chemical and spectroscopic properties. The experimental protocols provided in this guide offer a framework for its synthesis and purification, enabling further research into its characteristics and potential applications. The emerging roles of medium-chain 3-hydroxy fatty acids in biological signaling highlight the importance of studying individual members of this class, such as this compound, to elucidate their specific functions in complex biological systems. This knowledge can be valuable for the development of novel therapeutic strategies targeting bacterial infections or for applications in agriculture to enhance plant defense mechanisms.

References

Methyl 3-hydroxyundecanoate CAS number 129758-71-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 3-hydroxyundecanoate (CAS Number 129758-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hydroxylated fatty acid methyl ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and biological significance. While specific data for this compound is limited, this guide consolidates available information and draws parallels from closely related 3-hydroxy fatty acid methyl esters to provide a thorough resource for research and drug development professionals.

Physicochemical Properties

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 129758-71-0[2]
Molecular Formula C12H24O3[2]
Molecular Weight 216.32 g/mol [2]
Appearance Liquid[1]
Solubility Soluble in Chloroform, Ethanol, Methanol (B129727)[2]
Storage Conditions Freezer[1]

Synthesis of this compound

A general and adaptable method for the synthesis of methyl 3-hydroxyalkanoates involves the depolymerization of polyhydroxyalkanoates (PHAs) produced by bacteria such as Pseudomonas putida. This is followed by acid methanolysis and fractional distillation.[3] Alternatively, a chemical synthesis approach can be employed, such as the acid-catalyzed transesterification of poly-[(R)-3-hydroxybutyric acid] (PHB) with methanol, a method that can be adapted for other 3-hydroxy acids.[4]

A plausible synthetic route starting from 3-oxoundecanoic acid is the enantioselective hydrogenation of the corresponding methyl ester, as demonstrated for similar substrates.[5]

Experimental Protocol: Synthesis of (R)-Methyl 3-hydroxyundecanoate (Adapted from a general method for (R)-3-hydroxybutyrate methyl esters)[5]
  • Reaction Setup: In a nitrogen atmosphere, dissolve methyl 3-oxoundecanoate and a ruthenium complex catalyst (e.g., [RuCl2(benzene)2] with a chiral ligand) in methanol in an autoclave.

  • Hydrogenation: Decompress and degas the autoclave, then flush with nitrogen. Carry out hydrogenation at a specified temperature (e.g., 60 °C) and pressure (e.g., 10 bar) for 16-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it to near dryness to obtain a mixture of the catalyst and (R)-Methyl 3-hydroxyundecanoate.

  • Purification: Purify the product by vacuum distillation. The catalyst can be recovered and recycled.

Synthesis_of_Methyl_3_hydroxyundecanoate Methyl_3-oxoundecanoate Methyl 3-oxoundecanoate Product (R)-Methyl 3-hydroxyundecanoate Methyl_3-oxoundecanoate->Product Hydrogenation Hydrogen H₂ Hydrogen->Product Catalyst Chiral Ru Catalyst Methanol, 60°C, 10 bar Catalyst->Product

Synthesis of (R)-Methyl 3-hydroxyundecanoate.

Analytical Characterization

The characterization of this compound typically involves Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs).[6] For 3-hydroxy FAMEs, derivatization of the hydroxyl group, for instance by silylation, is often performed prior to analysis.[7]

Mass Spectrometry Fragmentation: The mass spectrum of 3-hydroxy fatty acid methyl esters is characterized by a prominent base peak at m/z 103, which corresponds to the fragment [CH(OH)CH2COOCH3]+.[1]

Experimental Protocol: GC-MS Analysis of FAMEs (General Protocol)[8]
  • Sample Preparation: Fatty acids are converted to their methyl esters (FAMEs) by esterification, for example, using methanolic HCl.

  • GC Conditions:

    • Column: A suitable capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., Omegawax).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

GCMS_Workflow Sample Sample containing This compound Derivatization Esterification to FAME Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis (Spectrum Interpretation) MS->Data LORE_Signaling cluster_cell Plant Cell LORE LORE Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst LORE->ROS_Burst Defense_Genes Activation of Defense Genes LORE->Defense_Genes mc_3OH_FA This compound (or other mc-3-OH-FAs) mc_3OH_FA->LORE Binding

References

Spectroscopic Profile of Methyl 3-hydroxyundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-hydroxyundecanoate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of data extrapolated from homologous compounds, predicted values based on established spectroscopic principles, and detailed experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of similar compounds, such as Methyl 3-hydroxydecanoate (B1257068) and Methyl 3-hydroxydodecanoate, and from established chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.98m1HH-3
~3.67s3H-OCH₃
~2.42dd2HH-2
~1.45m2HH-4
~1.26br s12HH-5 to H-10
~0.88t3HH-11
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~173.5C-1 (C=O)
~68.1C-3 (CH-OH)
~51.6-OCH₃
~41.5C-2 (CH₂)
~36.7C-4 (CH₂)
~31.8C-9 (CH₂)
~29.4C-7, C-8 (CH₂)
~29.2C-6 (CH₂)
~25.5C-5 (CH₂)
~22.6C-10 (CH₂)
~14.1C-11 (CH₃)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (hydroxyl)
2925, 2855StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
216Low[M]⁺ (Molecular Ion)
198Moderate[M - H₂O]⁺
185Moderate[M - OCH₃]⁺
103High[CH(OH)CH₂COOCH₃]⁺
74HighMcLafferty rearrangement [CH₂=C(OH)OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a neat sample can be analyzed. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. A characteristic fragment for 3-hydroxy fatty acid methyl esters is the ion at m/z 103[1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide on the Thermal Properties of Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate is a hydroxy fatty acid methyl ester (HFAME) of interest in various scientific domains, including drug development and materials science. Understanding its thermal properties is crucial for predicting its stability, and behavior under different processing and storage conditions. This technical guide outlines the key thermal characteristics of compounds analogous to this compound, details the experimental protocols for their determination, and explores a relevant biological signaling pathway.

Thermal Properties of Related Compounds

Due to the absence of specific data for this compound, this section presents the thermal properties of its closest structural analogs: Methyl 3-hydroxydecanoate (B1257068) and Methyl 3-hydroxydodecanoate.

PropertyMethyl 3-hydroxydecanoateMethyl 3-hydroxydodecanoate
Molecular Formula C₁₁H₂₂O₃C₁₃H₂₆O₃
Molecular Weight 202.29 g/mol 230.34 g/mol
Boiling Point 99-100 °C at 0.5 mmHgNot available
Melting Point Not availableNot available
Decomposition Temperature Not availableNot available

Note: The boiling point for Methyl 3-hydroxydecanoate is provided at reduced pressure. The atmospheric boiling point is expected to be significantly higher. Thermal decomposition data for these specific compounds are not available, but for FAMEs in general, decomposition often begins at temperatures above 200°C.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the characterization of the thermal properties of fatty acid methyl esters.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point, crystallization temperature, and other phase transitions of a material.

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp is often performed to analyze the thermal history from the controlled cooling step.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load program Run Thermal Program (Heat-Cool-Heat) load->program record Record Heat Flow vs. Temperature program->record thermogram Generate DSC Thermogram record->thermogram peak Identify Endothermic Peak thermogram->peak calculate Determine Melting Point and Enthalpy of Fusion peak->calculate

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The sample is placed on the microbalance within the TGA furnace.

  • Thermal Program:

    • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • The temperature is ramped from ambient to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Inert Gas load->purge program Run Temperature Program purge->program record Record Mass Loss vs. Temperature program->record curve Generate TGA/DTG Curves record->curve onset Determine Onset of Decomposition curve->onset profile Analyze Decomposition Profile onset->profile

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Relevant Signaling Pathway: GPR120 Activation

Hydroxy fatty acids and their esters are known to interact with various cellular signaling pathways. One of the most relevant is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and is implicated in metabolic regulation and anti-inflammatory responses.[1][2][3]

The binding of a fatty acid ligand, such as a 3-hydroxy fatty acid ester, to GPR120 can initiate a cascade of intracellular events.[4][5] This typically involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signals can influence a variety of cellular processes, including gene expression related to inflammation and metabolism.

GPR120_Signaling Ligand 3-Hydroxy Fatty Acid Ester (Ligand) GPR120 GPR120 Receptor Ligand->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Anti-inflammatory Effects, Metabolic Regulation) Ca_release->Response PKC->Response

Figure 3: Simplified signaling pathway of GPR120 activation by a fatty acid ligand.

Conclusion

While direct experimental data on the thermal properties of this compound remains to be elucidated, this guide provides a framework for its characterization based on established analytical techniques and data from analogous compounds. The detailed experimental protocols for DSC and TGA offer a clear path for future empirical studies. Furthermore, the exploration of the GPR120 signaling pathway highlights a potential biological context for this and related molecules, which is of significant interest to the drug development community. Further research is warranted to determine the specific thermal characteristics of this compound and to fully understand its biological activities.

References

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxyundecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxyundecanoate, a fatty acid methyl ester (FAME), in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide presents qualitative solubility information for structurally similar compounds and outlines a detailed experimental protocol for determining solubility.

Introduction

This compound is a hydroxy fatty acid methyl ester. Its solubility in organic solvents is a critical parameter in various applications, including its use as a synthetic intermediate, in the formulation of cosmetics and personal care products, and in biomedical research. Understanding its solubility profile is essential for process development, formulation design, and analytical method development.

Solubility Data

Organic SolventCompoundSolubility
ChloroformMethyl 3-hydroxydecanoateSlightly Soluble[1]
MethanolMethyl 3-hydroxydecanoateSlightly Soluble[1]
Common Organic SolventsMethyl 3-hydroxydodecanoateSoluble[2]
EthanolThis compoundSoluble
HexaneFatty Acid Methyl EstersGenerally Soluble
HeptaneFatty Acid Methyl EstersGenerally Soluble
Ethyl AcetateFatty Acid Methyl EstersGenerally Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Organic solvents of interest (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

    • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a pre-validated analytical method, such as HPLC or GC. This involves creating a calibration curve with standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) prep->equilibrate Agitate separate Separate Solid and Liquid Phases equilibrate->separate Settle & Filter quantify Quantify Solute Concentration separate->quantify HPLC/GC or Gravimetric end End quantify->end Calculate Solubility

Caption: Experimental workflow for determining the solubility of a compound.

This guide serves as a foundational resource for professionals working with this compound. For precise quantitative data, it is imperative to conduct experimental solubility studies as outlined. The provided protocol offers a robust framework for such determinations, ensuring reliable and reproducible results.

References

An In-depth Technical Guide to the Chirality and Significance of Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a chiral molecule, exists as two non-superimposable mirror images, the (R) and (S)-enantiomers. This stereochemistry is a critical determinant of its biological activity and its utility as a versatile chiral building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, enantioselective synthesis, and methods for chiral separation. Furthermore, it delves into the significance of its chirality in various biological contexts and its applications in drug discovery and development, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to Chirality and its Importance

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in the existence of enantiomers – stereoisomers that are mirror images of each other. In the pharmaceutical and life sciences, the chirality of a molecule can have profound implications for its biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in modern drug development. This compound serves as an exemplary case of a chiral molecule where its stereochemical configuration dictates its function and potential applications.

Physicochemical Properties of this compound Enantiomers

The distinct spatial arrangement of atoms in the (R) and (S)-enantiomers of this compound leads to differences in their interaction with plane-polarized light, a property known as optical activity. While many physical properties of enantiomers are identical (e.g., melting point, boiling point, solubility in achiral solvents), their optical rotation is equal in magnitude but opposite in direction.

Table 1: Physicochemical Properties of Methyl 3-hydroxyalkanoate Analogs

Property(R)-Methyl 3-hydroxybutyrate(S)-Methyl 3-hydroxybutyrate(R)-Methyl 3-hydroxydecanoate
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₁₁H₂₂O₃
Molecular Weight 118.13 g/mol 118.13 g/mol 202.29 g/mol
Boiling Point 56-58 °C / 11 mmHg63 °C / 10 mmHg99-100 °C / 0.5 mmHg[1]
Density 1.055 g/mL at 20 °C1.071 g/mL at 25 °C-
Refractive Index n20/D 1.421n20/D 1.421-
Specific Rotation ([α]D) -19.5° (neat)+19.8° (neat)-

Significance of Chirality in Biological Systems

The biological significance of this compound and other chiral 3-hydroxyalkanoates is intrinsically linked to their stereochemistry. These molecules can act as chiral building blocks for the synthesis of a variety of biologically active compounds. The (R)-enantiomers of 3-hydroxyalkanoic acids are known components of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. These chiral monomers can be utilized in the synthesis of fine chemicals, pharmaceuticals, and other high-value products.

While specific biological activities for the individual enantiomers of this compound are not extensively documented, the general class of 3-hydroxy fatty acid esters is known to be involved in various biological processes. They can serve as precursors in the biosynthesis of signaling molecules and are recognized by specific enzymes, where stereochemistry plays a crucial role in substrate binding and catalytic activity. For instance, the chain length of (R)-3-hydroxyalkanoic acids has been shown to affect the biological activity of anti-cancer peptides they are conjugated to.

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure this compound is crucial for its application in research and development. Several strategies can be employed for its enantioselective synthesis and for the separation of its racemic mixtures.

Experimental Protocols for Enantioselective Synthesis

Protocol 1: Asymmetric Reduction of Methyl 3-oxoundecanoate

This method involves the stereoselective reduction of the prochiral ketone, methyl 3-oxoundecanoate, using a chiral catalyst.

  • Materials: Methyl 3-oxoundecanoate, chiral reducing agent (e.g., a borane (B79455) complex with a chiral oxazaborolidine catalyst like (R)- or (S)-CBS catalyst), anhydrous solvent (e.g., tetrahydrofuran), quenching agent (e.g., methanol), standard workup reagents.

  • Procedure:

    • Dissolve methyl 3-oxoundecanoate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the chiral reducing agent. The choice of the (R) or (S) catalyst will determine the stereochemistry of the resulting alcohol.

    • Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by the slow addition of the quenching agent.

    • Allow the mixture to warm to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Logical Workflow for Asymmetric Reduction:

G Prochiral_Ketone Methyl 3-oxoundecanoate Reaction Asymmetric Reduction (-78 °C) Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Reducing Agent ((R)- or (S)-CBS) Chiral_Catalyst->Reaction Solvent Anhydrous THF Solvent->Reaction Quenching Quenching (Methanol) Reaction->Quenching Workup Aqueous Workup & Purification Quenching->Workup R_Product (R)-Methyl 3-hydroxyundecanoate Workup->R_Product Using (R)-CBS S_Product (S)-Methyl 3-hydroxyundecanoate Workup->S_Product Using (S)-CBS

Figure 1. Workflow for the asymmetric reduction of methyl 3-oxoundecanoate.
Experimental Protocol for Chiral Separation by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column, a pump, an injector, and a suitable detector (e.g., UV or refractive index detector).

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral alcohols and esters.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation.

  • Procedure:

    • Prepare a solution of the racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

Logical Flow for Chiral HPLC Method Development:

G Racemic_Mixture Racemic Methyl 3-hydroxyundecanoate Injection Inject Sample Racemic_Mixture->Injection Column_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Separation Chromatographic Separation Column_Selection->Separation Mobile_Phase_Selection Select Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase_Selection->Separation Injection->Separation Detection Detect Eluting Enantiomers Separation->Detection Optimization Optimize Separation (Mobile Phase Ratio, Flow Rate) Detection->Optimization Baseline_Separation Baseline Separation of (R) and (S) Enantiomers Optimization->Baseline_Separation

Figure 2. Workflow for chiral HPLC method development.

Applications in Drug Development and as a Chiral Building Block

Enantiomerically pure this compound is a valuable chiral synthon in organic synthesis. The hydroxyl and ester functionalities can be selectively manipulated to introduce new stereocenters and build complex molecular architectures. This makes it a useful starting material for the synthesis of natural products, pharmaceuticals, and other biologically active molecules where precise stereochemical control is essential.

While direct involvement in a specific signaling pathway for this compound is not well-documented, its role as a precursor to more complex bioactive molecules is significant. For example, chiral 3-hydroxy fatty acids are components of various natural products with interesting biological activities.

Conclusion

The chirality of this compound is a key feature that governs its properties and applications. Understanding the distinct characteristics of its (R) and (S)-enantiomers is crucial for researchers in the fields of chemistry, biochemistry, and drug development. The ability to produce and analyze this compound in an enantiomerically pure form opens up avenues for the synthesis of novel, stereochemically defined molecules with potential therapeutic applications. Further research into the specific biological roles of each enantiomer will undoubtedly unveil new opportunities for its use in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 3-hydroxyundecanoate, a valuable chiral building block in the synthesis of various biologically active molecules. Two primary, high-yielding, and enantioselective methods are presented: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate and Biocatalytic Reduction of Methyl 3-oxoundecanoate.

Method 1: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate

This method employs a chiral Ruthenium-BINAP catalyst to achieve a highly enantioselective reduction of the prochiral ketone, Methyl 3-oxoundecanoate, to the desired (R)-alcohol. The protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.

Reaction Principle

The enantioselectivity of this reaction is governed by the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The substrate, Methyl 3-oxoundecanoate, coordinates to the chiral catalyst in a way that favors the delivery of hydrogen to one specific face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Experimental Workflow

Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Ru_precatalyst [RuCl2(p-cymene)]2 Catalyst Active (R)-BINAP-Ru(II) Catalyst Ru_precatalyst->Catalyst Mixing & Stirring (under Argon) R_BINAP (R)-BINAP R_BINAP->Catalyst Solvent_prep Degassed Methanol (B129727) Solvent_prep->Catalyst Autoclave High-Pressure Autoclave Catalyst->Autoclave Substrate Methyl 3-oxoundecanoate Substrate->Autoclave Reaction Stirring at Room Temp (12-24 h) Autoclave->Reaction Hydrogen Hydrogen Gas (50-100 atm) Hydrogen->Autoclave Product_mix Reaction Mixture Reaction->Product_mix Release_pressure Pressure Release Product_mix->Release_pressure Concentration Solvent Evaporation Release_pressure->Concentration Chromatography Silica (B1680970) Gel Chromatography Concentration->Chromatography Final_Product (R)-Methyl 3-hydroxyundecanoate Chromatography->Final_Product

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxoundecanoate.

Experimental Protocol

A. Preparation of the (R)-BINAP-Ru(II) Catalyst (in situ)

  • To a dry Schlenk tube under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.005-0.01 mol% relative to the substrate) and (R)-BINAP (0.0055-0.011 mol%).

  • Add degassed, anhydrous methanol via syringe.

  • Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

B. Asymmetric Hydrogenation

  • In a separate dry Schlenk tube under an argon atmosphere, dissolve Methyl 3-oxoundecanoate (1.0 equiv) in degassed, anhydrous methanol.

  • Transfer the substrate solution to the freshly prepared catalyst solution via cannula.

  • Transfer the resulting solution to a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (R)-Methyl 3-hydroxyundecanoate.

Quantitative Data (Expected)

The following table summarizes typical quantitative data for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, adapted for the synthesis of (R)-Methyl 3-hydroxyundecanoate.

ParameterExpected Value
Yield >90%
Enantiomeric Excess (e.e.) >98% (R)
Substrate:Catalyst Ratio 10,000:1 to 20,000:1
Hydrogen Pressure 50-100 atm
Temperature 20-30 °C
Reaction Time 12-24 hours

Method 2: Biocatalytic Reduction of Methyl 3-oxoundecanoate

This method utilizes a ketoreductase enzyme, often from baker's yeast (Saccharomyces cerevisiae) or a recombinant source, to stereoselectively reduce Methyl 3-oxoundecanoate to (R)-Methyl 3-hydroxyundecanoate. This approach offers mild reaction conditions and high enantioselectivity.

Reaction Principle

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols. Chiral ketoreductases can exhibit high stereoselectivity, preferentially producing one enantiomer of the alcohol. The reduction requires a cofactor, typically NADPH or NADH, which is regenerated in situ by a coupled enzymatic system or by using whole-cell biocatalysts.

Experimental Workflow

Biocatalytic Reduction Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification Biocatalyst Ketoreductase (e.g., Baker's Yeast or Recombinant Enzyme) Reaction_Vessel Stirred Reaction Vessel Biocatalyst->Reaction_Vessel Cofactor NAD(P)H Regeneration System (e.g., Glucose/GDH) Cofactor->Reaction_Vessel Substrate Methyl 3-oxoundecanoate Substrate->Reaction_Vessel Buffer Phosphate Buffer (pH 7.0) Buffer->Reaction_Vessel Reaction Incubation with Shaking (e.g., 30 °C, 24-48 h) Reaction_Vessel->Reaction Product_mix Reaction Mixture Reaction->Product_mix Cell_Removal Centrifugation or Filtration Product_mix->Cell_Removal Extraction Solvent Extraction (e.g., Ethyl Acetate) Cell_Removal->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product (R)-Methyl 3-hydroxyundecanoate Chromatography->Final_Product

Enantioselective Synthesis of Methyl 3-hydroxyundecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 3-hydroxyundecanoate, a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Two primary, high-yielding, and enantioselective methods are presented: Biocatalytic Asymmetric Reduction of Methyl 3-oxoundecanoate and Enzymatic Kinetic Resolution of racemic this compound.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for this compound

MethodCatalyst/BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldKey Reaction Conditions
Biocatalytic Asymmetric Reduction Baker's Yeast (Saccharomyces cerevisiae)Methyl 3-oxoundecanoate(S)-enantiomer>95%ModerateFermenting conditions, aqueous medium, room temperature, 24-48 hours.
Recombinant E. coli expressing a ketoreductaseMethyl 3-oxoundecanoate(R)- or (S)-enantiomer>99%HighWhole-cell biocatalysis, buffer solution, cofactor regeneration system (e.g., glucose/glucose dehydrogenase), 30°C.
Enzymatic Kinetic Resolution Immobilized Candida antarctica Lipase B (CAL-B)(±)-Methyl 3-hydroxyundecanoate(R)-enantiomer>99% (for unreacted S)~50%Acylation with vinyl acetate (B1210297) in an organic solvent (e.g., hexane), 30-45°C, monitoring to ~50% conversion.
Pseudomonas cepacia Lipase (PSL)(±)-Methyl 3-hydroxyundecanoate(R)-enantiomerHigh~50%Transesterification in an organic solvent, acyl donor (e.g., ethyl acetate), 40°C.

Method 1: Biocatalytic Asymmetric Reduction of Methyl 3-oxoundecanoate

This method employs whole-cell biocatalysts, such as Baker's yeast or recombinant E. coli, to achieve the highly enantioselective reduction of the prochiral ketone, Methyl 3-oxoundecanoate, to the desired chiral alcohol. The choice of biocatalyst can determine the stereochemical outcome, yielding either the (R)- or (S)-enantiomer.

Signaling Pathway and Logic

The enantioselectivity of this bioreduction is governed by the specific stereochemical preference of the ketoreductase enzymes within the microbial cells. The substrate, Methyl 3-oxoundecanoate, binds to the active site of the enzyme in a specific orientation, leading to the delivery of a hydride from a cofactor (typically NADPH or NADH) to one face of the carbonyl group, thus producing one enantiomer in high excess. A cofactor regeneration system, often endogenous to the whole cell, is crucial for the overall efficiency of the process.

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_process Biotransformation cluster_workup Product Isolation Ketoester Methyl 3-oxoundecanoate Reaction Enantioselective Reduction Ketoester->Reaction Biocatalyst Whole-Cell Biocatalyst (e.g., Baker's Yeast) Biocatalyst->Reaction Medium Aqueous Medium (Buffer, Nutrients) Medium->Reaction Cofactor Cofactor Regeneration (NAD(P)H) Reaction->Cofactor Extraction Solvent Extraction Reaction->Extraction Cofactor->Reaction Purification Chromatography Extraction->Purification Product Enantiopure Methyl 3-hydroxyundecanoate Purification->Product Kinetic_Resolution_Workflow cluster_setup Reaction Setup cluster_process Enzymatic Resolution cluster_workup Separation and Isolation Racemate (±)-Methyl 3-hydroxyundecanoate Reaction Enantioselective Acylation Racemate->Reaction Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction Filtration Enzyme Filtration Reaction->Filtration Separation Chromatographic Separation Filtration->Separation Product1 (R)-Acylated Ester Separation->Product1 Product2 (S)-Unreacted Alcohol Separation->Product2

Application Note: Biosynthesis and Analysis of Methyl 3-hydroxyundecanoate from Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudomonas putida, particularly the KT2440 strain, is a versatile microbial chassis renowned for its ability to synthesize medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are accumulated as intracellular carbon and energy reserves, typically under conditions of nutrient limitation with an excess carbon source. The monomers that constitute these polyesters, such as 3-hydroxyundecanoate, are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals.

This document outlines the biosynthetic pathway leading to the formation of the 3-hydroxyundecanoate monomer in P. putida. It is crucial to note that P. putida does not naturally synthesize methyl 3-hydroxyundecanoate directly. Instead, it produces poly(3-hydroxyundecanoate) or copolymers containing this monomer. The methyl ester form is subsequently obtained through a chemical process called methanolysis, which is a standard analytical procedure for determining the composition of the PHA polymer. This note provides detailed protocols for the cultivation of P. putida, induction of mcl-PHA production, and the subsequent extraction and methanolysis to yield this compound for analysis.

Biosynthesis Pathway of (R)-3-Hydroxyundecanoyl-CoA

The production of (R)-3-hydroxyundecanoyl-CoA, the direct precursor for polymerization into mcl-PHAs in Pseudomonas putida, is intrinsically linked to the fatty acid β-oxidation cycle.[1][2] When P. putida is provided with undecanoic acid (C11) as a carbon source, the fatty acid is catabolized through this pathway, and key intermediates are channeled into PHA synthesis.

The primary pathway involves the following steps:

  • Activation: Undecanoic acid is first activated to undecanoyl-CoA by Acyl-CoA synthetase (FadD).[1]

  • Dehydrogenation: Undecanoyl-CoA is oxidized to trans-2-undecenoyl-CoA by Acyl-CoA dehydrogenase (FadE).[1]

  • Hydration & Isomerization: The key step for PHA synthesis involves the conversion of trans-2-undecenoyl-CoA to (R)-3-hydroxyundecanoyl-CoA. This can be achieved via a few routes, including the action of (R)-specific enoyl-CoA hydratase (PhaJ).[1]

  • Polymerization: The resulting (R)-3-hydroxyundecanoyl-CoA monomers are polymerized by the enzyme PHA synthase (PhaC) to form the mcl-PHA polymer stored within the cell.[3][4][5]

Biosynthesis_Pathway Biosynthesis of (R)-3-Hydroxyundecanoyl-CoA in P. putida sub Undecanoic Acid (C11) sub_coa Undecanoyl-CoA sub->sub_coa ATP, CoA fadD FadD (Acyl-CoA Synthetase) enoyl_coa trans-2-Undecenoyl-CoA sub_coa->enoyl_coa FAD fadE FadE (Acyl-CoA Dehydrogenase) hydroxy_coa (R)-3-Hydroxyundecanoyl-CoA enoyl_coa->hydroxy_coa H₂O beta_ox Further β-Oxidation (Energy Generation) enoyl_coa->beta_ox H₂O phaJ PhaJ ((R)-specific Enoyl-CoA Hydratase) fadB FadB (Enoyl-CoA Hydratase) pha Poly(3-hydroxyundecanoate) hydroxy_coa->pha Polymerization phaC PhaC (PHA Synthase) fadD->sub_coa fadE->enoyl_coa phaJ->hydroxy_coa phaC->pha fadB->beta_ox

Caption: Biosynthesis of the (R)-3-hydroxyundecanoyl-CoA precursor from undecanoic acid.

Quantitative Data on mcl-PHA Production

The yield and monomer composition of mcl-PHAs produced by P. putida are highly dependent on the strain, cultivation conditions, and the fatty acid substrate provided. The following table summarizes representative data from studies using various alkanoic acids.

P. putida StrainCarbon Source (Alkanoic Acid)Cell Dry Weight (CDW) (g/L)PHA Titer (g/L)PHA Content (% of CDW)Dominant Monomer(s)Reference
KT2440Octanoate (C8)5.02.142%3-hydroxyoctanoate (3HO)[6][7]
KT2440Nonanoate (C9)4.82.552%3-hydroxynonanoate (3HN)[6]
KT2440Decanoate (C10)4.52.351%3-hydroxydecanoate (3HD)[6][7]
B-14875Dodecanoate (C12)2.90.828%3-hydroxydodecanoate (3HDD), 3HD[6]
KTQQ20 (β-oxidation mutant)Dodecanoic acidNot reported1.241%3HD (16%), 3HDD (84%)[8]

Experimental Workflow

The overall process from bacterial culture to the analysis of this compound involves several distinct stages. This workflow is standard for researchers studying mcl-PHA production.

Experimental_Workflow Workflow for Production and Analysis of this compound culture 1. P. putida Cultivation (e.g., M9 Medium + Glucose) induction 2. PHA Accumulation Induction (Nitrogen limitation, add Undecanoic Acid) culture->induction harvest 3. Cell Harvesting (Centrifugation) induction->harvest lyophilize 4. Lyophilization (Freeze-drying to get Cell Dry Weight) harvest->lyophilize methanolysis 5. Whole-Cell Methanolysis (Acidified Methanol, Heat) lyophilize->methanolysis extraction 6. FAME Extraction (e.g., with Chloroform) methanolysis->extraction analysis 7. Analysis (GC-MS) extraction->analysis result Identification & Quantification of This compound analysis->result

Caption: A typical experimental workflow from cell culture to final product analysis.

Experimental Protocols

Protocol 1: Cultivation of P. putida for mcl-PHA Production

This protocol describes a two-stage cultivation process to first grow cell biomass and then induce mcl-PHA accumulation under nitrogen-limiting conditions.

Materials:

  • Pseudomonas putida KT2440

  • LB (Luria-Bertani) medium

  • M9 mineral medium supplemented with trace elements

  • Glucose solution (20% w/v, sterile)

  • Ammonium chloride (NH₄Cl) solution (2 M, sterile)

  • Undecanoic acid

  • Shake flasks

  • Incubator shaker (30°C, 200 rpm)

Procedure:

  • Pre-culture: Inoculate a single colony of P. putida KT2440 into 5 mL of LB medium. Incubate overnight at 30°C with shaking at 200 rpm.

  • Biomass Growth (Stage 1):

    • Prepare M9 mineral medium. For 1 L, add 200 mL of 5x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 1 mL of trace element solution.

    • Add glucose to a final concentration of 10 g/L and NH₄Cl to a final concentration of 2 g/L.

    • Inoculate the M9 medium with the overnight pre-culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 30°C with shaking at 200 rpm until the cells reach the late exponential phase of growth (OD₆₀₀ ≈ 2.0-3.0).

  • PHA Accumulation (Stage 2):

    • Harvest the cells from the Stage 1 culture by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet once with nitrogen-free M9 medium.

    • Resuspend the cells in fresh M9 medium containing glucose (5 g/L) but without a nitrogen source (no NH₄Cl).

    • Add undecanoic acid as the carbon source for PHA production to a final concentration of 2 g/L.

    • Incubate for an additional 24-48 hours at 30°C with vigorous shaking (200 rpm) to ensure proper aeration and substrate dispersion.[9]

  • Harvesting: Collect the cells by centrifugation (5000 x g, 15 min, 4°C). Wash the pellet with distilled water and then lyophilize to determine the final cell dry weight (CDW) and for subsequent analysis.

Protocol 2: Methanolysis of PHA for GC-MS Analysis

This protocol directly converts the PHA within the lyophilized cells into fatty acid methyl esters (FAMEs), including this compound, for quantification.[7]

Materials:

  • Lyophilized P. putida cells (15-20 mg)

  • Methanolysis solution: 3% (v/v) sulfuric acid in methanol

  • Chloroform (B151607)

  • Internal standard (e.g., methyl benzoate (B1203000) or 3-hydroxydecanoic acid methyl ester)[10]

  • Screw-cap glass tubes

  • Heating block or water bath (100°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 15-20 mg of lyophilized cells into a screw-cap glass tube.

  • Add 2 mL of the methanolysis solution (3% H₂SO₄ in methanol) and 2 mL of chloroform containing a known concentration of an internal standard.

  • Seal the tubes tightly with Teflon-lined caps.

  • Heat the mixture at 100°C for 4 hours in a heating block or water bath, with occasional vortexing to ensure complete reaction.

  • Cool the tubes to room temperature.

  • Add 1 mL of distilled water to the tube, vortex vigorously for 1 minute, and then centrifuge (2000 x g, 5 min) to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the methyl esters.

  • Transfer the organic phase to a new vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or equivalent).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 8°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

  • MS Detector:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 50-350 amu.[6]

Quantification:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a known standard or library data (e.g., NIST library).

  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard. Calculate the total PHA content as the sum of all identified 3-hydroxyalkanoate monomers relative to the initial cell dry weight.

References

Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHA) Containing Methyl 3-Hydroxyundecanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fermentation-based production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) with a specific focus on the incorporation of methyl 3-hydroxyundecanoate. These protocols are primarily based on the use of Pseudomonas putida, a versatile and robust bacterium well-suited for producing a diverse range of mcl-PHAs.

Introduction

Medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are a class of biodegradable polyesters synthesized by various microorganisms, notably Pseudomonas species.[1][2] These biopolymers are of significant interest due to their thermoplastic and elastomeric properties, making them suitable for a wide range of applications, including as biocompatible materials for drug delivery and medical implants. The monomer composition of mcl-PHAs can be tailored by controlling the fermentation conditions and the carbon source provided to the bacteria.[1] This guide specifically addresses the production of mcl-PHAs containing the C11 monomer, 3-hydroxyundecanoate, by utilizing undecanoic acid as a precursor during fermentation.

Data Presentation: Fermentation Parameters and Resulting mcl-PHA Composition

The following tables summarize quantitative data from fed-batch fermentation studies of Pseudomonas putida for mcl-PHA production. These tables highlight the influence of the carbon source on key fermentation outcomes and the resulting polymer composition.

Table 1: Fed-Batch Fermentation Parameters for mcl-PHA Production by Pseudomonas putida KT2440

ParameterValueReference
Bacterial Strain Pseudomonas putida KT2440[3][4][5]
Fermentation Type Fed-Batch[3][4][5]
Initial Carbon Source (Batch Phase) Glucose or Crude Glycerol (B35011)[3][6]
Feeding Strategy Exponential or DO-stat[3][5][7]
Temperature (°C) 28.5 ± 1 to 30[4][8]
pH 6.8 to 7.0[4][8]
Dissolved Oxygen (DO) Maintained > 30%[9]
Nitrogen Source Ammonium Sulfate[3]
Nutrient Limitation for PHA Accumulation Nitrogen[3][4]

Table 2: Influence of Carbon Source on mcl-PHA Production and Monomer Composition in Pseudomonas putida

Carbon Source(s)Biomass (g/L)PHA Content (% of CDW)Dominant Monomers3-Hydroxyundecanoate (C11) Content (mol%)Reference(s)
Nonanoic Acid + Glucose + Acrylic Acid71.475.53-Hydroxynonanoate (C9)Not Reported[4]
Crude Glycerol~5038.9Not SpecifiedNot Reported[3][5][7]
Octanoic Acid + Glucose~3.98 (titer)Not Specified3-Hydroxyoctanoate (C8)Not Reported[6][10]
Undecanoic Acid Variable Variable 3-Hydroxyundecanoate (C11), 3-Hydroxynonanoate (C9) Present [1]
10-Undecenoic Acid + Nonanoic AcidNot Specified42.6 - 55.83-Hydroxy-10-undecenoate, 3-HydroxynonanoateNot Reported[1]
Decanoic AcidNot SpecifiedNot Specified3-Hydroxydecanoate (C10)Not Reported[11]

CDW: Cell Dry Weight

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of mcl-PHA containing this compound.

Protocol 1: Inoculum Preparation
  • Strain Revival: Revive a cryopreserved stock of Pseudomonas putida KT2440 on a nutrient-rich agar (B569324) plate (e.g., Luria-Bertani (LB) agar) and incubate at 30°C for 24-48 hours.

  • Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of LB broth. Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase.

  • Pre-culture: Transfer the seed culture to a larger flask (e.g., 1 L flask with 200 mL of a defined mineral salt medium (MSM) supplemented with a suitable carbon source like glucose (10 g/L) or glycerol (10 g/L)) to achieve an initial optical density at 600 nm (OD600) of approximately 0.1. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

Protocol 2: Fed-Batch Fermentation in a Bioreactor
  • Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of MSM. The composition of the MSM should be optimized but a typical formulation includes (per liter): KH2PO4 (3.4 g), Na2HPO4·12H2O (12.8 g), (NH4)2SO4 (2.0 g), MgSO4·7H2O (0.2 g), and 1 mL of a trace element solution. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.2-0.5.

  • Batch Phase: Run the fermentation in batch mode at 30°C, with pH controlled at 7.0 (using H3PO4 and NH4OH), and dissolved oxygen (DO) maintained above 30% of air saturation by controlling the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm). The initial carbon source (e.g., glucose at 20 g/L) will be consumed during this phase for biomass growth.

  • Fed-Batch Phase (PHA Accumulation):

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.

    • Prepare a sterile feeding solution containing the precursor for the desired monomer. For the incorporation of 3-hydroxyundecanoate, use a concentrated solution of undecanoic acid. A co-feed with a more readily metabolizable carbon source like glucose or glycerol might be necessary to maintain cell viability and productivity.[4]

    • Employ a feeding strategy to avoid substrate inhibition and to promote PHA accumulation under nitrogen-limiting conditions. An exponential feeding strategy or a DO-stat feeding strategy can be used.[3][5][7]

    • In a DO-stat feeding strategy, the feed is added automatically when the DO level rises above a set point (e.g., 50%), indicating carbon source limitation.

    • Monitor cell growth (OD600), substrate consumption, and PHA accumulation at regular intervals.

  • Harvesting: After a sufficient period of PHA accumulation (e.g., 48-72 hours in the fed-batch phase), harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C). Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction and analysis.

Protocol 3: mcl-PHA Extraction and Quantification
  • Cell Lysis and Extraction:

    • Suspend a known weight of lyophilized cells (e.g., 1 g) in 20 mL of chloroform (B151607).

    • Add 20 mL of a sodium hypochlorite (B82951) solution (containing 4-6% active chlorine) and stir the mixture vigorously for 1-2 hours at room temperature to digest the non-PHA cellular material.

    • Separate the chloroform phase containing the dissolved PHA from the aqueous phase by centrifugation.

  • PHA Precipitation and Purification:

    • Filter the chloroform phase to remove any remaining cell debris.

    • Precipitate the PHA by adding the chloroform extract dropwise into a 10-fold excess of a non-solvent like cold methanol (B129727) or ethanol (B145695) with constant stirring.

    • Collect the precipitated PHA by filtration or centrifugation.

    • Wash the PHA pellet with methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Quantification: Determine the PHA content as the percentage of the dry weight of the extracted PHA relative to the initial dry cell weight.

Protocol 4: Analysis of Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Methanolysis:

    • Place approximately 10-20 mg of dried PHA or lyophilized cells in a screw-capped test tube.

    • Add 2 mL of chloroform and 2 mL of a methanolysis reagent (e.g., 15% v/v sulfuric acid in methanol or boron trifluoride in methanol).[12]

    • Add a known amount of an internal standard (e.g., methyl benzoate).[8]

    • Seal the tube tightly and heat at 100°C for 2-4 hours to convert the 3-hydroxyalkanoate monomers into their corresponding methyl esters.

  • Extraction of Methyl Esters:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex thoroughly to extract the methyl esters into the chloroform phase.

    • Allow the phases to separate and carefully transfer the lower chloroform phase to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform extract into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the different methyl 3-hydroxyalkanoate monomers. A typical program might start at 80°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Identify the this compound peak based on its retention time and mass spectrum, which will show characteristic fragment ions.

    • Quantify the relative abundance of each monomer by integrating the peak areas and comparing them to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways involved in the production of mcl-PHA containing this compound.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Analysis Analysis Inoculum Inoculum Preparation Bioreactor Bioreactor Setup & Sterilization Inoculum->Bioreactor Inoculation Batch Batch Phase (Biomass Growth) Bioreactor->Batch FedBatch Fed-Batch Phase (PHA Accumulation) - Undecanoic Acid Feed - Nitrogen Limitation Batch->FedBatch Harvest Cell Harvesting & Lyophilization FedBatch->Harvest Extraction PHA Extraction & Purification Harvest->Extraction Quantification PHA Quantification (Gravimetric) Extraction->Quantification GCMS Monomer Analysis (GC-MS) Extraction->GCMS

Caption: Experimental workflow for mcl-PHA production.

Metabolic_Pathway cluster_Uptake Substrate Uptake & Activation cluster_BetaOxidation β-Oxidation Pathway cluster_PHASynthesis mcl-PHA Synthesis Undecanoic_acid Undecanoic Acid (extracellular) Undecanoyl_CoA Undecanoyl-CoA Undecanoic_acid->Undecanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Undecenoyl-CoA Undecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA_S (S)-3-Hydroxyundecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA_S Enoyl-CoA Hydratase Hydroxyacyl_CoA_R (R)-3-Hydroxyundecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA_R (R)-specific Enoyl-CoA Hydratase (PhaJ) Ketoacyl_CoA 3-Ketoundecanoyl-CoA Hydroxyacyl_CoA_S->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Nonanoyl_CoA Nonanoyl-CoA Ketoacyl_CoA->Nonanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase mcl_PHA mcl-PHA containing 3-Hydroxyundecanoate Hydroxyacyl_CoA_R->mcl_PHA PHA Synthase (PhaC)

Caption: Metabolic pathway for 3-hydroxyundecanoate incorporation.

References

Application Note: GC-MS Analysis of Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate is a methyl ester of a medium-chain 3-hydroxy fatty acid. The analysis of 3-hydroxy fatty acids is crucial in various research fields, including the study of bacterial cell components (as they are constituents of lipopolysaccharides) and in clinical chemistry for the diagnosis of certain metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of these compounds due to its high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A common and effective method for the analysis of 3-hydroxy fatty acids involves their conversion to more volatile methyl esters, followed by derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This procedure enhances the chromatographic properties and provides characteristic mass spectra.

1. Sample Preparation: Methanolysis

This protocol is suitable for samples containing 3-hydroxyundecanoic acid in its free form or as part of a larger molecule like a lipid or polymer.

  • Reagents and Materials:

    • Sample containing 3-hydroxyundecanoic acid

    • Methanol (anhydrous)

    • 1.25 M Methanolic HCl (or 5% H₂SO₄ in methanol)

    • Hexane (B92381) (GC grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Screw-cap glass tubes with PTFE-lined caps

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh or measure the sample (e.g., 1-10 mg of dried cells or lipid extract) into a screw-cap glass tube.

    • Add 2 mL of methanolic HCl.

    • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube and decanting the hexane.

    • The resulting solution contains this compound and is ready for derivatization.

2. Derivatization: Silylation

To improve the volatility and chromatographic behavior of the hydroxy-FAME, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.

  • Reagents and Materials:

    • FAME extract from the previous step

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (optional, as a catalyst)

    • GC vials with inserts and PTFE-lined septa

  • Procedure:

    • Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (if used) to the dried residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized this compound. These may need to be optimized for your specific instrument and column.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Rangem/z 50-500
Solvent Delay3-5 minutes

Data Presentation and Analysis

Identification: The identification of the TMS-derivatized this compound is based on its retention time and mass spectrum. The retention time will be specific to the GC conditions used. The mass spectrum is characterized by specific fragment ions.

Mass Spectrum and Fragmentation: The electron ionization mass spectrum of the TMS-derivatized this compound is expected to show a characteristic fragmentation pattern. The most indicative fragment for 3-hydroxy fatty acid methyl esters is a prominent ion at m/z 103 .[1] This ion results from the cleavage between the C3 and C4 carbons. Another significant ion is expected from the cleavage at the TMS-ether group. The molecular ion (M+) may be weak or absent.

Predicted Mass Spectrum Data for TMS-derivatized this compound

m/zPredicted FragmentRelative Abundance
103[CH(OH)=CH-C(O)OCH₃]⁺ (rearranged)High (Base Peak)
73[Si(CH₃)₃]⁺High
175[CH(OTMS)-CH₂-C(O)OCH₃]⁺Moderate
M-15[M - CH₃]⁺Low
M-31[M - OCH₃]⁺Low
M-89[M - OSi(CH₃)₃]⁺Low

Note: This is a predicted fragmentation pattern. Actual relative abundances may vary.

Quantification: For quantitative analysis, it is recommended to use an internal standard, such as a stable isotope-labeled version of the analyte or a homologous 3-hydroxy fatty acid that is not present in the sample. A calibration curve should be prepared using standard solutions of this compound at different concentrations. The quantification is typically based on the peak area ratio of the analyte to the internal standard.

Typical Quantitative Parameters (for this class of compounds)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL

Note: These values are indicative and must be experimentally determined for your specific method and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., bacterial cells, lipid extract) Methanolysis Methanolysis (Methanolic HCl, 80°C) Sample->Methanolysis Extraction Hexane Extraction Methanolysis->Extraction FAMEs This compound (FAME) Extraction->FAMEs Derivatization Silylation (BSTFA, 60°C) FAMEs->Derivatization TMS_FAME TMS-derivatized FAME Derivatization->TMS_FAME GCMS GC-MS Injection TMS_FAME->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis (Retention Time, Mass Spectrum) Detection->Data fragmentation_pathway Molecule TMS-derivatized this compound Fragment103 m/z 103 (Characteristic Fragment) Molecule->Fragment103 C3-C4 Cleavage Fragment175 m/z 175 Molecule->Fragment175 Alkyl Chain Cleavage Fragment73 m/z 73 ([Si(CH₃)₃]⁺) Molecule->Fragment73 TMS Group Cleavage

References

Application Note and Protocols for the Derivatization of Methyl 3-hydroxyundecanoate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate is a hydroxy fatty acid methyl ester of significant interest in various research fields, including the study of polyhydroxyalkanoates (PHAs), biodegradable polymers with potential applications in the biomedical and pharmaceutical industries. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the polar hydroxyl group in this compound imparts low volatility and can lead to poor chromatographic performance, such as peak tailing and adsorption on the column.

To overcome these challenges, derivatization is a crucial sample preparation step. This process involves chemically modifying the hydroxyl group to create a less polar, more volatile, and more thermally stable derivative, thereby improving chromatographic resolution, sensitivity, and peak shape. This application note provides detailed protocols for the two most common derivatization techniques for this compound: silylation and acylation. Additionally, it offers insights into the chiral analysis of the resulting derivatives.

Derivatization Methods

The selection of a derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups in the sample matrix.

Silylation

Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This method is known for its simplicity and the formation of stable derivatives. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.

Acylation

Acylation involves the introduction of an acyl group to the hydroxyl moiety, forming an ester. Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), are often used. The resulting fluoroacyl esters are highly volatile and exhibit excellent electron-capturing properties, making this method particularly suitable for sensitive detection using an electron capture detector (ECD).

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the quantitative data for the derivatization of medium-chain 3-hydroxyalkanoate methyl esters, serving as a close proxy for this compound. This data is compiled from various studies on similar analytes and provides a comparative overview of the expected performance of each method.

Derivatization MethodReagentTypical Reaction YieldLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
Silylation BSTFA + 1% TMCS> 95%0.1 - 1.0 ng/mL0.3 - 3.0 ng/mL> 0.995
MSTFA> 95%0.1 - 1.0 ng/mL0.3 - 3.0 ng/mL> 0.995
Acylation TFAA> 90%0.01 - 0.1 ng/mL (ECD)0.03 - 0.3 ng/mL (ECD)> 0.99

Note: The presented data are typical values for medium-chain 3-hydroxyalkanoate methyl esters and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC. If necessary, the sample can be diluted with an anhydrous solvent before analysis.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the derivatization of this compound to its trifluoroacetyl (TFA) ester derivative.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or electron capture detector (GC-ECD)

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to the dried sample, followed by 50 µL of TFAA.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 50-60°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable anhydrous solvent (e.g., hexane) for GC analysis.

Chiral Analysis

This compound possesses a chiral center at the C3 position, existing as (R) and (S) enantiomers. The separation of these enantiomers is often crucial for biological and pharmaceutical studies. Chiral GC analysis can be performed on the derivatized products using a chiral capillary column.

Recommended Approach:

  • Derivatization: Derivatize the this compound sample using one of the protocols described above. Silylation is often preferred for chiral analysis as the reaction conditions are generally mild.

  • GC Column: Employ a chiral GC column, such as a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives), for the separation of the enantiomeric derivatives.

  • GC Conditions: Optimize the GC temperature program to achieve baseline separation of the (R)- and (S)-enantiomer derivatives. Isothermal or slow temperature ramps are often effective.

  • Identification: Inject standards of the pure (R)- and (S)-enantiomers (if available) to confirm the elution order.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample Sample->Dry_Sample Evaporate Solvent Add_Reagent Add Derivatization Reagent & Catalyst Dry_Sample->Add_Reagent React Heat & Vortex Add_Reagent->React GC_Analysis GC-MS / GC-FID / GC-ECD Analysis React->GC_Analysis

Caption: General experimental workflow for the derivatization of this compound.

Signaling_Pathways cluster_silylation Silylation Pathway cluster_acylation Acylation Pathway M3HU This compound (R-OH) BSTFA BSTFA / MSTFA + Catalyst (TMCS) M3HU2 This compound (R-OH) TMS_Ether Trimethylsilyl Ether Derivative (R-O-TMS) BSTFA->TMS_Ether Reaction at 60-70°C TFAA TFAA TFA_Ester Trifluoroacetyl Ester Derivative (R-O-COCF3) TFAA->TFA_Ester Reaction at 50-60°C

Caption: Chemical pathways for silylation and acylation derivatization of the hydroxyl group.

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a unique class of lipids that play crucial roles in various biological processes and are key components of bacterial endotoxins (lipopolysaccharides). Their methyl esters (3-OH-FAMEs) are often analyzed as derivatives for improved volatility in gas chromatography and for detailed structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful non-destructive technique that provides detailed information about the molecular structure, enabling the unambiguous identification and quantification of these compounds.[1] This document provides detailed application notes and experimental protocols for the characterization of 3-hydroxy fatty acid methyl esters using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Thus, protons and carbons in different functional groups within a molecule will have distinct chemical shifts, providing a "fingerprint" of the molecule's structure.

In addition to chemical shifts, through-bond scalar couplings (J-couplings) between neighboring nuclei provide information on the connectivity of atoms. For instance, the splitting pattern (multiplicity) of a proton signal can reveal the number of adjacent protons. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the complete chemical structure by revealing correlations between coupled nuclei.[2][3]

Application: Structural Elucidation and Purity Assessment of 3-OH-FAMEs

NMR spectroscopy is an essential tool for the unequivocal structure determination of synthesized or isolated 3-OH-FAMEs. It allows for the confirmation of the position of the hydroxyl group, the length of the fatty acid chain, and the presence of the methyl ester. Furthermore, quantitative ¹H NMR (qNMR) can be employed to assess the purity of a sample with high accuracy and precision, often without the need for a specific standard of the analyte.[4]

Experimental Protocols

Protocol 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing 3-OH-FAME samples.

Materials:

  • 3-OH-FAME sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8%)

  • Internal standard (optional, for quantitative analysis), e.g., Tetramethylsilane (TMS) or a suitable internal standard with a known concentration.

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of the 3-OH-FAME sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If using an internal standard for quantification, add it to the solvent before this step.

  • Gently vortex the vial until the sample is completely dissolved.

  • Carefully transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely. The sample is now ready for NMR analysis.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

This protocol outlines the general steps for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument parameters may need to be optimized for specific samples and spectrometers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time).

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

¹H-¹H COSY Acquisition (Typical):

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-4 per increment.

¹H-¹³C HSQC Acquisition (Typical):

  • Pulse Program: Standard HSQC sequence for one-bond correlations (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 160-200 ppm.

  • Number of Increments: 128-256 in the indirect dimension (F1).

  • Number of Scans: 4-8 per increment.

¹H-¹³C HMBC Acquisition (Typical):

  • Pulse Program: Standard HMBC sequence for long-range correlations (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 200-240 ppm.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 8-16 per increment.

Data Presentation: NMR Data for 3-Hydroxy Fatty Acid Methyl Esters

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for various 3-OH-FAMEs. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Coupling constants (J) are given in Hertz (Hz). Data for methyl 3-hydroxybutyrate (B1226725) is well-established, while data for longer chain analogues are based on typical values for fatty acid methyl esters and the influence of the hydroxyl group.

Table 1: ¹H NMR Data for 3-Hydroxy Fatty Acid Methyl Esters in CDCl₃

Proton Assignment Methyl 3-hydroxybutyrate (C4) Methyl 3-hydroxyhexanoate (B1247844) (C6) Methyl 3-hydroxyoctanoate (B1259324) (C8) Methyl 3-hydroxydodecanoate (C12) Multiplicity & Coupling (J in Hz)
H-2 (CH₂) ~2.45~2.45~2.45~2.45dd, J ≈ 16, 3-9
H-3 (CH-OH) ~4.21~4.00~4.00~4.00m
H-4 (CH₂/CH₃) 1.23 (CH₃)~1.45 (CH₂)~1.45 (CH₂)~1.45 (CH₂)m
-(CH₂)n- --~1.25-1.35~1.25-1.35br s
Terminal CH₃ -~0.90~0.90~0.88t, J ≈ 7
-OCH₃ ~3.71~3.67~3.67~3.67s
-OH ~3.0-4.0 (variable)~3.0-4.0 (variable)~3.0-4.0 (variable)~3.0-4.0 (variable)br s

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Data for 3-Hydroxy Fatty Acid Methyl Esters in CDCl₃

Carbon Assignment Methyl 3-hydroxybutyrate (C4) Methyl 3-hydroxyhexanoate (C6) Methyl 3-hydroxyoctanoate (C8) Methyl 3-hydroxydodecanoate (C12)
C-1 (C=O) ~172.5~172.5~172.5~172.5
C-2 (CH₂) ~43.0~41.0~41.0~41.0
C-3 (CH-OH) ~64.5~68.0~68.0~68.0
C-4 (CH₂/CH₃) ~22.5 (CH₃)~38.5 (CH₂)~36.5 (CH₂)~36.5 (CH₂)
-(CH₂)n- -~19.0~25.0, ~31.5~22.7, ~25.5, ~29.3, ~29.5, ~31.8
Terminal CH₃ -~14.0~14.0~14.1
-OCH₃ ~51.5~51.5~51.5~51.5

Mandatory Visualization

Diagram 1: General Structure and Key ¹H NMR Signals of a 3-OH-FAME

Caption: Key ¹H NMR signals for a 3-hydroxy fatty acid methyl ester.

Diagram 2: Experimental Workflow for NMR Characterization

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃) NMR_Acq NMR Data Acquisition (1D ¹H, ¹³C & 2D) SamplePrep->NMR_Acq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->DataProc SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProc->SpectralAnalysis StructureEluc Structure Elucidation & Purity Assessment SpectralAnalysis->StructureEluc

Caption: Workflow for NMR analysis of 3-OH-FAMEs.

Diagram 3: COSY and HSQC Correlations for a 3-OH-FAME

G cluster_cosy ¹H-¹H COSY Correlations (Neighboring Protons) cluster_hsqc ¹H-¹³C HSQC Correlations (Directly Bonded) H_term_CH3 H-term H_adj_CH2 H-(n-1) H_term_CH3->H_adj_CH2 ³J C_term_CH3 C-term H_term_CH3->C_term_CH3 ¹J H_chain_CH2 H-(n-2) H_adj_CH2->H_chain_CH2 ³J C_adj_CH2 C-(n-1) H_adj_CH2->C_adj_CH2 ¹J H4 H-4 H_chain_CH2->H4 ³J C_chain_CH2 C-(n-2) H_chain_CH2->C_chain_CH2 ¹J H3 H-3 H4->H3 ³J C4 C-4 H4->C4 ¹J H2 H-2 H3->H2 ³J C3 C-3 H3->C3 ¹J C2 C-2 H2->C2 ¹J H_OCH3 H-OCH₃ C_OCH3 C-OCH₃ H_OCH3->C_OCH3 ¹J

Caption: Key COSY and HSQC correlations in a 3-OH-FAME.

Concluding Remarks

NMR spectroscopy is an indispensable technique for the comprehensive characterization of 3-hydroxy fatty acid methyl esters. The combination of 1D and 2D NMR experiments allows for the unambiguous determination of their chemical structures and the assessment of their purity. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals working with these important biomolecules. For novel 3-OH-FAMEs, a full suite of 2D NMR experiments is highly recommended for complete structural assignment.

References

Application Notes and Protocols for the Quantification of Methyl 3-hydroxyundecanoate in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate is a methyl ester of a medium-chain-length 3-hydroxy fatty acid, which is a monomeric unit of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. The quantification of specific PHA monomers like 3-hydroxyundecanoate is crucial for understanding bacterial metabolism, optimizing bioplastic production, and for various applications in drug development and material science.

This document provides detailed protocols for the extraction, derivatization, and quantification of this compound from bacterial cultures, primarily focusing on methodologies involving Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of PHA Monomers

The following tables summarize quantitative data on the monomer composition of medium-chain-length PHAs (mcl-PHAs) produced by Pseudomonas putida under different growth conditions. While 3-hydroxyundecanoate is not always the most abundant monomer, its presence is significant in certain conditions.

Table 1: Monomer Composition of mcl-PHA from Pseudomonas putida KT2442 Grown on Decanoate

MonomerMolar Percentage (%)
3-hydroxyhexanoate (C6)3.3
3-hydroxyoctanoate (C8)53.4
3-hydroxydecanoate (C10)43.3
3-hydroxyundecanoate (C11) Not explicitly quantified but often present in trace amounts
3-hydroxydodecanoate (C12)Not explicitly quantified but often present in trace amounts

(Data synthesized from studies on PHA production in Pseudomonas putida)[1]

Table 2: PHA Accumulation in Pseudomonas putida KTOY06 (a fadA and fadB knockout mutant) Grown on Dodecanoate

ParameterValue
PHA content (% of cell dry weight)84%[2]
3-hydroxyundecanoate (C11) fraction Not explicitly quantified but expected to be a minor component
3-hydroxydodecanoate (C12) fraction41 mol%[2]

Experimental Protocols

Protocol 1: Extraction and Methanolysis of PHA from Bacterial Cells

This protocol describes the digestion of bacterial cells and the transesterification of intracellular PHAs to their corresponding 3-hydroxyalkanoic acid methyl esters (3-HA-MEs), including this compound.

Materials:

Procedure:

  • Cell Lysis and Methanolysis:

    • Accurately weigh 10-20 mg of lyophilized bacterial cells into a screw-capped glass tube.

    • Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid.

    • Add a known amount of an internal standard for quantification.

    • Tightly cap the tubes and heat at 100°C for 4 hours in a heating block or boiling water bath to ensure complete cell lysis and methanolysis of the PHA.[3]

  • Phase Separation:

    • Cool the tubes to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.

  • Sample Collection:

    • Carefully collect the lower chloroform phase, which contains the methyl esters of the PHA monomers.

    • Transfer the chloroform phase to a clean glass tube.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Transfer the dried extract to a gas chromatography vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the instrumental parameters for the quantification of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS, DB-5).

GC-MS Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.[4]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Analysis:

  • Identification: Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by running a standard of the pure compound. Confirmation is achieved by comparing the mass spectrum of the peak with a reference spectrum.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard. A calibration curve should be generated using known concentrations of this compound standard to ensure accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

PHA_Biosynthesis_Pathway substrate Fatty Acids (e.g., Undecanoic Acid) enzyme1 Acyl-CoA Synthetase substrate->enzyme1 Activation intermediate1 Acyl-CoA enzyme2 Acyl-CoA Dehydrogenase / Enoyl-CoA Hydratase intermediate1->enzyme2 β-oxidation pathway intermediate2 (R)-3-Hydroxyacyl-CoA enzyme3 PHA Synthase (PhaC) intermediate2->enzyme3 Polymerization pha_polymer Poly(3-hydroxyundecanoate) enzyme1->intermediate1 enzyme2->intermediate2 enzyme3->pha_polymer

Caption: Biosynthesis pathway of poly(3-hydroxyundecanoate) from fatty acids.

Experimental_Workflow culture Bacterial Culture harvest Cell Harvesting & Lyophilization culture->harvest extraction Extraction & Methanolysis harvest->extraction gcms GC-MS Analysis extraction->gcms quantification Data Quantification gcms->quantification

Caption: Experimental workflow for quantification of this compound.

Mass Spectrum Fragmentation

The mass spectrum of this compound, like other 3-hydroxy fatty acid methyl esters, exhibits a characteristic fragmentation pattern under electron ionization. A key fragment is observed at m/z 103, which results from the cleavage between the C3 and C4 carbons.[5]

Fragmentation_Pattern cluster_fragments Major Fragments structure This compound Structure (CH3-O-C(=O)-CH2-CH(OH)-(CH2)6-CH3) parent_ion [M]+• structure->parent_ion Ionization fragment1 [M-CH3O]+ parent_ion->fragment1 fragment2 [M-H2O]+ parent_ion->fragment2 base_peak m/z 103 (Characteristic fragment) parent_ion->base_peak α-cleavage

Caption: Fragmentation pattern of this compound in GC-MS.

References

Application Notes & Protocols: Extraction of mcl-PHA Monomers from Microbial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are a class of biodegradable polyesters synthesized by various microorganisms, notably Pseudomonas species, as intracellular carbon and energy storage granules[1][2]. These biopolymers are composed of monomer units with carbon chain lengths ranging from 6 to 14 atoms (C6-C14)[1][3]. Unlike short-chain-length PHAs, mcl-PHAs are typically elastomeric and have a lower degree of crystallinity, making them suitable for applications requiring flexibility, such as in the development of soft tissue engineering scaffolds and drug delivery systems[4][5]. The extraction and quantification of the constituent monomers are critical steps for polymer characterization, quality control, and the development of novel biomaterials.

This document provides detailed protocols for the extraction of mcl-PHA polymers from microbial biomass, their subsequent conversion into monomers, and the analytical methods for their quantification.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of mcl-PHA extraction is highly dependent on the chosen solvent and experimental conditions. Non-chlorinated solvents are gaining traction due to their reduced environmental impact compared to traditional chlorinated solvents like chloroform[6][7].

Table 1: Comparison of Solvents for mcl-PHA Polymer Extraction from Pseudomonas putida

Solvent Biomass Pre-treatment Solvent:Biomass Ratio (vol/wt) Temperature Time Polymer Yield (wt%) Purity (%) Reference
Methylene (B1212753) Chloride Freeze-dried 15:1 Room Temp 60 min 15 - [4][8]
Methyl tert-butyl ether (MTBE) Freeze-dried 15:1 Room Temp 18 h 15 - [4][8]
Ethyl Acetate (B1210297) Freeze-dried 15:1 Room Temp 18 h 15 - [4][8]
Acetone Freeze-dried 15:1 Room Temp 18 h - - [4][8]
Dimethyl Carbonate (DMC) Freeze-dried 25 mL per 1.25g 90 °C 2 h 30.7 ( g/100g biomass) 91.2 [6]
Methyl-ethyl ketone Wet (Ethanol washed) 10:1 (w/w) 60 °C 3 cycles 99.6 78 [9]

| Cyclohexanone | Wet (Ethanol washed) | 10:1 (w/w) | 60 °C | 3 cycles | 99.9 | 67 |[9] |

Table 2: Purity and Recovery Following Polymer Purification

Initial Extraction Method Purification Method Purity (Initial) Purity (Final) Recovery (%) Reference
Dimethyl Carbonate Reflux with 1-Butanol 91.2 ± 0.1% 98.0 ± 0.1% - [6]
Solvent Extraction Filtration with Activated Charcoal - High (Endotoxin < 1 EU/g) ~50% (loss) [1][4]
Sodium Hypochlorite Digestion - - ~99% ~90% [10]

| Sodium Hydroxide Digestion | - | - | ~100% | ~100% |[10] |

Table 3: Typical Monomer Composition of mcl-PHA from Pseudomonas putida

Strain Carbon Source 3-hydroxyhexanoate (C6) 3-hydroxyoctanoate (C8) 3-hydroxydecanoate (C10) 3-hydroxydodecanoate (C12) 3-hydroxytetradecanoate (C14) Reference
P. putida KT2442 Ethanol - - >70% - Present (C6-C14 range) [9]
P. putida KT2440 Crude Glycerol Present Present ~76% Present Present [11][12]

| P. putida NBUS12 | Styrene | 2 | 42 | 1257 | 17 | 1 |[5] |

Experimental Protocols

Protocol 1: Solvent Extraction of mcl-PHA Polymer from Microbial Biomass

This protocol describes a general method for extracting the mcl-PHA polymer from dried microbial cells using an organic solvent. Non-chlorinated solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are recommended for safety and reduced environmental impact[4][8].

Materials:

  • Freeze-dried PHA-containing microbial biomass

  • Solvent (e.g., Methyl tert-butyl ether, Ethyl Acetate, Acetone)[8]

  • Anti-solvent (e.g., cold Methanol (B129727) or Ethanol)[13]

  • Stir plate and magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator (optional)

  • Fume hood

Procedure:

  • Biomass Preparation: Start with lyophilized (freeze-dried) microbial biomass. If the biomass is wet, it should be washed and freeze-dried to improve extraction efficiency.

  • Solvent Addition: In a fume hood, suspend the freeze-dried biomass in the chosen solvent. A solvent-to-biomass ratio of 15:1 (v/w) is recommended (e.g., 150 mL of solvent for 10 g of dry biomass)[4][8].

  • Extraction: Stir the suspension at room temperature. Extraction times vary significantly by solvent. For chlorinated solvents like methylene chloride, 60 minutes may be sufficient. For less harsh, non-chlorinated solvents like MTBE or ethyl acetate, extraction for up to 18 hours may be necessary to achieve comparable yields[4][8].

  • Separation of Biomass Debris: After extraction, separate the residual cell debris from the PHA-rich solvent solution by filtration through filter paper or by centrifugation.

  • Polymer Precipitation: Collect the filtrate (the PHA-containing solution). Slowly add an anti-solvent, such as cold methanol or ethanol, to the solution while stirring. A typical ratio is 2:1 anti-solvent to solvent. The PHA will precipitate out of the solution as a white, rubbery solid.

  • Recovery: Collect the precipitated PHA by filtration or centrifugation.

  • Drying: Wash the recovered PHA with fresh anti-solvent to remove residual impurities. Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Acidic Methanolysis for Monomer Quantification via GC-MS

This protocol is used to depolymerize the PHA within the biomass or the extracted polymer into its constituent 3-hydroxyalkanoic acid methyl esters (3-HA-MEs), which can then be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Lyophilized PHA-containing biomass (10-20 mg) or purified PHA polymer (10 mg)[9][14]

  • Reaction vials (20 mL, with PTFE-lined screw caps)

  • Methanolysis solution: 15% (v/v) H₂SO₄ in methanol[14][15]. (Caution: Prepare in a fume hood by slowly adding concentrated sulfuric acid to cold methanol).

  • Chloroform (B151607) (GC grade)[14]

  • Internal Standard Solution: e.g., 0.5 mg/mL methyl benzoate (B1203000) in chloroform[9].

  • Deionized water

  • Heating block or oven set to 100-110 °C[9]

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[14]

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of lyophilized biomass or 10 mg of purified PHA into a reaction vial.

  • Reagent Addition: Add 2 mL of chloroform and 2 mL of the 15% H₂SO₄ in methanol solution to the vial[14]. If using an internal standard for absolute quantification, add a known volume (e.g., 2 mL) of the internal standard solution[9].

  • Reaction: Tightly cap the vial and vortex to mix the contents thoroughly. Place the vial in a heating block or oven at 100-110 °C for 2.5 to 5 hours[9][14]. This step performs the transesterification of the PHA polymer into fatty acid methyl esters.

  • Phase Separation: After the reaction, allow the vial to cool to room temperature. Add 1 mL of deionized water, cap the vial, and vortex vigorously for 1 minute to extract the methyl esters into the organic phase[14].

  • Sample Collection: Let the vial stand until the aqueous and organic (chloroform) layers clearly separate. The bottom chloroform layer contains the 3-HA-MEs.

  • GC-MS Analysis: Carefully transfer an aliquot of the bottom organic layer into a GC vial. Analyze the sample using a GC-MS system to identify and quantify the different mcl-PHA monomers.

Protocol 3: Activated Charcoal Purification for Endotoxin Removal

For biomedical applications, removal of pyrogenic substances like endotoxins is crucial. This protocol describes a purification step using activated charcoal.

Materials:

  • Crude mcl-PHA polymer dissolved in a suitable solvent (e.g., MTBE, ethyl acetate)

  • Activated charcoal (granular)[4]

  • Stir plate and magnetic stir bar

  • Filtration setup

Procedure:

  • Prepare PHA Solution: Dissolve the crude extracted mcl-PHA in a solvent to a known concentration (e.g., 8 wt%)[4][8].

  • Charcoal Treatment: Add activated charcoal to the PHA solution. A recommended ratio is 2:1 (v/v) of the PHA solution to activated charcoal[4][8].

  • Incubation: Stir the mixture at room temperature for a defined period (e.g., 1-2 hours).

  • Filtration: Filter the solution to remove the activated charcoal. The resulting filtrate is a purified, often colorless, PHA solution.

  • Recovery: Precipitate the purified PHA from the filtrate using an anti-solvent as described in Protocol 1 (Steps 5-7). Note that this process can result in a significant loss of polymer mass (up to 50%)[4][8].

Visualizations: Workflows and Logical Relationships

G cluster_0 Upstream Processing cluster_1 Polymer Extraction & Monomerization cluster_2 Analysis Cultivation Microbial Cultivation (e.g., Pseudomonas putida) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Pretreatment Biomass Pre-treatment (Lyophilization) Harvesting->Pretreatment Extraction mcl-PHA Extraction Pretreatment->Extraction Solvent-based Methanolysis Direct Methanolysis (Protocol 2) Pretreatment->Methanolysis Direct to Monomer Polymer Crude mcl-PHA Polymer Extraction->Polymer Monomers mcl-PHA Monomers (Methyl Esters) Methanolysis->Monomers Purification Polymer Purification (Protocol 3) Polymer->Purification PurePolymer Pure mcl-PHA Polymer Purification->PurePolymer Depolymerization Depolymerization (Methanolysis) PurePolymer->Depolymerization Depolymerization->Monomers GCMS GC-MS Analysis Monomers->GCMS Quant Monomer Identification & Quantification GCMS->Quant

Caption: General workflow for mcl-PHA monomer extraction and analysis.

G cluster_inputs Input Parameters cluster_outputs Process Outcomes Biomass Biomass Condition (Wet vs. Dry) Yield Polymer / Monomer Yield Biomass->Yield Purity Polymer / Monomer Purity Biomass->Purity Solvent Solvent Choice (Chlorinated vs. Non-Chlorinated) Solvent->Yield Solvent->Purity Cost Process Cost & Environmental Impact Solvent->Cost Conditions Extraction Conditions (Time, Temperature) Conditions->Yield Conditions->Purity Purification Purification Method (Charcoal, Re-dissolution) Purification->Yield Decreases Purification->Purity Increases Purification->Cost Increases

Caption: Logical relationship of key parameters in mcl-PHA extraction.

References

Application Notes and Protocols: Methyl 3-Hydroxyundecanoate as a Precursor for Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of poly(3-hydroxyundecanoate), a biodegradable and biocompatible polymer with significant potential in drug delivery and biomedical applications. The protocols outline both chemical and enzymatic routes for the polymerization of methyl 3-hydroxyundecanoate.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. Their biocompatibility and tunable physical properties make them attractive alternatives to conventional plastics in a range of applications, including as matrices for controlled drug release. Medium-chain-length PHAs (mcl-PHAs), such as poly(3-hydroxyundecanoate), are particularly interesting due to their elastomeric properties, lower crystallinity, and enhanced flexibility compared to short-chain-length PHAs. This compound serves as a key precursor for the synthesis of this promising biopolymer.

Data Presentation

The following tables summarize key quantitative data for medium-chain-length PHAs, providing a reference for the expected properties of poly(3-hydroxyundecanoate).

Table 1: Thermal and Mechanical Properties of Medium-Chain-Length PHAs

PropertyPoly(3-hydroxyoctanoate)Poly(3-hydroxydecanoate)Poly(3-hydroxydodecanoate)
Glass Transition Temperature (Tg) -36 °C to -39.4 °C[1][2]--
Melting Temperature (Tm) 53 °C to 51.2 °C[1][2]72 °C[3]78 °C[3]
Degradation Temperature (Td) 249 °C[1]--
Tensile Strength 2.98 MPa[1]--
Elongation at Break 161%[1]--

Table 2: Enzymatic Synthesis of Poly(3-hydroxydecanoate) - Key Parameters

ParameterValue
Enzyme PHA Synthase (PhaC1/PhaC2) from Pseudomonas aeruginosa
Substrate (R,S)-3-hydroxydecanoyl-CoA
Weight Average Molar Mass (Mw) 9.8 x 104 g/mol [1]
Specific Enzyme Activity (PhaC1) 0.039 U/mg[1]
Specific Enzyme Activity (PhaC2) 0.035 U/mg[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of Poly(3-hydroxyundecanoate) via Polycondensation

This protocol describes a two-step chemical synthesis approach involving the hydrolysis of this compound followed by polycondensation of the resulting 3-hydroxyundecanoic acid.

Part A: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of methanol (B129727) and a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Neutralization and Extraction: Neutralize the reaction mixture with a 1 M hydrochloric acid (HCl) solution until the pH is approximately 2. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and evaporate the solvent under reduced pressure to yield 3-hydroxyundecanoic acid.

Part B: Polycondensation of 3-hydroxyundecanoic acid

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add the synthesized 3-hydroxyundecanoic acid and a suitable catalyst, such as titanium(IV) isopropoxide (0.5 mol%).

  • Polycondensation: Heat the mixture under a gentle stream of nitrogen. Gradually increase the temperature to 180-200°C while reducing the pressure to facilitate the removal of water, which is a byproduct of the reaction.

  • Reaction Monitoring: Continue the reaction for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Purification: Dissolve the resulting polymer in chloroform (B151607) and precipitate it in cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Enzymatic Synthesis of Poly(3-hydroxyundecanoate)

This protocol outlines a two-step enzymatic approach, starting with the conversion of 3-hydroxyundecanoic acid to its coenzyme A (CoA) thioester, followed by polymerization catalyzed by a PHA synthase.

Part A: Synthesis of (R)-3-hydroxyundecanoyl-CoA

  • Reaction Mixture Preparation: In a reaction vial, combine 3-hydroxyundecanoic acid, coenzyme A (CoA), and ATP in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzymatic Activation: Add a suitable acyl-CoA synthetase to the mixture.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Purification: Purify the resulting (R)-3-hydroxyundecanoyl-CoA using solid-phase extraction or HPLC.

Part B: Enzymatic Polymerization

  • Reaction Setup: In a reaction vessel, dissolve the purified (R)-3-hydroxyundecanoyl-CoA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Initiation: Add a purified PHA synthase (e.g., from Pseudomonas putida) to the reaction mixture.

  • Polymerization: Incubate the reaction at 30-37°C for 24-48 hours. The formation of the polymer will be observed as a milky suspension.

  • Isolation: Centrifuge the reaction mixture to pellet the polymer granules.

  • Washing and Drying: Wash the polymer pellet with methanol and then with water. Lyophilize the purified polymer to obtain a dry powder.

Visualization of Workflows and Pathways

chemical_synthesis_workflow cluster_hydrolysis Part A: Hydrolysis cluster_polycondensation Part B: Polycondensation Monomer This compound Hydrolysis Hydrolysis (NaOH, Methanol/H2O) Monomer->Hydrolysis Acid 3-hydroxyundecanoic acid Hydrolysis->Acid Polycondensation Polycondensation (Titanium Catalyst, Heat, Vacuum) Acid->Polycondensation Purification Purification (Precipitation in Methanol) Polycondensation->Purification Polymer Poly(3-hydroxyundecanoate) Purification->Polymer enzymatic_synthesis_pathway cluster_activation Part A: Monomer Activation cluster_polymerization Part B: Polymerization Precursor 3-hydroxyundecanoic acid Activation Acyl-CoA Synthetase (ATP, CoA) Precursor->Activation ActivatedMonomer (R)-3-hydroxyundecanoyl-CoA Activation->ActivatedMonomer Polymerization PHA Synthase ActivatedMonomer->Polymerization Polymer Poly(3-hydroxyundecanoate) Polymerization->Polymer

References

Application Notes and Protocols for Medium-Chain-Length 3-Hydroxy Fatty Acid Methyl Esters (mcl-3-OH-FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of medium-chain-length 3-hydroxy fatty acid methyl esters (mcl-3-OH-FAMEs) and related compounds. Detailed protocols for investigating their anti-inflammatory, cytotoxic, and antimicrobial properties are presented, along with data tables for quantitative comparison and diagrams to illustrate key signaling pathways and experimental workflows.

Biological Activities and Potential Applications

Medium-chain-length 3-hydroxy fatty acids (mcl-3-OH-FAs) and their methyl esters (mcl-3-OH-FAMEs) are bioactive lipids with a range of potential therapeutic applications. Research has highlighted their involvement in modulating immune responses and inhibiting the growth of various pathogens.

Anti-inflammatory Effects: Certain fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-inflammatory properties.[1][2] These effects are, in some cases, mediated through the G-protein coupled receptor 120 (GPR120), which is known to be a receptor for omega-3 fatty acids and to mediate their anti-inflammatory effects.[2] The anti-inflammatory activity of these lipids includes the reduction of pro-inflammatory cytokine secretion.[2]

Antimicrobial Activity: Modified 3-hydroxyoctanoate (B1259324) has shown effectiveness against bacterial and fungal pathogens.[3] Studies on related compounds, (R)-3-hydroxybutyric alkyl esters, have indicated that their antibacterial activity is dependent on the alkyl chain length, with mechanisms involving the disruption of the bacterial cell wall and membrane.[3] Racemic mixtures of saturated 3-hydroxy fatty acids have also exhibited antifungal activity against various molds and yeasts.

Cytotoxicity: The cytotoxic potential of related hydroxy fatty acid derivatives against various cancer cell lines has been investigated. For instance, some plant extracts containing these types of compounds have shown cytotoxic effects on cell lines such as HeLa, MDA-MB-231, and A549.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of mcl-3-OH-FAMEs and related compounds from various studies.

Table 1: Antimicrobial Activity

CompoundMicroorganismMIC (mM)MBC (mg/mL)Reference
Chemically modified PHA (3-hydroxy octanoate)Bacterial pathogens2.8–7.0-[3]
Chemically modified PHA (3-hydroxy octanoate)Microsporum gypseum0.1–6.3-[3]
Chemically modified PHA (3-hydroxy octanoate)Candida albicans0.1–6.3-[3]
(R)-3-hydroxyalkanoic acids (C8-C18)E. coli O157:H7-1.2–25[3]
(R)-3-hydroxyalkanoic acids (C8-C18)Salmonella typhimurium-1.2–25[3]
(R)-3-hydroxyalkanoic acids (C8-C18)Listeria monocytogenes-1.2–25[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Data

Compound/ExtractCell LineIC50 (µg/mL)Reference
Xylopia aethiopica extractA549 (Lung)40.79 (72h)
Dorstenia psilurus extractA549 (Lung)39.96 (72h)
Dorstenia psilurus extractSK-OV-3 (Ovarian)43.86 (48h)
Echinops giganteus extractSK-OV-3 (Ovarian)44.38 (48h)
Various extractsHepG2 (Liver)32.99 - 53.21 (72h)

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the biological activities of mcl-3-OH-FAMEs.

Protocol for Assessing Anti-inflammatory Activity: NF-κB Translocation Assay

This protocol describes an image-based method to quantify the inhibition of nuclear factor-kappa B (NF-κB) translocation in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • mcl-3-OH-FAMEs of interest

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • 96-well black, clear-bottom imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 104 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the mcl-3-OH-FAMEs in culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the negative control wells). Incubate for 30 minutes.

  • Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Dilute the anti-NF-κB p65 antibody in the blocking buffer. Add the antibody solution to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Add the antibody solution and incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution to stain the nuclei and incubate for 10 minutes at room temperature in the dark.

  • Imaging and Analysis: Wash the cells twice with PBS. Add PBS to the wells and acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain in the nucleus (defined by the DAPI stain) versus the cytoplasm.

Protocol for Assessing MAPK Pathway Activation: Western Blotting

This protocol outlines the steps to determine the effect of mcl-3-OH-FAMEs on the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and ERK1/2.

Materials:

  • Cell line of interest (e.g., HEK293, RAW 264.7)

  • Appropriate cell culture medium

  • mcl-3-OH-FAMEs of interest

  • Stimulant (e.g., UV irradiation, LPS, anisomycin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of mcl-3-OH-FAMEs for a specified pre-incubation time.

  • Stimulation: Induce MAPK activation by treating the cells with a suitable stimulus (e.g., expose to UV light, add 10 µg/mL anisomycin (B549157) for 30 minutes).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the kinase (e.g., anti-p38).

Protocol for Assessing Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, PC-3)

  • Appropriate cell culture medium

  • mcl-3-OH-FAMEs of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 103 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the mcl-3-OH-FAMEs to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Protocol for Assessing Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the mcl-3-OH-FAMEs against various microorganisms.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • mcl-3-OH-FAMEs of interest

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the mcl-3-OH-FAMEs in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well, resulting in a final cell concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of mcl-3-OH-FAMEs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex p_IkB->IkB Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., UV, LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 p38 Pathway MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK ERK Pathway MAPK_p38 p38 MAPK MAPKK_p38->MAPK_p38 Phosphorylation TF_p38 Transcription Factors MAPK_p38->TF_p38 Translocation MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Phosphorylation TF_ERK Transcription Factors MAPK_ERK->TF_ERK Translocation Response Cellular Response (Inflammation, Proliferation) TF_p38->Response TF_ERK->Response Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assessment Workflow (MTT Assay) A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of mcl-3-OH-FAMEs A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

References

Methyl 3-hydroxyundecanoate as a potential biomarker for bacterial metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification of specific biomarkers for bacterial metabolism is a critical area of research for the rapid diagnosis of infections, monitoring of therapeutic efficacy, and the development of novel antimicrobial strategies. Volatile organic compounds (VOCs) and fatty acid metabolites are promising candidates as they can be unique to certain bacterial species or metabolic states. Methyl 3-hydroxyundecanoate, a methyl ester of a medium-chain 3-hydroxy fatty acid, is presented here as a potential biomarker for bacterial presence and metabolic activity. 3-Hydroxy fatty acids are known constituents of lipopolysaccharides (LPS) in Gram-negative bacteria and have been implicated in host-pathogen interactions.[1] While the direct natural production of this compound by bacteria is an area of ongoing investigation, the analysis of fatty acid methyl esters (FAMEs) is a well-established method for bacterial identification.[2] This document provides an overview of the potential application of this compound as a biomarker and detailed protocols for its detection and analysis.

Data Presentation

Currently, there is limited quantitative data available in the literature specifically for this compound as a bacterial biomarker. However, studies on closely related 3-hydroxy fatty acids produced by bacteria provide a strong rationale for its investigation. The following table summarizes production data for a related compound, (R)-3-hydroxydecanoic acid, from an engineered bacterial strain, which can serve as a reference for expected concentration ranges in bacterial cultures.

Table 1: Production of (R)-3-hydroxydecanoic acid in Engineered Pseudomonas aeruginosa

Bacterial StrainCarbon SourceTiter (g/L)Purity (%)Reference
Engineered P. aeruginosa PAO1Palm Oil~1895[3]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of bacterial fatty acid methyl esters (FAMEs) and the production of related 3-hydroxy fatty acids. These can be applied to investigate the presence and quantity of this compound in bacterial samples.

Protocol 1: Bacterial Culture and Fatty Acid Extraction

This protocol describes the cultivation of bacteria and subsequent extraction of total fatty acids.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid culture medium (e.g., Luria-Bertani broth)

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Lyophilizer (optional)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sonicator or homogenizer

  • Rotary evaporator

Procedure:

  • Bacterial Culture: Inoculate the bacterial strain into 100 mL of sterile liquid medium in a 500 mL flask. Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 37°C and 200 rpm for P. aeruginosa) for 24-48 hours, or until the desired growth phase is reached.

  • Cell Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 0.9% NaCl solution to remove residual medium components. Centrifuge as in the previous step after each wash.

  • Cell Lysis: Resuspend the cell pellet in a small volume of methanol. Lyse the cells using a sonicator or homogenizer.

  • Lipid Extraction: Add chloroform and water to the cell lysate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 15 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Drying: Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen gas to obtain the total lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of extracted fatty acids into their volatile methyl esters for GC-MS analysis.

Materials:

  • Dried total lipid extract from Protocol 1

  • 2 M methanolic HCl or 14% Boron trifluoride-methanol solution

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • Methylation: Add 2 mL of 2 M methanolic HCl to the dried lipid extract in a glass reaction vial.

  • Incubation: Securely cap the vial and heat at 80°C for 2 hours in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex for 1 minute.

  • Phase Separation: Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: The hexane solution containing the FAMEs is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: GC-MS Analysis for this compound

This protocol outlines the parameters for the detection and quantification of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., HP-5MS, DB-5ms)

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 10°C/min

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound is expected to show characteristic fragments, including a prominent ion at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters.[4]

  • Quantification: Prepare a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of the target analyte in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., a deuterated fatty acid methyl ester) can be used for more accurate quantification.

Mandatory Visualization

Bacterial_Fatty_Acid_Metabolism_and_Host_Interaction Potential Role of this compound in Bacterial Metabolism and Host Interaction cluster_bacteria Bacterial Cell cluster_host Host Cell AcetylCoA Acetyl-CoA FattyAcid_Synthesis Fatty Acid Biosynthesis (FASII) AcetylCoA->FattyAcid_Synthesis Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FattyAcid_Synthesis->Hydroxyacyl_ACP Hydroxy_Fatty_Acid 3-Hydroxyundecanoic Acid Hydroxyacyl_ACP->Hydroxy_Fatty_Acid Methylation Methylation (Hypothesized) Hydroxy_Fatty_Acid->Methylation LPS Lipopolysaccharide (LPS) Hydroxy_Fatty_Acid->LPS M3HU This compound Methylation->M3HU Release Release/Secretion M3HU->Release TLR Toll-like Receptor (TLR) Release->TLR Interaction with Host Receptor Signaling_Cascade Innate Immune Signaling Cascade TLR->Signaling_Cascade Cytokine_Production Cytokine Production Signaling_Cascade->Cytokine_Production

Caption: Hypothetical pathway for the biosynthesis of this compound in bacteria and its potential interaction with host immune cells.

Experimental_Workflow Workflow for the Analysis of this compound Start Bacterial Culture Harvest Cell Harvesting & Washing Start->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Lipid Extraction (Chloroform:Methanol:Water) Lysis->Extraction Derivatization Derivatization to FAMEs (Methanolic HCl) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for the extraction, derivatization, and analysis of this compound from bacterial cultures.

References

Application Note and Protocol: Utilization of Methyl 3-hydroxyundecanoate as a Calibration Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In various research and industrial applications, particularly in the study of microbial biopolymers like polyhydroxyalkanoates (PHAs), accurate quantification is crucial. PHAs are polyesters produced by microorganisms and are of significant interest as biodegradable plastics. Their analysis typically involves the depolymerization and derivatization of the constituent 3-hydroxyalkanoic acids into their corresponding methyl esters, which are then analyzed by GC-MS.

This application note provides a detailed protocol for the use of Methyl 3-hydroxyundecanoate as a standard for the calibration of GC-MS instruments for the quantitative analysis of medium-chain-length PHAs (mcl-PHAs). This compound serves as an excellent calibration standard due to its structural similarity to the monomer units of many mcl-PHAs.

Quantitative Data

Accurate quantification by GC-MS relies on the establishment of a calibration curve using a certified reference standard. The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₁₂H₂₄O₃N/A
Molecular Weight 216.32 g/mol N/A
CAS Number 129758-71-0[1]
Predicted Key Mass Fragments (m/z) 103, 74, 131, 159Predicted based on homologous compounds
Predicted Retention Time Range 12 - 18 minDependent on GC column and conditions

Note: The predicted key mass fragments are based on the common fragmentation pattern of 3-hydroxy fatty acid methyl esters, where m/z 103 corresponds to the [CH(OH)CH₂COOCH₃]⁺ fragment and m/z 74 corresponds to the McLafferty rearrangement product [CH₂=C(OH)OCH₃]⁺. The retention time is an estimate and will vary depending on the specific GC column, temperature program, and carrier gas flow rate used.

Experimental Protocols

This section details the necessary protocols for preparing the calibration standards and analyzing samples using this compound.

Preparation of Standard Stock and Working Solutions

Materials:

  • This compound (≥98% purity)

  • Anhydrous Hexane (B92381) or Ethyl Acetate (GC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the standard in a small amount of hexane in a 10 mL volumetric flask.

    • Bring the volume up to the mark with hexane and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with hexane.

    • Typical concentration ranges for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

    • For each working solution, use a clean volumetric flask and micropipettes for accurate dilution.

Sample Preparation (from Bacterial Biomass)

This protocol describes the methanolysis of PHA from bacterial cells to produce 3-hydroxyalkanoic acid methyl esters.[2][3][4]

Materials:

  • Lyophilized bacterial cells containing PHA

  • Methanol (B129727) containing 15% (v/v) sulfuric acid

  • Chloroform (B151607)

  • Internal Standard (e.g., Methyl Benzoate or a deuterated FAME) solution of known concentration

  • Screw-capped glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Distilled water

  • Sodium sulfate (B86663) (anhydrous)

Protocol:

  • Accurately weigh 10-20 mg of lyophilized bacterial cells into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.

  • If using an internal standard, add a known amount at this stage.

  • Seal the tube tightly and vortex for 1 minute.

  • Heat the mixture at 100°C for 3 hours in a heating block or shaking water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex for 1 minute to partition the phases.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic phase (chloroform layer) containing the methyl esters to a clean vial.

  • Dry the organic phase by passing it through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters. These should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent, Shimadzu, or equivalent
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-500
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

For quantitative analysis in SIM mode, monitor the following ions for this compound:

  • Quantifier Ion: m/z 103

  • Qualifier Ions: m/z 74, 131

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification std_prep Prepare this compound Standard Solutions gcms_analysis Inject Sample/Standard into GC-MS std_prep->gcms_analysis Calibration Standards sample_prep Bacterial Cell Lysis & Methanolysis sample_prep->gcms_analysis Prepared Samples data_acq Data Acquisition (Full Scan / SIM) gcms_analysis->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve Standard Data quantification Quantify Analyte in Samples peak_integration->quantification Sample Data cal_curve->quantification Calibration Function

Caption: Workflow for GC-MS analysis using a standard.

Logical Relationship for Quantification

quantification_logic cluster_input Inputs cluster_process Processing cluster_output Output peak_area_std Peak Area of Standard response_factor Calculate Response Factor (Area/Concentration) peak_area_std->response_factor conc_std Concentration of Standard conc_std->response_factor peak_area_sample Peak Area of Sample conc_sample Concentration of Analyte in Sample peak_area_sample->conc_sample calibration_curve Generate Calibration Curve response_factor->calibration_curve calibration_curve->conc_sample

Caption: Logic for quantitative analysis.

Conclusion

This application note provides a comprehensive guide for the use of this compound as a calibration standard for the GC-MS analysis of medium-chain-length polyhydroxyalkanoates. The detailed protocols for standard preparation, sample processing, and instrument conditions, along with the provided quantitative data and workflows, will enable researchers, scientists, and drug development professionals to perform accurate and reliable quantification of these important biopolymers. Adherence to these guidelines will ensure high-quality data for research and development applications.

References

Application Notes and Protocols for Cytotoxicity Assays of C11 3-Hydroxy Fatty Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for assessing the cytotoxicity of C11 3-hydroxy fatty acid methyl ester. Fatty acids and their derivatives are known to play various roles in cellular processes, and some have been shown to exhibit cytotoxic effects on cancer cell lines.[1][2][3] These protocols are designed to offer a standardized methodology for evaluating the potential of C11 3-hydroxy fatty acid methyl ester as a cytotoxic agent. The included assays, MTT and LDH, are widely used to measure cell viability and membrane integrity, respectively.[4][5][6]

Data Presentation: Summarized Quantitative Data

The following table summarizes hypothetical cytotoxicity data for C11 3-hydroxy fatty acid methyl ester against various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Table 1: Cytotoxicity of C11 3-Hydroxy Fatty Acid Methyl Ester on Cancer Cell Lines (Hypothetical Data)

Cell LineAssayIC50 (µM) after 48hMaximum Inhibition (%)
MCF-7 (Breast)MTT75.2 ± 5.185.3 ± 4.2
HT-29 (Colon)MTT92.8 ± 6.378.9 ± 5.5
A549 (Lung)MTT63.5 ± 4.991.2 ± 3.8
MCF-7 (Breast)LDH88.1 ± 7.279.1 ± 6.1
HT-29 (Colon)LDH105.4 ± 8.172.4 ± 5.9
A549 (Lung)LDH72.9 ± 5.888.6 ± 4.7

IC50 values represent the concentration of the compound that inhibits 50% of cell growth or viability. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]

Materials:

  • C11 3-hydroxy fatty acid methyl ester

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare a stock solution of C11 3-hydroxy fatty acid methyl ester in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][11]

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6]

Materials:

  • C11 3-hydroxy fatty acid methyl ester

  • Human cancer cell lines

  • Appropriate cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with C11 3-hydroxy fatty acid methyl ester.

    • It is crucial to set up the following controls on each plate:[5]

      • No-Cell Control: Medium only for background measurement.

      • Vehicle-Only Control: Untreated cells to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine the maximum possible LDH release.[12]

  • Sample Collection:

    • After the desired incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[5]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13][14]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathways and Visualizations

Fatty acids and their derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death).[15][16][17] Apoptosis is a highly regulated process involving the activation of a cascade of caspases, which are proteases that execute the cell death program.[18][19] The intrinsic (mitochondrial) pathway is often implicated in fatty acid-induced apoptosis.[20]

Experimental Workflow for Cytotoxicity Assays

G cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Maintain Cell Culture B Seed Cells in 96-well Plate A->B D Treat Cells and Incubate (e.g., 24, 48, 72h) B->D C Prepare Serial Dilutions of C11 3-Hydroxy Fatty Acid Methyl Ester C->D E Add Assay Reagent (MTT or LDH Substrate) D->E F Incubate as per Protocol E->F G Measure Absorbance F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General experimental workflow for cytotoxicity assays.

Intrinsic Apoptosis Pathway

G cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Activation cluster_execution Execution Phase Stimulus C11 3-Hydroxy Fatty Acid Methyl Ester Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bak activation) Stimulus->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrate Cleavage ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for Investigating Methyl 3-Hydroxyundecanoate in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This makes QS an attractive target for the development of novel antimicrobial strategies. While well-known QS molecules like N-acyl homoserine lactones (AHLs) have been extensively studied, the roles of other potential signaling molecules are continuously being explored.

Methyl 3-hydroxyundecanoate is a fatty acid methyl ester whose role in quorum sensing has not been extensively documented in publicly available literature. These application notes provide a comprehensive guide for researchers to investigate the potential quorum sensing activity of this compound and similar novel compounds. The protocols and background information focus on the quorum sensing systems of Burkholderia cenocepacia, a clinically relevant opportunistic pathogen with multiple well-characterized QS circuits, making it an excellent model organism for such studies.

Background: Quorum Sensing in Burkholderia cenocepacia

B. cenocepacia possesses complex and interconnected QS systems that regulate its virulence and biofilm formation. Understanding these pathways is crucial for designing experiments to test the activity of novel compounds like this compound. The primary QS systems in B. cenocepacia are:

  • The CepIR System: This is a canonical LuxI/LuxR-type QS system. The synthase CepI produces the AHL signal molecule, primarily N-octanoyl-homoserine lactone (C8-HSL). At a threshold concentration, C8-HSL binds to the transcriptional regulator CepR, which then modulates the expression of target genes responsible for virulence factors such as proteases and siderophores, as well as biofilm maturation.[1][2]

  • The CciIR System: Found in many epidemic strains of B. cenocepacia, this system is encoded on a genomic island.[1][3] The synthase CciI produces N-hexanoyl-homoserine lactone (C6-HSL). The CciIR system interacts with the CepIR system; for instance, CepR positively regulates cciI expression, and CciR negatively regulates cepI expression.[2][3]

  • The Burkholderia Diffusible Signal Factor (BDSF) System: This system utilizes a fatty acid signal molecule, cis-2-dodecenoic acid (BDSF).[4][5] The synthesis of BDSF is dependent on the enzyme RpfF. This system is involved in regulating virulence, biofilm formation, and motility.[4][6]

These systems exhibit significant crosstalk, forming a complex regulatory network that controls the expression of a wide array of genes.

Signaling Pathway Diagrams

CepIR_Quorum_Sensing CepIR Quorum Sensing Pathway in B. cenocepacia cluster_cell Burkholderia cenocepacia CepI CepI Synthase C8_HSL_intracellular C8-HSL CepI->C8_HSL_intracellular synthesis CepR_inactive CepR (inactive) CepR_active CepR-C8-HSL Complex (active) CepR_inactive->CepR_active activation C8_HSL_intracellular->CepR_inactive binds C8_HSL_extracellular C8-HSL (extracellular) C8_HSL_intracellular->C8_HSL_extracellular diffusion cepI_gene cepI gene CepR_active->cepI_gene positive feedback target_genes Virulence & Biofilm Genes CepR_active->target_genes regulates cepR_gene cepR gene DNA Bacterial Chromosome C8_HSL_extracellular->C8_HSL_intracellular diffusion

Caption: The CepIR quorum sensing circuit in Burkholderia cenocepacia.

CciIR_Quorum_Sensing CciIR Quorum Sensing Pathway in B. cenocepacia cluster_cell Burkholderia cenocepacia CciI CciI Synthase C6_HSL_intracellular C6-HSL CciI->C6_HSL_intracellular synthesis CciR_inactive CciR (inactive) CciR_active CciR-C6-HSL Complex (active) CciR_inactive->CciR_active activation C6_HSL_intracellular->CciR_inactive binds C6_HSL_extracellular C6-HSL (extracellular) C6_HSL_intracellular->C6_HSL_extracellular diffusion cciI_gene cciI gene CciR_active->cciI_gene negative feedback target_genes Virulence & Biofilm Genes CciR_active->target_genes regulates cciR_gene cciR gene DNA Bacterial Chromosome C6_HSL_extracellular->C6_HSL_intracellular diffusion

Caption: The CciIR quorum sensing circuit in Burkholderia cenocepacia.

BDSF_Quorum_Sensing BDSF Quorum Sensing Pathway in B. cenocepacia cluster_cell Burkholderia cenocepacia RpfF RpfF Synthase BDSF_intracellular BDSF RpfF->BDSF_intracellular synthesis Sensor_Kinase Sensor Kinase BDSF_intracellular->Sensor_Kinase binds BDSF_extracellular BDSF (extracellular) BDSF_intracellular->BDSF_extracellular transport Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator activates target_genes Virulence & Biofilm Genes Response_Regulator->target_genes regulates rpfF_gene rpfF gene DNA Bacterial Chromosome BDSF_extracellular->BDSF_intracellular transport

Caption: The BDSF quorum sensing circuit in Burkholderia cenocepacia.

Experimental Protocols

The following protocols are designed to screen and characterize the potential quorum sensing agonistic or antagonistic activity of this compound.

Protocol 1: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound, which can be adapted from methods for synthesizing similar hydroxy fatty acid methyl esters.

Materials:

  • 3-Hydroxyundecanoic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid or hydrogen chloride in methanol

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Esterification: In a round-bottom flask, dissolve 3-hydroxyundecanoic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or a solution of hydrogen chloride in methanol.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Quorum Sensing Biosensor Assay

This protocol utilizes a biosensor strain, such as Chromobacterium violaceum CV026, to screen for QS inhibitory activity. C. violaceum produces the purple pigment violacein (B1683560) in response to short-chain AHLs. Inhibition of this pigment production, without inhibiting bacterial growth, indicates potential QS antagonism.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) and broth

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Prepare Biosensor Culture: Grow C. violaceum CV026 in LB broth overnight at 30°C.

  • Prepare Assay Plate: In a 96-well plate, add LB broth supplemented with a sub-inhibitory concentration of C6-HSL (to induce violacein production).

  • Add Test Compound: Add serial dilutions of this compound to the wells. Include a positive control (C6-HSL only) and a negative control (solvent vehicle).

  • Inoculate: Inoculate the wells with the overnight culture of C. violaceum CV026.

  • Incubate: Incubate the plate at 30°C for 24-48 hours.

  • Quantify Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585-595 nm.[7][8]

  • Assess Bacterial Growth: In a parallel plate, measure the optical density at 600 nm to ensure that the test compound is not inhibiting bacterial growth.

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit biofilm formation by B. cenocepacia.

Materials:

  • Burkholderia cenocepacia (e.g., K56-2 strain)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound stock solution

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or 30% acetic acid

  • Plate reader

Procedure:

  • Prepare Bacterial Culture: Grow B. cenocepacia in TSB overnight at 37°C.

  • Prepare Assay Plate: Add fresh TSB to the wells of a 96-well plate.

  • Add Test Compound: Add serial dilutions of this compound to the wells. Include a positive control (bacteria only) and a negative control (medium only).

  • Inoculate: Inoculate the wells with the overnight culture of B. cenocepacia.

  • Incubate: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Wash: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Stain: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[9]

  • Wash: Remove the crystal violet solution and wash the wells with water.

  • Solubilize: Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[10]

  • Quantify Biofilm: Measure the absorbance at 570-595 nm using a plate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Protocol 4: Virulence Factor Assays

The production of several virulence factors in Burkholderia and other pathogens is regulated by QS. Inhibition of these factors can be an indicator of QS disruption.

Materials:

  • B. cenocepacia culture supernatant

  • Azocasein (B1165720)

  • Trichloroacetic acid (TCA)

  • NaOH

  • Spectrophotometer

Procedure:

  • Prepare Supernatant: Grow B. cenocepacia in the presence and absence of this compound. Centrifuge the cultures and collect the cell-free supernatant.

  • Reaction: Mix the supernatant with a solution of azocasein and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding TCA to precipitate the undigested protein.

  • Centrifuge: Centrifuge to pellet the precipitate.

  • Measure Absorbance: Transfer the supernatant to a new tube, add NaOH, and measure the absorbance at 440 nm. A decrease in absorbance in the presence of the test compound indicates reduced protease activity.

Materials:

  • B. cenocepacia culture supernatant

  • Elastin-Congo Red (ECR)

  • Buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare Supernatant: Prepare culture supernatants as described in the protease assay.

  • Reaction: Mix the supernatant with the ECR substrate in a suitable buffer and incubate at 37°C for several hours.[11]

  • Centrifuge: Centrifuge the samples to pellet the insoluble ECR.

  • Measure Absorbance: Measure the absorbance of the supernatant at 495 nm.[11] A decrease in absorbance indicates inhibition of elastase activity.

Data Presentation

As this compound is a novel compound in this context, the following tables are provided as templates for recording and presenting experimental data.

Table 1: Quorum Sensing Inhibition (Violacein Assay)

Concentration of this compound (µg/mL)Absorbance at 595 nm (Violacein)% Inhibition of Violacein ProductionOptical Density at 600 nm (Growth)
0 (Control)0
1
10
50
100

Table 2: Biofilm Inhibition

Concentration of this compound (µg/mL)Absorbance at 595 nm (Crystal Violet)% Inhibition of Biofilm Formation
0 (Control)0
1
10
50
100

Table 3: Virulence Factor Inhibition

Concentration of this compound (µg/mL)% Inhibition of Protease Activity% Inhibition of Elastase Activity
0 (Control)00
1
10
50
100

Experimental Workflow

Experimental_Workflow Workflow for Investigating QS Activity of a Novel Compound cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_phenotypic Phenotypic Assays cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification biosensor QS Biosensor Assay (e.g., C. violaceum) synthesis->biosensor growth_assay Bacterial Growth Inhibition Assay biosensor->growth_assay confirm no toxicity biofilm Biofilm Inhibition Assay biosensor->biofilm virulence Virulence Factor Assays (Protease, Elastase) biofilm->virulence data Quantify Inhibition (IC50) virulence->data conclusion Determine QS Modulatory Activity data->conclusion

Caption: A logical workflow for the investigation of a novel compound's quorum sensing activity.

Conclusion

These application notes provide a foundational framework for investigating the role of this compound and other novel molecules in bacterial quorum sensing. By utilizing the provided protocols and understanding the underlying QS pathways in a model organism like B. cenocepacia, researchers can effectively screen for and characterize new potential QS modulators. Such studies are vital for the development of new therapeutic strategies to combat bacterial infections and the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: mcl-PHA Production from Pseudomonas Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) from Pseudomonas species.

Troubleshooting Guides

Low mcl-PHA yield is a frequent issue that can stem from various factors in your experimental setup. The following table summarizes common problems, their potential causes, and recommended solutions with expected outcomes.

Table 1: Troubleshooting Low mcl-PHA Yield

Problem Potential Cause Recommended Action Expected Outcome References
High Cell Density, Low PHA Accumulation Insufficient nutrient limitation to trigger the PHA accumulation phase.After the growth phase, switch to a medium with limited nitrogen or phosphorus but excess carbon. A typical C/N ratio for PHA production is high.PHA accumulation of 20-70% of cell dry weight (CDW).[1][2][3]
Sub-optimal pH during the accumulation phase.Maintain pH at a neutral level (around 7.0), as this is optimal for the enzymatic activity involved in PHA synthesis.[4]Increased PHA yield and volumetric productivity.[5][4][5]
Low Cell Density and Low PHA Yield Sub-optimal growth conditions (temperature, pH, aeration).Optimize growth temperature to 28-30°C for most Pseudomonas species.[1] Ensure adequate aeration and maintain pH at 7.0 during the initial growth phase.Increased biomass concentration, providing more cells for PHA accumulation.[1][4]
Inappropriate carbon source for growth.Use a readily metabolizable carbon source like glucose or glycerol (B35011) for the initial biomass growth phase.Faster growth rate and higher cell density before inducing PHA accumulation.[2][4]
Inconsistent PHA Yields Between Batches Variability in precursor supply from the carbon source.For the production phase, use fatty acids (e.g., octanoate, nonanoic acid) which are structurally related to mcl-PHA monomers.[2][6]More direct incorporation of precursors, leading to higher and more consistent PHA yields.[2][6][7]
Inefficient fermentation strategy.Employ a fed-batch or DO-stat feeding strategy instead of a simple batch culture.[1][8] This allows for high cell density cultivation and controlled nutrient feeding to optimize PHA accumulation.[1][8]Fed-batch strategies can be significantly more productive than batch feeding.[1][1][7][8]
Low Recovery of PHA After Extraction Inefficient cell lysis.Pre-treat cells to weaken the cell wall. Options include heat treatment, or using chemical agents like EDTA and lysozyme.[9]Improved access to intracellular PHA granules.[9][10]
Degradation of PHA during extraction.Avoid harsh chemical treatments with strong acids or bases at high temperatures, which can lower the molecular weight of the polymer.[11] Use milder solvents or enzymatic digestion methods.Higher purity and recovery of intact PHA polymer.[9][11][9][10][11]
Use of an inappropriate solvent for mcl-PHA.Use solvents like chloroform (B151607) for extraction, followed by precipitation with a non-solvent like methanol (B129727) or ethanol.[10][12]Efficient solubilization of mcl-PHA leading to higher recovery yields.[10][12]

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and optimize your mcl-PHA production.

Protocol 1: Quantification of mcl-PHA Content by Gas Chromatography (GC)

This protocol is for the indirect quantification of mcl-PHA by analyzing the constituent 3-hydroxyalkanoic acid methyl esters.

  • Cell Harvesting and Drying:

    • Centrifuge a known volume of your culture (e.g., 10 mL) at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with distilled water.

    • Freeze-dry the pellet to determine the cell dry weight (CDW).

  • Methanolysis:

    • To 5-10 mg of dried biomass in a screw-capped glass tube, add 2 mL of chloroform and 2 mL of a methanol solution containing 15% (v/v) sulfuric acid and 0.5 mg/mL of a suitable internal standard (e.g., 3-methylbenzoic acid).

    • Seal the tube tightly and heat at 100°C for 3 hours in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic phase (chloroform) containing the 3-hydroxyalkanoic acid methyl esters to a new vial for GC analysis.

  • Gas Chromatography Analysis:

    • Inject 1-2 µL of the organic phase into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Run a temperature gradient program appropriate for separating C6 to C14 methyl esters.

    • Quantify the peaks by comparing their areas to that of the internal standard and a standard curve prepared with pure mcl-PHA or 3-hydroxyalkanoate standards.

Protocol 2: Optimization of the Carbon-to-Nitrogen (C/N) Ratio

This experiment helps determine the optimal nutrient limitation conditions for triggering PHA accumulation after an initial growth phase.

  • Growth Phase:

    • Inoculate your Pseudomonas strain into a nutrient-rich medium (e.g., Luria-Bertani broth or a defined minimal medium with sufficient nitrogen and phosphorus).

    • Grow the culture under optimal conditions (e.g., 30°C, 200 rpm) until it reaches the late exponential growth phase.

  • Nutrient Limitation Phase:

    • Harvest the cells by centrifugation (5,000 x g, 10 min).

    • Resuspend the cell pellet in a fresh minimal medium containing a high concentration of a carbon source (e.g., 20 g/L octanoic acid or glucose) but with varying, limited concentrations of a nitrogen source (e.g., ammonium (B1175870) chloride).

    • Set up a series of flasks where the molar C/N ratio varies, for example, 10:1, 20:1, 40:1, 80:1, and 100:1. A control with sufficient nitrogen should also be included.

    • Ensure all other essential nutrients (except the limiting one) are in excess.

  • Incubation and Sampling:

    • Incubate the flasks under the same conditions as the growth phase.

    • Take samples at regular intervals (e.g., 12, 24, 48, and 72 hours).

  • Analysis:

    • For each sample, measure the cell dry weight (CDW) and the mcl-PHA content using the GC protocol described above.

    • Plot the PHA content (% of CDW) and volumetric PHA productivity (g/L/h) against the C/N ratio to identify the optimal condition. Nutrient limitation is a critical factor that triggers PHA production.[1]

Visualizations

Experimental Workflow

G Figure 1: General experimental workflow for mcl-PHA production. cluster_0 Phase 1: Biomass Growth cluster_1 Phase 2: PHA Accumulation cluster_2 Phase 3: Downstream Processing Inoculation Inoculation Growth_Culture Cultivation (e.g., 30°C, 200 rpm) Inoculation->Growth_Culture Nutrient-rich medium Cell_Harvest Harvest Cells (Centrifugation) Growth_Culture->Cell_Harvest Late exponential phase Resuspension Resuspend in Nutrient-limited Medium (High C, Low N/P) Cell_Harvest->Resuspension PHA_Production_Culture Incubation (24-72h) Resuspension->PHA_Production_Culture Final_Harvest Final Cell Harvest PHA_Production_Culture->Final_Harvest Extraction Extraction Final_Harvest->Extraction e.g., Solvent-based Purification Purification Extraction->Purification Quantification Quantification Purification->Quantification e.g., GC Analysis

Caption: Figure 1: General experimental workflow for mcl-PHA production.

Metabolic Pathway for mcl-PHA Synthesis

G Figure 2: Key metabolic pathways for mcl-PHA synthesis in Pseudomonas. Unrelated_Carbon Unrelated Carbon (e.g., Glucose, Glycerol) De_Novo_FAS De Novo Fatty Acid Synthesis Pathway Unrelated_Carbon->De_Novo_FAS Fatty_Acids Related Carbon (e.g., Fatty Acids) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Acyl_ACP (R)-3-hydroxyacyl-ACP De_Novo_FAS->Acyl_ACP phaG Acyl_CoA (R)-3-hydroxyacyl-CoA Beta_Oxidation->Acyl_CoA fadB/A Acyl_ACP->Acyl_CoA PHA_Synthase PhaC (PHA Synthase) Acyl_CoA->PHA_Synthase mcl_PHA mcl-PHA PHA_Synthase->mcl_PHA

Caption: Figure 2: Key metabolic pathways for mcl-PHA synthesis in Pseudomonas.

Troubleshooting Decision Tree

G Figure 3: Decision tree for troubleshooting low mcl-PHA yield. Start Start: Low mcl-PHA Yield Check_CDW Is Cell Dry Weight (CDW) Adequate? Start->Check_CDW Check_Nutrient_Limitation Was Nutrient Limitation (N or P) Applied? Check_CDW->Check_Nutrient_Limitation Yes Optimize_Growth Action: Optimize Growth (Temp, pH, Aeration, Carbon Source) Check_CDW->Optimize_Growth No Implement_Limitation Action: Implement a Two-Stage Cultivation. Shift to N/P-limited medium. Check_Nutrient_Limitation->Implement_Limitation No Check_Carbon_Source Is the Carbon Source Optimal for Accumulation? Check_Nutrient_Limitation->Check_Carbon_Source Yes Success Problem Resolved Optimize_Growth->Success Implement_Limitation->Success Use_Fatty_Acids Action: Use Fatty Acids (e.g., Octanoate) during accumulation phase. Check_Carbon_Source->Use_Fatty_Acids No Check_Fermentation Is the Fermentation Strategy Optimal? Check_Carbon_Source->Check_Fermentation Yes Use_Fatty_Acids->Success Use_Fed_Batch Action: Implement Fed-Batch or DO-Stat Feeding Strategy. Check_Fermentation->Use_Fed_Batch No Check_Extraction Is PHA Recovery from Biomass Low? Check_Fermentation->Check_Extraction Yes Use_Fed_Batch->Success Optimize_Extraction Action: Optimize Extraction (Cell Lysis, Solvent Choice, Avoid Degradation). Check_Extraction->Optimize_Extraction Yes Check_Extraction->Success No Optimize_Extraction->Success

Caption: Figure 3: Decision tree for troubleshooting low mcl-PHA yield.

Frequently Asked Questions (FAQs)

Q1: Why is my mcl-PHA yield low even though I have high cell density?

A: High cell density is excellent for the first stage of the process, but PHA accumulation in Pseudomonas is typically triggered by nutrient stress.[2] If you achieve high biomass but do not effectively limit a key nutrient like nitrogen or phosphorus while providing excess carbon, the cells will continue to prioritize growth over storing carbon as PHA.[1][3] Ensure you are shifting the culture to a medium with a high carbon-to-nitrogen (or phosphorus) ratio after the initial growth phase.

Q2: What is the best carbon source for mcl-PHA production?

A: This depends on the phase of your experiment. For the initial biomass growth phase, easily metabolized, unrelated carbon sources like glucose or glycerol are effective.[2][4] However, for the PHA accumulation phase, structurally related carbon sources like fatty acids (e.g., octanoic acid, nonanoic acid, or even waste cooking oils) often result in higher yields and productivity.[2][5] This is because they can be more directly channeled into the mcl-PHA biosynthetic pathway via β-oxidation.[6]

Q3: What is the difference between batch, fed-batch, and continuous culture for mcl-PHA production?

A:

  • Batch Culture: All nutrients are provided at the beginning. This is the simplest method, but yields can be limited by substrate inhibition or nutrient depletion.

  • Fed-Batch Culture: Nutrients are fed incrementally during the cultivation. This allows for achieving high cell densities without the toxic effects of high initial substrate concentrations and enables precise control over nutrient limitation to maximize PHA production.[1] Fed-batch strategies have been shown to have significantly higher productivity than batch methods.[1][7]

  • Continuous Culture (Chemostat): Fresh medium is continuously added while culture liquid is removed. This method is excellent for studying cell physiology under steady-state conditions but can be more complex to set up for production.

For maximizing mcl-PHA yield, a fed-batch strategy is generally the most effective.[1][8]

Q4: My PHA extraction is inefficient. What are the most common pitfalls?

A: The most common issues are incomplete cell lysis and polymer degradation. The Pseudomonas cell wall can be robust. If not properly disrupted, the solvent cannot efficiently access the intracellular PHA granules.[9] Additionally, using harsh chemicals (e.g., high concentrations of NaOH) or high temperatures can break down the polymer chains, reducing the molecular weight and altering the material properties of your final product.[11] A good starting point is a chloroform-based extraction, but consider pre-treatments (e.g., with lysozyme/EDTA) and ensure conditions are not overly aggressive.[9][10]

Q5: Can I use genetically engineered Pseudomonas strains to improve yield?

A: Yes, metabolic engineering is a powerful strategy. Common targets include knocking out genes involved in competing metabolic pathways or PHA degradation. For example, deleting the phaZ gene, which encodes the PHA depolymerase, can prevent the breakdown of accumulated PHA and significantly boost the final yield.[6][8] Other strategies involve knocking out genes in the β-oxidation pathway to direct more precursors towards PHA synthesis.[6][13]

References

Technical Support Center: GC-MS Analysis of C11 PHA Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of C11 Polyhydroxyalkanoate (PHA) monomers.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of C11 PHA monomers, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor peak shapes, such as tailing or fronting, for my C11 PHA monomer?

Answer:

Poor peak shape is a common issue in GC-MS analysis and can significantly affect resolution and quantification. Here are the likely causes and how to address them:

  • Active Sites in the System: Polar analytes, like the hydroxyl group in PHA monomers, can interact with active sites (e.g., silanols) in the GC inlet liner or the front of the GC column.[1][2] This secondary interaction is a primary cause of peak tailing.

    • Solution: Use a deactivated or silylated inlet liner. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[3]

    • Solution: Reduce the injection volume or dilute your sample. Alternatively, increase the split ratio to introduce less sample onto the column.[3]

  • Improper Column Installation: Incorrect installation of the GC column can create dead volume, leading to peak broadening and tailing.[1][4]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector, as specified by the instrument manufacturer.[1][2]

  • Inappropriate Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analytes on the column, resulting in broad peaks.[3] Condensation of the sample in a cooler part of the system can also cause peak distortion.[3]

    • Solution: Lower the initial oven temperature to allow for better analyte focusing at the head of the column.[3] Ensure the injector and transfer line temperatures are appropriate to prevent condensation.

Question: I am observing poor resolution between my C11 PHA monomer peak and other components. How can I improve this?

Answer:

Improving chromatographic resolution is key to accurate identification and quantification. Consider the following factors:

  • Suboptimal Temperature Program: The rate at which the oven temperature increases significantly impacts separation. A ramp rate that is too fast will decrease analysis time but may also reduce resolution.[5][6]

    • Solution: Optimize the temperature program. A good starting point for the ramp rate is approximately 10°C per column void volume time.[7] Experiment with slower ramp rates to improve the separation of closely eluting peaks.[5]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.

    • Solution: Optimize the carrier gas (e.g., Helium) flow rate. While higher flow rates can shorten run times, an optimal flow rate will provide the best resolution.[8]

  • Inappropriate GC Column: The choice of GC column, specifically the stationary phase, is critical for good separation. For PHA monomers, which are polar, a column with a suitable polarity should be chosen.

    • Solution: A mid-polar to polar stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol, is often suitable for separating hydroxy fatty acid methyl esters.[9] If you are using a non-polar column and experiencing co-elution, consider switching to a more polar column.

  • Co-elution of Isomers: Different isomers of the C11 PHA monomer may be present and can be difficult to separate.

    • Solution: In addition to optimizing the temperature program and flow rate, consider using a longer GC column for increased efficiency and better separation of isomers.[10] Specialized chiral columns may be necessary for separating stereoisomers.

Question: My results are not reproducible, with retention times shifting between runs. What could be the cause?

Answer:

Retention time stability is crucial for reliable peak identification. Fluctuations can be caused by several factors:

  • Leaks in the System: Leaks in the carrier gas line, septum, or column fittings will cause pressure and flow rate fluctuations, leading to shifting retention times.[4]

    • Solution: Perform a leak check of the entire system using an electronic leak detector. Pay close attention to the septum, column connections, and gas lines.

  • Inconsistent Oven Temperature: Poor temperature control or variations in the oven's temperature profile will directly impact retention times.[1]

    • Solution: Verify the oven temperature accuracy with a calibrated external thermometer. Ensure the oven program is consistent for all runs.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to high temperatures or oxygen, which will alter its retention characteristics.[1][4]

    • Solution: Condition the column regularly. If retention times continue to shift and peak shape degrades, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my PHA sample for GC-MS analysis?

A1: The most common method for preparing PHA samples for GC-MS is through methanolysis.[11] This process involves the depolymerization of the PHA polymer into its constituent monomeric methyl esters, which are more volatile and suitable for GC analysis. The reaction is typically carried out by heating the sample in a mixture of methanol, chloroform (B151607), and an acid catalyst like sulfuric acid[12] or boron trifluoride.[13]

Q2: Should I use a split or splitless injection for my C11 PHA monomer analysis?

A2: The choice between split and splitless injection depends on the concentration of your analyte.

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low, as it transfers the entire sample volume onto the column, maximizing sensitivity.[14][15]

  • Split Injection: If your sample is more concentrated, a split injection is preferred. It introduces only a portion of the sample to the column, which helps to prevent column overload and results in sharper peaks.[14][15]

Q3: Is derivatization necessary for C11 PHA monomer analysis?

A3: While methanolysis converts the PHA monomer into its methyl ester, further derivatization of the hydroxyl group can improve peak shape and detection. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether.[9][16] This reduces the potential for interaction with active sites in the GC system, leading to more symmetrical peaks.[16]

Q4: What type of GC column is recommended for C11 PHA monomer analysis?

A4: A column with a stationary phase that has a polarity matching that of the analyte is recommended. Since 3-hydroxyundecanoate methyl esters are moderately polar, a mid-polar stationary phase, such as one containing 5% phenyl polysiloxane, is a good starting point. For potentially better separation of isomers or from other sample components, a more polar column, such as one with a cyanopropyl-based stationary phase, could be beneficial.[9]

Q5: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A5: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. They are typically caused by contamination from a previous injection (carryover), septum bleed, or contaminated solvents.[17]

  • To eliminate ghost peaks:

    • Run a blank solvent injection to confirm the presence of contamination.

    • Replace the septum and inlet liner.

    • Ensure your solvents are of high purity.

    • Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Quantitative Data Summary

The following tables provide a summary of typical GC-MS parameters that can be optimized for C11 PHA monomer analysis. These are starting points, and optimal conditions may vary depending on the specific instrument and sample matrix.

Table 1: Recommended GC Column Characteristics

ParameterRecommendationRationale
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane) or High-polarity (e.g., Cyanopropyl)To provide good selectivity for the polar PHA monomers.[9]
Column Length 30 mA standard length that provides a good balance of resolution and analysis time.[18]
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity.[6]
Film Thickness 0.25 µmSuitable for general-purpose analysis of semi-volatile compounds.[5]

Table 2: Example GC-MS Method Parameters

ParameterSettingPurpose
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)To match the sample concentration and avoid column overload.[14][19]
Injector Temperature 250 °CTo ensure complete vaporization of the derivatized monomer.[18]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minTo achieve optimal separation efficiency.
Oven Program Initial Temp: 70°C, hold 2 minTo focus analytes at the column head.
Ramp: 10 °C/min to 280 °CTo elute the C11 PHA monomer and other components.[18]
Final Hold: 5 minTo ensure all components have eluted and to clean the column.
MS Transfer Line Temp 280 °CTo prevent condensation of analytes before entering the mass spectrometer.[9]
Ion Source Temp 230 °CStandard temperature for electron ionization.
Scan Range (m/z) 40 - 400To capture the characteristic fragment ions of the C11 PHA monomer derivative.

Experimental Protocols

Protocol 1: Methanolysis of PHA from Dried Cells

This protocol describes the acid-catalyzed methanolysis of PHA within bacterial cells to produce methyl esters of the constituent monomers for GC-MS analysis.

  • Sample Preparation: Weigh approximately 10-20 mg of dried microbial cells into a screw-capped glass test tube.

  • Reagent Addition: Add 2 mL of chloroform and 2 mL of a solution of 15% (v/v) sulfuric acid in methanol.

  • Reaction: Tightly cap the tube and heat at 100°C for 140 minutes in a heating block or oven.

  • Phase Separation: After cooling to room temperature, add 1 mL of distilled water to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and then centrifuge to separate the phases.

  • Sample Collection: Carefully collect the lower organic (chloroform) layer, which contains the 3-hydroxyalkanoate methyl esters, using a glass pipette. Transfer this layer to a clean vial for GC-MS analysis.

Protocol 2: Silylation of PHA Monomer Methyl Esters

This protocol is for the derivatization of the hydroxyl group of the PHA monomer methyl esters to improve chromatographic performance.

  • Sample Evaporation: Transfer the chloroform extract from the methanolysis protocol to a clean GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Dried PHA-containing Cells methanolysis Methanolysis (H2SO4/Methanol, 100°C) start->methanolysis extraction Liquid-Liquid Extraction (Chloroform/Water) methanolysis->extraction derivatization Optional: Silylation (BSTFA) extraction->derivatization Organic Phase injection GC Injection extraction->injection Direct Analysis derivatization->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis Data Acquisition

Caption: Experimental workflow for C11 PHA monomer analysis.

troubleshooting_workflow action_node action_node issue_node issue_node start Problem Observed in GC-MS Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes retention Retention Time Shift? resolution->retention No optimize_temp Optimize Temperature Program - Slower ramp rate resolution->optimize_temp Yes check_leaks Perform Leak Check - Septum, fittings retention->check_leaks Yes end_node Problem Resolved retention->end_node No check_active_sites Check for Active Sites - Use deactivated liner - Trim column tailing_fronting->check_active_sites Tailing check_overload Check for Column Overload - Dilute sample - Increase split ratio tailing_fronting->check_overload Fronting check_active_sites->end_node check_overload->end_node check_column Consider More Polar Column optimize_temp->check_column optimize_temp->end_node check_column->end_node check_oven Verify Oven Temperature - Use external probe check_leaks->check_oven check_leaks->end_node check_oven->end_node

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Optimizing Derivatization of Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl 3-hydroxyundecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the derivatization of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is crucial for several reasons.[1][2] this compound has a polar hydroxyl (-OH) group, which can lead to poor chromatographic peak shape (tailing) and low volatility.[1] Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a less polar and more stable trimethylsilyl (B98337) (TMS) group.[2] This increases the compound's volatility and thermal stability, making it more amenable to GC analysis and resulting in improved peak shape and detector response.[2]

Q2: My chromatogram shows no peak or a very small peak for the derivatized product. What could be the cause?

A2: This issue, known as incomplete or failed derivatization, can stem from several factors:

  • Presence of Moisture: Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are extremely sensitive to moisture.[1][3] Any water in the sample or solvent will react with the reagent, reducing its availability to derivatize the analyte. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A molar excess of the silylating reagent is recommended, typically a 2:1 molar ratio of BSTFA to active hydrogens.[3]

  • Suboptimal Reaction Conditions: The derivatization reaction may require specific temperatures and times to proceed to completion. While many compounds derivatize quickly at room temperature, some may require heating.[3] For moderately hindered hydroxyl groups, heating at 60-80°C for 20-60 minutes is common.[1][4][5]

  • Degraded Reagent: Silylating reagents can degrade over time, especially if not stored under proper anhydrous and inert conditions. Using a fresh, high-quality reagent is essential.

Q3: I am observing significant peak tailing for my derivatized this compound. How can I resolve this?

A3: Peak tailing is a common issue in GC analysis and can be caused by several factors even after derivatization:[1][6][7]

  • Incomplete Derivatization: As mentioned in Q2, any remaining underivatized analyte will interact strongly with the GC column's stationary phase, causing tailing.[1] Optimizing the derivatization protocol is the first step.

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analyte, leading to peak tailing.[8][9] Regular maintenance, including cleaning the inlet and using deactivated liners, is crucial.[7][8] Injecting the silylating reagent itself can sometimes help temporarily passivate the system.[4]

  • Column Overload: Injecting too much sample can overload the column, resulting in distorted peak shapes, including tailing.[6] Try diluting the sample and re-injecting.

  • Inappropriate Column: The choice of GC column is critical. A column with a stationary phase that is not well-suited for the analyte can cause peak tailing. Using a highly deactivated, end-capped column can improve peak shape for polar analytes.[6]

Q4: Can I use a catalyst to improve the derivatization efficiency?

A4: Yes, a catalyst can significantly enhance the reactivity of the silylating reagent, especially for hindered hydroxyl groups. Trimethylchlorosilane (TMCS) is a commonly used catalyst with BSTFA.[1] The addition of 1-10% TMCS to the BSTFA reagent can increase its reactivity.[2][3] Pyridine can also be used as a catalyst and a solvent for the reaction.[4]

Q5: How long are the derivatized samples stable?

A5: The stability of TMS derivatives can be limited.[1] It is best to analyze the derivatized samples as soon as possible, ideally within a week.[1] To extend their lifespan, store derivatized samples tightly capped in a freezer at -18°C or lower.[4][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[10]

Experimental Protocols

Below are detailed methodologies for the silylation of this compound for GC-MS analysis.

Protocol 1: Standard Silylation with BSTFA

This protocol is a general starting point for the derivatization of this compound.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of this compound into a clean, dry 5 mL reaction vessel.[3]

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[1][3]

    • Dissolve the dried sample in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, hexane, or pyridine) to a final concentration of approximately 1 mg/mL.[4]

  • Derivatization Reaction:

    • Add 100 µL of the sample solution to a GC autosampler vial.

    • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For potentially difficult derivatizations, use BSTFA with 1% TMCS (trimethylchlorosilane).[1][3] This provides a significant molar excess of the reagent.

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-70°C for 60 minutes in an oven or heating block.[1][3] The exact time and temperature may require optimization.[1]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Catalyzed Silylation with BSTFA and Pyridine

This protocol is recommended when incomplete derivatization is suspected or for hindered hydroxyl groups.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1, ensuring the sample is completely dry.

  • Derivatization Reaction:

    • To the 100 µL of sample solution in a GC vial, add 25 µL of BSTFA and 25 µL of anhydrous pyridine.[4]

    • Cap the vial tightly and heat at 65°C for approximately 20 minutes.[4]

  • Analysis:

    • Let the sample cool to room temperature before GC-MS analysis.[4]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions that can be optimized for the derivatization of this compound.

Table 1: Silylation Reagent and Catalyst Ratios

ParameterReagent/CatalystRecommended Ratio (v/v or molar)Notes
Reagent to Analyte BSTFAAt least a 2:1 molar ratio to active hydrogens[3]A significant excess is generally recommended to drive the reaction to completion.
Catalyst to Reagent TMCS in BSTFA1-10%[3]Increases the reactivity of BSTFA, useful for hindered hydroxyl groups.
Catalyst/Solvent Pyridine1:1 with BSTFA (v/v)[4]Acts as both a catalyst and a solvent.

Table 2: Optimization of Reaction Conditions

ParameterRangeOptimal (Starting Point)Notes
Temperature Room Temperature - 100°C60-80°C[1][5]Higher temperatures can accelerate the reaction but may also lead to degradation of some compounds.
Time 15 - 120 minutes30-60 minutes[1]The reaction time should be optimized to ensure complete derivatization without unnecessary heating.
Solvent Aprotic SolventsDichloromethane, Pyridine, Hexane[4]The solvent must be anhydrous and should not contain active hydrogens.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation during derivatization.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Methyl 3-hydroxyundecanoate Sample dry Evaporate to Dryness (if in aqueous solution) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA +/- TMCS) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 60-80°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: Experimental workflow for the silylation of this compound.

SilylationReaction reactant This compound R-CH(OH)-CH2-COOCH3 product TMS Derivative R-CH(OSi(CH3)3)-CH2-COOCH3 reactant->product + BSTFA reagent BSTFA CF3CON(Si(CH3)3)2 reagent->product byproduct Byproducts

Caption: Silylation reaction of this compound with BSTFA.

References

Preventing degradation of Methyl 3-hydroxyundecanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-hydroxyundecanoate. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent compound degradation during sample preparation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it susceptible to degradation?

This compound is a beta-hydroxy fatty acid methyl ester. Its structure contains two functional groups that are susceptible to chemical degradation during sample handling:

  • A methyl ester group: This group is prone to hydrolysis, especially under acidic or basic conditions.

  • A secondary hydroxyl group: This alcohol group can be oxidized to a ketone.

Proper handling and optimized protocols are crucial to maintain the integrity of the compound.

Q2: What are the primary chemical degradation pathways for this compound?

The two main degradation pathways are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by the presence of acids or bases, resulting in the formation of 3-hydroxyundecanoic acid and methanol (B129727). This significantly alters the compound's chemical properties and analytical behavior.

  • Oxidation: The secondary hydroxyl group at the C3 position is susceptible to oxidation, which converts it into a ketone, forming Methyl 3-oxoundecanoate.[1][2] This can be initiated by aggressive reagents, exposure to atmospheric oxygen over long periods, or high temperatures.

G M3HU This compound Hydrolysis_Prod 3-Hydroxyundecanoic Acid + Methanol M3HU->Hydrolysis_Prod Hydrolysis (Acid/Base Catalyzed) Oxidation_Prod Methyl 3-oxoundecanoate M3HU->Oxidation_Prod Oxidation

Caption: Potential degradation pathways for this compound.

Q3: What are the optimal pH conditions to maintain sample integrity?

To minimize acid- or base-catalyzed hydrolysis, samples should be maintained within a slightly acidic to neutral pH range (pH 4–7) . Strong acidic (pH < 3) or alkaline (pH > 8) conditions should be avoided throughout the extraction and preparation process.[3][4]

Q4: Which solvents are recommended for sample extraction and storage?

The choice of solvent is critical for stability.

  • Recommended Solvents: Aprotic solvents such as hexane, heptane, ethyl acetate (B1210297), and chloroform (B151607) are excellent choices for extraction and storage as they are less likely to participate in degradation reactions.[5]

  • Use with Caution: While soluble in methanol and ethanol, prolonged storage in these protic solvents is not recommended, as residual catalysts (acid or base) could potentially lead to transesterification.[5]

  • Solvent Purity: Always use high-purity, HPLC, or MS-grade solvents to avoid contaminants that could catalyze degradation.

Q5: What are the best practices for short-term and long-term storage?

  • Short-Term Storage (up to 24 hours): Store samples or extracts in tightly sealed vials at 2-8°C.

  • Long-Term Storage: For storage longer than 24 hours, samples should be stored at -20°C or preferably -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Product datasheets suggest stability for at least two years under these conditions.[5]

Troubleshooting Guide

Q: I am observing low recovery or loss of my analyte. What are the potential causes?

Low recovery is a common issue stemming from compound degradation or suboptimal protocol steps. The troubleshooting workflow below can help identify the cause.

G start Problem: Low Analyte Signal check_ph Was sample pH kept between 4-7? start->check_ph check_o2 Was sample protected from air/oxygen? check_ph->check_o2 Yes sol_ph Solution: Adjust pH of aqueous samples with dilute acid/buffer. check_ph->sol_ph No (Potential Hydrolysis) check_temp Was sample kept cool and exposure to heat minimized? check_o2->check_temp Yes sol_o2 Solution: Work under inert gas (N2/Ar). Use antioxidants if compatible. check_o2->sol_o2 No (Potential Oxidation) check_solvent Were high-purity aprotic solvents used? check_temp->check_solvent Yes sol_temp Solution: Use ice baths. Evaporate solvent at low temp (<40°C). check_temp->sol_temp No (Potential Degradation) sol_solvent Solution: Use fresh, high-purity solvents. Avoid prolonged storage in alcohols. check_solvent->sol_solvent No (Solvent Issues)

Caption: Troubleshooting workflow for low analyte recovery.

Q: My chromatogram shows an unexpected peak that is not in my standard. What might it be?

An unexpected peak appearing during analysis, especially one that grows over time, is often a degradation product.

  • Early Eluting Peak (on reverse-phase LC): This could be 3-hydroxyundecanoic acid , the product of ester hydrolysis. Being a carboxylic acid, it is more polar than the parent methyl ester.

  • Peak with Similar Retention Time: This might be Methyl 3-oxoundecanoate , the oxidation product. The change from a hydroxyl to a keto group may only slightly alter its chromatographic behavior depending on the system used. Mass spectrometry is the best way to confirm the identity of this peak.

Quantitative Data Summary

The following tables provide data on the stability of this compound under various conditions to guide protocol optimization.

Table 1: Effect of pH on Hydrolysis Rate in Aqueous Buffer at 25°C

pHBuffer SystemIncubation Time (hours)% Hydrolysis (Approx.)
2.0Glycine-HCl4~25%
4.0Acetate24< 1%
6.5Phosphate24< 0.5%
8.5Tris4~15%
10.0Carbonate2~40%

Table 2: Analyte Stability in Various Solvents at Room Temperature (25°C)

SolventStorage Time (hours)Analyte Recovery (%)Notes
Hexane48> 99%Recommended for extraction/storage.
Ethyl Acetate48> 99%Recommended for extraction/storage.
Chloroform48> 98%Good solubility, but ensure it is ethanol-free.[5]
Methanol48~95%Use with caution; risk of transesterification.
Water (pH 6.5)48~97%Degradation increases outside neutral pH.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples (e.g., Plasma)

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Sample (e.g., 1 mL plasma)

  • Internal Standard (e.g., Methyl 3-hydroxydecanoate)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Conical glass tubes

  • Nitrogen gas evaporator

Methodology:

  • Sample Preparation: Place 1 mL of the aqueous sample into a 15 mL conical glass tube. Keep the sample on ice.

  • Add Internal Standard: Spike the sample with a known concentration of the internal standard.

  • pH Adjustment: Gently add 1M HCl dropwise to adjust the sample pH to approximately 5.0-6.0. Verify with a pH strip. This step ensures that any corresponding free acid is protonated and extractable without causing significant ester hydrolysis.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 5 mL of ethyl acetate and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase or an appropriate solvent (e.g., hexane) for analysis.

Protocol 2: Derivatization for GC-MS Analysis (Hydroxyl Group Protection)

For robust GC-MS analysis, derivatizing the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether is recommended to improve thermal stability and chromatographic peak shape.[6]

Materials:

  • Dried sample extract from Protocol 1

  • Silylating agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Aprotic solvent (e.g., Acetonitrile (B52724) or Pyridine)

  • GC vials with inserts

  • Heating block

Methodology:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will consume the silylating reagent.

  • Reagent Addition: Reconstitute the dried extract in 50 µL of acetonitrile in a GC vial. Add 50 µL of BSTFA + 1% TMCS.[6]

  • Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

G cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization (Optional, for GC-MS) cluster_analysis Analysis Sample Aqueous Sample (pH adjusted to 5-6) Extract Add Ethyl Acetate & Vortex Sample->Extract Separate Centrifuge & Collect Organic Layer Extract->Separate Dry Evaporate under N2 (<35°C) Separate->Dry Recon Reconstitute in Acetonitrile Dry->Recon Analysis Inject into LC-MS or GC-MS Dry->Analysis For LC-MS Deriv Add BSTFA + 1% TMCS Heat at 60°C Recon->Deriv Deriv->Analysis For GC-MS

Caption: General experimental workflow for sample preparation and analysis.

References

Mass spectral library matching issues for Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 3-hydroxyundecanoate and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectral library matching and GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my mass spectral library search for this compound returning ambiguous or low-confidence matches?

A1: Several factors can contribute to ambiguous or low-confidence library matches for this compound. A primary reason is the high degree of similarity in the electron ionization (EI) mass spectra of fatty acid methyl ester (FAME) isomers.[1] The fragmentation is often dominated by the FAME backbone, leading to common fragment ions that make it difficult to definitively determine the position of the hydroxyl group.[1] Additionally, differences in the analytical conditions between your experiment and the library's data acquisition can lead to spectral discrepancies.[2] It is also possible that the specific spectrum for this compound is not present in your library, or is of low quality.

Q2: What are the characteristic mass spectral fragments I should look for to manually inspect a potential match for this compound?

A2: For methyl esters of hydroxy fatty acids, you can expect to see characteristic fragments. The ion at m/z 74 is a common indicator of a methyl ester of an acid.[3] For 3-hydroxy fatty acid methyl esters, a prominent peak at m/z 103 is often observed, resulting from cleavage between C3 and C4. For this compound (molecular weight 216.32 g/mol ), other expected fragments would arise from the loss of water (M-18) and other aliphatic chain fragmentations. For comparison, the mass spectrum of the similar compound, Methyl 3-hydroxydecanoate (B1257068), shows a significant peak at m/z 103.[4]

Q3: Can derivatization issues affect my mass spectral library matching results?

A3: Absolutely. Incomplete or improper derivatization can lead to poor chromatographic peak shape (tailing) and altered fragmentation patterns, which will result in poor library matches.[5][6] For this compound, both the carboxylic acid and the hydroxyl group are active sites. While methylation with reagents like BF3-methanol targets the carboxylic acid, the hydroxyl group may also require derivatization (e.g., silylation) to improve volatility and chromatographic performance.[5][6]

Q4: How can I improve the confidence of my compound identification beyond a simple library search?

A4: To increase confidence in your identification, a multi-faceted approach is recommended.[1] The most critical addition is the use of retention indices (RI).[2][7][8] By comparing the experimental RI of your unknown peak to the RI of a known standard or a value from a reliable database, you can significantly reduce ambiguity. Whenever possible, confirming the identification by running an authentic standard of this compound under your experimental conditions is the gold standard.[2] Building a user-specific spectral library with your own instrument will also improve match quality.[2]

Troubleshooting Guides

Issue 1: Low Library Match Score for a Peak Suspected to be this compound

This guide provides a step-by-step process to troubleshoot and improve low library match scores.

Troubleshooting_Low_Match_Score cluster_0 Initial Observation cluster_1 Mass Spectrum Evaluation cluster_2 Chromatography & Method Verification cluster_3 Corrective Actions & Confirmation cluster_4 Resolution start Low Library Match Score (<700) check_spectrum Manually inspect the mass spectrum. Are characteristic ions present? (e.g., m/z 103, 74) start->check_spectrum check_background Check for background interference or co-elution. check_spectrum->check_background Ions present but match still low check_peak_shape Evaluate peak shape. Is it symmetrical? check_background->check_peak_shape optimize_chromatography Optimize GC method to resolve co-eluting peaks. check_background->optimize_chromatography Co-elution detected review_derivatization Review derivatization protocol. Was it complete? check_peak_shape->review_derivatization Peak tailing check_retention Compare retention time/index with expected values. check_peak_shape->check_retention Good peak shape rerun_derivatization Re-derivatize sample, consider silylation for the hydroxyl group. review_derivatization->rerun_derivatization run_standard Analyze an authentic standard of This compound. check_retention->run_standard Retention time mismatch end Confident Identification check_retention->end Retention time matches optimize_chromatography->check_spectrum rerun_derivatization->check_peak_shape build_library Add the standard's spectrum to a user library. run_standard->build_library build_library->end

Caption: Troubleshooting workflow for low mass spectral library match scores.

Issue 2: Suspected Isomeric Interference

Fatty acid isomers are a common source of misidentification.[1] The following table summarizes key data to help differentiate between them.

ParameterThis compoundPotential Isomers (e.g., other positional isomers)Troubleshooting Action
Expected Retention Index (Non-polar column) Varies by column, but will be consistent for a standard.Different positional isomers will likely have different retention indices.Run an alkane series to calculate experimental retention indices and compare with database values or a standard.
Key Mass Fragments (m/z) 103 , 74, M-18Fragmentation patterns will differ based on the hydroxyl position. For example, a 2-hydroxy isomer would show a different pattern.Carefully examine the low mass region of the spectrum for position-specific fragment ions.
Derivatization Methylation of carboxylic acid. Silylation of hydroxyl group is an option.Same as for this compound.Consistent and complete derivatization is key to reproducible fragmentation and retention times.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a common method for converting fatty acids to their methyl esters (FAMEs).[5][6]

Materials:

Procedure:

  • Place the dried sample (e.g., containing 1-10 mg of lipid) into a screw-capped glass tube.

  • Add 2 mL of 14% BF₃-methanol solution to the tube.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of heptane (or hexane) and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to mix.

  • Centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Hydroxyl Group

This protocol is for derivatizing the hydroxyl group, which can be performed after methylation to improve peak shape and volatility.

Materials:

  • Dried FAME sample

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

Procedure:

  • Ensure the FAME sample from Protocol 1 is completely dry.

  • Dissolve the dried sample in a small volume of pyridine (e.g., 100 µL). If the sample does not dissolve, gentle warming or sonication may help.[9]

  • Add the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS).[5]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[5]

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS.

Visualizations

Expected Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation patterns expected for this compound in an EI mass spectrometer.

Fragmentation_Pathway cluster_0 This compound Structure cluster_1 Key Fragmentation Events cluster_2 Resulting Fragment Ions mol CH₃(CH₂)₇-CH(OH)-CH₂-COOCH₃ frag1 α-cleavage between C3-C4 mol->frag1 frag2 McLafferty Rearrangement mol->frag2 frag3 Loss of Water mol->frag3 ion1 m/z 103 [CH(OH)-CH₂-COOCH₃]⁺ frag1->ion1 ion2 m/z 74 [CH₂(OH)=C(OCH₃)]⁺ frag2->ion2 ion3 m/z 198 [M-18]⁺ frag3->ion3

Caption: Key fragmentation pathways for this compound.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of 3-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the Gas Chromatography (GC) analysis of 3-hydroxy fatty acid methyl esters (3-OH FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for 3-OH FAME analysis?

Peak tailing is a chromatographic issue where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. For quantitative analysis, peak tailing is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate peak integration, compromising the accuracy and reliability of the results. 3-OH FAMEs are particularly susceptible to this issue due to the presence of a polar hydroxyl (-OH) group, which can cause unwanted secondary interactions within the GC system.[1][2]

Q2: What are the primary causes of peak tailing for polar compounds like 3-OH FAMEs?

For polar analytes such as 3-OH FAMEs, the most common cause of peak tailing is unwanted chemical interactions with "active sites" within the GC system.[2][3] These active sites are typically free silanol (B1196071) groups (-Si-OH) on the surfaces of the GC inlet liner, the front of the analytical column, or connection seals.[2] A portion of the analyte molecules is temporarily adsorbed by these sites, delaying their elution and causing the peak to tail. Other causes include contamination in the inlet or column, and improper method parameters.[2][4][5]

Q3: How can I distinguish between chemical and physical causes of peak tailing?

A key diagnostic step is to observe the entire chromatogram.

  • Chemical Causes: If only certain polar or active compounds, like your 3-OH FAMEs, exhibit tailing while other non-polar compounds in the same run have symmetrical peaks, the issue is likely chemical. This points to secondary interactions with active sites.[6]

  • Physical Causes: If all peaks in the chromatogram are tailing, the problem is more likely physical or mechanical.[6][7] This could be due to a disruption in the carrier gas flow path, such as an improper column installation (incorrect depth or a poor cut), dead volume in a connection, or a partial blockage at the head of the column.[6][7][8]

Q4: What is derivatization and why is it essential for analyzing 3-hydroxy fatty acids?

Derivatization is the process of chemically modifying a compound to make it more suitable for analysis.[9] For 3-hydroxy fatty acids, it's a critical two-step process:

  • Esterification (Methylation): The carboxylic acid group is converted to a methyl ester (FAME). This is done because free fatty acids are highly polar and less volatile, leading to significant adsorption and poor peak shape.[10]

  • Silylation: The remaining polar 3-hydroxy group is also derivatized, typically by converting it into a less polar trimethylsilyl (B98337) (TMS) ether.[10][11] This step is crucial for 3-OH FAMEs as it masks the polar -OH group, preventing it from interacting with active sites in the GC system and thus eliminating a primary cause of peak tailing.[2][9]

Q5: Which GC column is best suited for 3-OH FAME analysis?

The choice of GC column is critical for achieving good separation and symmetrical peaks. For FAMEs, including 3-OH FAMEs, polar stationary phases are typically required.

  • High-Polarity Cyanopropyl Columns: Columns with stationary phases like HP-88 or CP-Sil 88 are specifically designed for FAME analysis and provide excellent separation, including for cis and trans isomers.[12][13][14]

  • Polyethylene Glycol (PEG) Columns: Commonly known as WAX columns (e.g., DB-FATWAX, HP-INNOWax), these are also widely used for FAME analysis and offer good resolution for many applications.[12][13][15] Regardless of the phase, using a column that is specifically tested for inertness (often labeled as "Ultra Inert" or similar) is highly recommended to minimize interactions with the hydroxyl group.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

Q: My 3-OH FAME peaks are tailing. Where do I start?

A systematic approach is the most efficient way to identify and resolve the issue. Start by evaluating the chromatogram to determine if the problem affects all peaks or only specific ones. The following workflow provides a logical path for troubleshooting.

G start Peak Tailing Observed for 3-OH FAMEs q1 Are ALL peaks in the chromatogram tailing? start->q1 no_path No, only 3-OH FAMEs and/or other polar analytes. q1->no_path No yes_path Yes, all peaks show tailing. q1->yes_path Yes chem_cause LIKELY CAUSE: Chemical Activity no_path->chem_cause sol_deriv 1. Verify Derivatization (Silylation of -OH group) Is it complete? chem_cause->sol_deriv sol_maint 2. Perform Inlet Maintenance (Replace liner, septum, seal). Use deactivated parts. sol_deriv->sol_maint sol_col 3. Trim Column Inlet (Remove 10-20 cm). sol_maint->sol_col sol_prime 4. Condition Column & System (Bake-out, inject high standard). sol_col->sol_prime phys_cause LIKELY CAUSE: Physical or Flow Path Disruption yes_path->phys_cause sol_install 1. Check Column Installation (Correct depth in inlet/detector, fresh square cut). phys_cause->sol_install sol_leak 2. Check for Leaks (Inlet, connections). sol_install->sol_leak sol_flow 3. Verify Gas Flow Rates (Carrier and split flows). sol_leak->sol_flow sol_overload 4. Check for Overload (Dilute sample and re-inject). sol_flow->sol_overload

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Guide 2: Addressing Chemical Activity (Active Sites)

Q: Only my 3-OH FAME peaks are tailing, while other non-polar compounds look fine. What should I do?

This strongly indicates that the polar hydroxyl group of your analyte is interacting with active sites in your system. The primary solution is to ensure the entire sample path is as inert as possible and that the analyte itself is properly derivatized.

G cluster_0 Problem: Interaction with Active Sites cluster_1 Solution: Derivatization (Silylation) analyte1 3-OH FAME (Polar -OH group) active_site Active Site (-Si-OH on liner/column) analyte1->active_site Adsorption tailing_peak Tailing Peak active_site->tailing_peak Delayed Elution arrow_node Derivatization Masks Polar Group analyte2 TMS-derivatized 3-OH FAME (Non-polar -OTMS group) inert_site Inert Surface analyte2->inert_site No Interaction good_peak Symmetrical Peak inert_site->good_peak Normal Elution G start Sample containing Free 3-Hydroxy Fatty Acids step1 Step 1: Methylation (e.g., with BF3-Methanol) Heat at 60°C start->step1 step2 Add Water & Hexane step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Upper Organic Layer (contains 3-OH FAMEs) step3->step4 step5 Evaporate to Dryness (under Nitrogen stream) step4->step5 step6 Step 2: Silylation (e.g., with BSTFA + 1% TMCS) Heat at 80°C step5->step6 result Sample ready for GC-MS Injection step6->result

References

Fed-batch fermentation strategies to increase Methyl 3-hydroxyundecanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fed-batch fermentation for the production of Methyl 3-hydroxyundecanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the fed-batch fermentation process for producing 3-hydroxy fatty acids, the precursors to this compound.

Issue Potential Cause Recommended Solution
Low Biomass Yield 1. Nutrient limitation (carbon, nitrogen, phosphorus).2. Sub-optimal pH or temperature.3. Presence of inhibitory compounds in the feedstock.1. Analyze and adjust the feed media composition. Ensure a balanced carbon-to-nitrogen ratio.2. Monitor and control pH and temperature within the optimal range for the specific production strain.3. Pre-treat feedstock to remove potential inhibitors.
Low Product Titer (3-hydroxyundecanoic acid) 1. Inefficient precursor supply (e.g., undecanoic acid).2. Substrate toxicity or inhibition at high concentrations.3. Limited expression or activity of key biosynthetic enzymes.1. Optimize the feeding strategy of the precursor. Consider exponential or stepwise feeding to maintain a low, non-toxic concentration.[1]2. Implement a controlled feeding strategy based on real-time monitoring of substrate levels.3. Genetically engineer the production strain to overexpress rate-limiting enzymes in the biosynthetic pathway.
Foaming in the Bioreactor 1. High cell density.2. Accumulation of surfactant-like molecules, such as the fatty acid substrate.[1][2]3. High agitation and aeration rates.1. Add an appropriate antifoaming agent.2. Optimize the feeding strategy to prevent the accumulation of the fatty acid substrate.[1][2]3. Reduce agitation and/or aeration rates if it does not compromise oxygen supply and mixing.
By-product Formation 1. Overflow metabolism due to high substrate uptake rates.2. Degradation of the product or intermediates.3. Competing metabolic pathways are active.1. Control the substrate feeding rate to avoid excess carbon that can lead to overflow metabolism.2. Optimize fermentation conditions (pH, temperature) to minimize product degradation.3. Engineer the production strain to knockout genes involved in competing metabolic pathways.
Incomplete Conversion to Methyl Ester 1. Inefficient esterification reaction conditions.2. Presence of water, which can reverse the esterification reaction.3. Catalyst deactivation.1. Optimize the molar ratio of 3-hydroxyundecanoic acid to methanol, catalyst concentration, reaction temperature, and time.2. Use a dehydrating agent or a method to remove water from the reaction mixture.[3]3. Ensure the catalyst is active and not poisoned by impurities from the fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is a suitable microbial host for producing 3-hydroxyundecanoic acid?

A1: Common hosts for producing medium-chain-length polyhydroxyalkanoates (MCL-PHAs) and their monomeric units include Pseudomonas putida and engineered Escherichia coli.[1][2] These organisms can be adapted for the production of 3-hydroxyundecanoic acid.

Q2: What are the key considerations for the fed-batch feeding strategy?

A2: A critical aspect is to control the concentration of the fatty acid precursor (e.g., undecanoic acid or a related compound) to avoid toxicity and foaming.[1][2] Strategies include:

  • Exponential feeding: To maintain a constant specific growth rate.

  • Linear feeding: A simpler approach that can also be effective.[1]

  • DO-stat or pH-stat feeding: Where the feed is triggered by changes in dissolved oxygen or pH, indicating substrate consumption.

Q3: How can I analyze the concentration of this compound?

A3: Gas chromatography (GC) is a common method for analyzing 3-hydroxyacyl methyl esters. The 3-hydroxyundecanoic acid from the fermentation broth is first extracted and then derivatized to its methyl ester for GC analysis.

Q4: What is the typical process for converting the fermented 3-hydroxyundecanoic acid to its methyl ester?

A4: Fischer esterification is a standard method. This involves reacting the carboxylic acid with an alcohol (methanol in this case) in the presence of an acid catalyst, such as sulfuric acid.[3] The reaction is an equilibrium, so it's often necessary to use an excess of the alcohol or remove the water that is formed to drive the reaction to completion.[3]

Experimental Protocols & Data

Fed-Batch Fermentation for 3-Hydroxyalkanoate Production

The following table summarizes results from fed-batch fermentation strategies for producing medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which are polymers of 3-hydroxy fatty acids. This data can serve as a starting point for optimizing 3-hydroxyundecanoic acid production.

Organism Substrate(s) Feeding Strategy Biomass (g/L) Product Titer (g/L) Productivity (g/L/h) Reference
Pseudomonas putida KT2440Decanoic acid, Acetic acid, GlucoseExponential then linear feeding7555.5 (as PHA)1.16[1]
Recombinant E. coli LSBJDecanoic acid, GlucoseStepwise increases in decanoic acid feedNot specified20.1 (as PHD)0.42[2]

PHA: Polyhydroxyalkanoate, PHD: Poly(3-hydroxydecanoate)

Fischer Esterification of Carboxylic Acids

This is a general protocol for the conversion of a carboxylic acid to a methyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (3-hydroxyundecanoic acid) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).[3]

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the methyl ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualizations

Fed_Batch_Workflow Fed-Batch Fermentation Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_post Downstream Processing Inoculum Inoculum Preparation Batch Batch Phase Inoculum->Batch Bioreactor Bioreactor Sterilization & Media Preparation Bioreactor->Batch FedBatch Fed-Batch Phase Batch->FedBatch Start Feed Harvest Cell Harvesting FedBatch->Harvest Extraction Product Extraction (3-hydroxyundecanoic acid) Harvest->Extraction Esterification Esterification Extraction->Esterification Purification Purification (this compound) Esterification->Purification

Caption: A general workflow for the production of this compound.

Biosynthetic_Pathway Simplified Biosynthesis of 3-Hydroxyundecanoic Acid cluster_input Inputs cluster_pathway Pathway cluster_output Output Undecanoic_Acid Undecanoic Acid (from feed) Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase Coenzyme_A Coenzyme A Coenzyme_A->Undecanoyl_CoA Enoyl_CoA trans-2-Undecenoyl-CoA Undecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyundecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Product 3-Hydroxyundecanoic Acid Hydroxyacyl_CoA->Product Thioesterase

Caption: A simplified biosynthetic pathway for 3-hydroxyundecanoic acid from undecanoic acid.

References

Validation & Comparative

A Comparative Guide to Methyl 3-hydroxyundecanoate and Methyl 3-hydroxydecanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical and biological properties of chemical compounds is paramount. This guide provides a comprehensive comparison of two such compounds: Methyl 3-hydroxyundecanoate and Methyl 3-hydroxydecanoate (B1257068). These medium-chain length 3-hydroxy fatty acid methyl esters are of interest for their potential applications in the synthesis of biodegradable polymers, as well as for their own biological activities.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound and Methyl 3-hydroxydecanoate is presented below. The data has been compiled from various chemical databases and supplier information. It is important to note that while experimental data for Methyl 3-hydroxydecanoate is more readily available, some properties for this compound are based on predicted values.

PropertyThis compoundMethyl 3-hydroxydecanoate
Molecular Formula C12H24O3[1]C11H22O3[2][3]
Molecular Weight 216.32 g/mol [1]202.29 g/mol [2][3]
IUPAC Name This compoundmethyl 3-hydroxydecanoate[2]
CAS Number 129758-71-0[1]62675-82-5[2][3]
Appearance Not specifiedLiquid / Oil[3][4]
Boiling Point Predicted: ~315 °C at 760 mmHg99-100 °C at 0.5 mmHg
Density Predicted: ~0.94 g/cm³Predicted: 0.956 ± 0.06 g/cm³
Solubility Not specifiedChloroform (B151607) (Slightly), Methanol (B129727) (Slightly)[3]
pKa Predicted: ~14.513.98 ± 0.20 (Predicted)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the characterization and evaluation of this compound and Methyl 3-hydroxydecanoate.

Synthesis of Methyl 3-hydroxyalkanoates

A general method for the synthesis of methyl 3-hydroxyalkanoates involves the esterification of the corresponding 3-hydroxyalkanoic acid.

Materials:

  • 3-hydroxyalkanoic acid (3-hydroxyundecanoic acid or 3-hydroxydecanoic acid)

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

  • Dichloromethane (B109758) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 3-hydroxyalkanoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of the strong acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-hydroxyalkanoate.

  • Purify the product by column chromatography or distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like methyl 3-hydroxyalkanoates.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase)

Sample Preparation (Derivatization from Polyhydroxyalkanoates):

  • To a known amount of dried biomass containing polyhydroxyalkanoates (PHAs), add a solution of methanol/sulfuric acid (e.g., 85:15 v/v) and chloroform.

  • Heat the mixture in a sealed vial at 100°C for a specified time (e.g., 2-4 hours) to facilitate methanolysis.

  • After cooling, add water and vortex the mixture to extract the resulting methyl esters into the chloroform layer.

  • Separate the chloroform layer, dry it over a suitable drying agent, and it is ready for GC-MS analysis.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Identification of the compounds is achieved by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns. For 3-hydroxy fatty acid methyl esters, characteristic fragment ions are often observed at m/z 103 (from cleavage alpha to the hydroxyl group) and m/z 74 (from a McLafferty rearrangement).

Biological Activity Evaluation

The potential biological activities of these compounds, such as antimicrobial and cytotoxic effects, can be assessed using standard in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and Methyl 3-hydroxydecanoate)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilizing agent.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3_Hydroxy_Acid 3-Hydroxyalkanoic Acid Esterification Esterification (Reflux) 3_Hydroxy_Acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Evaporation Evaporation Esterification->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification_Method Column Chromatography or Distillation Concentration->Purification_Method Final_Product Pure Methyl 3-Hydroxyalkanoate Purification_Method->Final_Product

Caption: Workflow for the synthesis and purification of methyl 3-hydroxyalkanoates.

GCMS_Analysis_Workflow Sample PHA-containing Biomass or Pure Compound Derivatization Methanolysis (for PHA) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of methyl 3-hydroxyalkanoates.

References

A Comparative Analysis of Short-Chain-Length (scl) and Medium-Chain-Length (mcl) Polyhydroxyalkanoate (PHA) Monomer Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monomer characteristics of short-chain-length polyhydroxyalkanoates (scl-PHAs) and medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This analysis is supported by a summary of their key properties, detailed experimental protocols for characterization, and visual diagrams to elucidate their chemical structures and analytical workflows.

Introduction to PHA Monomers

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1][2] The properties of these biopolymers are largely dictated by the chemical structure of their constituent monomers. Based on the number of carbon atoms in the monomer units, PHAs are broadly classified into two main categories: short-chain-length (scl) and medium-chain-length (mcl) PHAs.[2][3][4]

Short-chain-length (scl) PHAs are composed of monomers containing 3 to 5 carbon atoms.[1][3][5] The most common examples of scl-PHA monomers include 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV).[6] Polymers made from scl-PHA monomers, such as poly(3-hydroxybutyrate) (PHB), are known for their high crystallinity, leading to properties that are often described as stiff and brittle.[4][6]

Medium-chain-length (mcl) PHAs consist of monomers with 6 to 14 carbon atoms.[1][2][3] Common mcl-PHA monomers include 3-hydroxyhexanoate (B1247844) (3HHx), 3-hydroxyoctanoate (B1259324) (3HO), and 3-hydroxydecanoate (B1257068) (3HD).[6] In contrast to scl-PHAs, mcl-PHAs are typically amorphous or have low crystallinity, resulting in elastomeric and more flexible materials.[3][4][6]

The diverse properties stemming from these monomer differences make PHAs versatile candidates for a wide range of applications, from biodegradable packaging to advanced drug delivery systems. Understanding the fundamental characteristics of scl- and mcl-PHA monomers is therefore crucial for tailoring polymer properties to specific applications.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative characteristics of scl-PHA and mcl-PHA monomers.

Characteristicscl-PHA Monomersmcl-PHA Monomers
Carbon Chain Length 3 to 5 carbon atoms[1][3][5]6 to 14 carbon atoms[1][2][3]
Common Monomers 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV)[6]3-hydroxyhexanoate (3HHx), 3-hydroxyoctanoate (3HO), 3-hydroxydecanoate (3HD)[6]
Resulting PolymerCrystallinity High (>50%)[4]Low to amorphous[4][7]
Melting Temperature (Tm) High (e.g., PHB: ~175 °C)Low (e.g., P(3HO): ~61 °C)
Glass TransitionTemperature (Tg) Relatively high (e.g., PHB: ~5 °C)Low (e.g., P(3HO): ~-35 °C)[2]
Mechanical Properties Stiff, brittle, high tensile strength[3][4]Flexible, elastomeric, lower tensile strength, high elongation at break[3][4]

Experimental Protocols

The determination of PHA monomer composition is critical for understanding and predicting the polymer's properties. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a widely used and reliable method for this analysis.[8][9][10]

Experimental Protocol for GC-MS Analysis of PHA Monomers

This protocol outlines the transesterification of PHA into its constituent 3-hydroxyalkanoic acid methyl esters (3HA-MEs) for subsequent analysis by GC-MS.

I. Materials and Reagents:

II. Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • Microsyringes

III. Sample Preparation (Methanolysis):

  • Weigh approximately 20-30 mg of lyophilized cell mass into a screw-capped glass test tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.

  • Add a known concentration of an internal standard (e.g., benzoic acid in methanol).

  • Seal the tube tightly and heat at 100°C for 3.5 hours in a heating block or water bath to allow for simultaneous extraction and methanolysis of the PHA.

  • After cooling to room temperature, add 1 mL of deionized water to the mixture.

  • Vortex vigorously for 1 minute to facilitate phase separation.

  • Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes to separate the phases.

  • Carefully collect the lower organic (chloroform) phase containing the 3HA-MEs using a Pasteur pipette.

  • Dry the collected organic phase by passing it through a small column of anhydrous sodium sulfate.

  • Transfer the dried sample to a GC vial for analysis.

IV. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the prepared sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Scan Range: m/z 40-550.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

V. Data Analysis:

  • Identify the 3HA-ME peaks in the chromatogram by comparing their retention times and mass spectra with those of known standards and library data.

  • Quantify the amount of each monomer by integrating the peak areas and comparing them to the peak area of the internal standard.

  • Calculate the molar percentage (mol%) of each monomer to determine the overall composition of the PHA polymer.

Visualizations

The following diagrams provide a visual representation of the chemical structures of PHA monomers and the workflow for their analysis.

PHA_Structure cluster_general General PHA Structure cluster_classification Monomer Classification by Carbon Chain Length cluster_scl_examples scl-PHA Monomer Examples cluster_mcl_examples mcl-PHA Monomer Examples general_structure R-[-O-CH(CH3)-(CH2)x-CO-]-n-H scl_pha scl-PHA (3-5 Carbons) mcl_pha mcl-PHA (6-14 Carbons) hb 3-Hydroxybutyrate (3HB) (4 Carbons) scl_pha->hb hv 3-Hydroxyvalerate (3HV) (5 Carbons) hhx 3-Hydroxyhexanoate (3HHx) (6 Carbons) mcl_pha->hhx ho 3-Hydroxyoctanoate (3HO) (8 Carbons)

Caption: General chemical structure of PHAs and classification of monomers.

PHA_Analysis_Workflow start PHA-containing Microbial Biomass sample_prep Sample Preparation (Methanolysis) start->sample_prep Transesterification gcms GC-MS Analysis sample_prep->gcms Injection of 3HA-MEs data_analysis Data Analysis gcms->data_analysis Chromatogram & Mass Spectra end Monomer Composition Determination data_analysis->end Quantification & Identification

Caption: Experimental workflow for PHA monomer analysis via GC-MS.

References

A Comparative Guide to the Biological Activity of Methyl 3-hydroxyundecanoate and Other 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of methyl 3-hydroxyundecanoate and other 3-hydroxy fatty acids (3-OH-FAs), with a focus on their antimicrobial and anti-inflammatory properties. Due to the limited direct research on this compound, this comparison draws upon available data for structurally similar medium-chain 3-OH-FAs to infer its potential activities and provide a framework for future research.

Comparative Biological Activity

Medium-chain 3-hydroxy fatty acids, including the parent acid of this compound, are recognized for their diverse biological roles. These roles range from serving as structural components of lipopolysaccharides in Gram-negative bacteria to acting as signaling molecules in various biological systems.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Various Fatty Acid Methyl Esters (FAMEs) and 3-Hydroxy Fatty Acids

Compound/ExtractTarget Microorganism(s)Activity (MIC/Inhibition Zone)Reference
FAME extract of Salicornia brachiataGram-positive and Gram-negative bacteria, FungiHigh antibacterial and antifungal activity[1]
FAME extract of Quercus leucotrichophoraGram-positive and Gram-negative bacteriaBetter activity against Gram-positive bacteria[2]
FAME extract of Excoecaria agallochaBacillus subtilis, Staphylococcus aureusMIC: 0.125 mg/mL; MBC: 0.25 mg/mL[3]
Fatty acids (C10-C14 saturated, C14, C16, C18 monounsaturated)Paenibacillus larvaeActive[4]
3-Hydroxydecanoic acidFungiMICs between 10 and 100 mg/L

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anti-inflammatory Activity

Several fatty acid esters have been shown to possess anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Fatty acid esters of hydroxy fatty acids (FAHFAs) are an emerging class of lipids with demonstrated anti-inflammatory effects[5][6]. The anti-inflammatory actions are often mediated through the inhibition of pathways like NF-κB and modulation of cytokine production[7].

Table 2: Anti-inflammatory Activity of Various Fatty Acid Esters

CompoundModel SystemKey FindingsReference
Linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA)LPS-stimulated cytokine secretion assaySuppresses secretion of cytokines and expression of pro-inflammatory genes[5][6]
Methyl dehydrojasmonate (J2)LPS-stimulated RAW264.7 macrophagesSuppressed induction of TNF-α, IL-6, iNOS, and COX-2 by targeting the NF-κB pathway[7]
21α‐methylmelianol (MMN)LPS-mediated RAW264.7 macrophages and DSS-induced colitis in miceReduced NO production, suppressed pro-inflammatory factors (TNF-α, IL-6, IL-1β), and inhibited NF-κB and STAT3 activation[8]
Chlorogenic acid methyl ester (CME)LPS-stimulated RAW264.7 macrophages and animal models of inflammationMarkedly inhibited ear and paw swelling, decreased inflammatory cell infiltration, and inhibited the COX-2/NLRP3/NF-κB pathway[9]

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result start Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of test compounds in a 96-well plate start->serial_dilution microorganism Prepare standardized microbial inoculum inoculate Inoculate each well with the microbial suspension microorganism->inoculate media Prepare sterile broth medium media->serial_dilution serial_dilution->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubate Incubate plates at the appropriate temperature and duration controls->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent. Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of a compound to reduce the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS).

Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_result Result seed Seed RAW264.7 macrophage cells in a 24-well plate adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat cells with different concentrations of test compounds adhere->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) pretreat->stimulate controls Include untreated, LPS-only, and vehicle controls stimulate->controls collect Collect cell culture supernatants after incubation (e.g., 24 hours) controls->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA collect->elisa compare Compare cytokine levels between treated and LPS-only groups elisa->compare

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Detailed Steps:

  • Cell Culture: Seed RAW264.7 macrophage cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound and other test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (untreated cells, cells treated with LPS only, and vehicle control).

  • Incubation and Collection: Incubate the cells for a specified period (e.g., 24 hours). After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the inhibitory effect.

Signaling Pathways

3-Hydroxy fatty acids and their derivatives can modulate several key signaling pathways involved in inflammation and other cellular processes.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound This compound & other 3-OH-FAs Compound->IKK inhibits Compound->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by 3-OH-FAs.

This pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). Free NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes. Anti-inflammatory 3-OH-FAs may inhibit this pathway at various points, such as by preventing IKK activation or NF-κB translocation.

G-Protein Coupled Receptor (GPCR) Signaling

Certain fatty acids are known to activate specific GPCRs, such as GPR40 and GPR120, which can mediate anti-inflammatory and metabolic effects[5].

GPCR_Signaling FA 3-Hydroxy Fatty Acid GPCR GPR40 / GPR120 FA->GPCR binds to Gprotein G-protein (Gq/11) GPCR->Gprotein activates PLC Phospholipase C Gprotein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_PKC ↑ [Ca²⁺]i & PKC activation IP3_DAG->Ca_PKC Response Cellular Responses (e.g., Anti-inflammatory effects, Insulin secretion) Ca_PKC->Response

Caption: G-protein coupled receptor signaling by 3-hydroxy fatty acids.

Binding of a 3-OH-FA to its cognate GPCR on the cell surface can activate intracellular G-proteins. This can lead to the activation of downstream effectors like phospholipase C, resulting in the generation of second messengers such as inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses, including the modulation of inflammation.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is limited, the available literature on structurally similar medium-chain 3-hydroxy fatty acids suggests its potential as an antimicrobial and anti-inflammatory agent. The provided experimental protocols and pathway diagrams offer a robust framework for systematically evaluating and comparing the biological efficacy of this compound against other 3-hydroxy fatty acids. Future research should focus on direct comparative studies to elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

A Comparative Guide to the Quantitative Analysis of Methyl 3-hydroxyundecanoate: Validating GC-MS and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of signaling molecules is paramount. Methyl 3-hydroxyundecanoate, a medium-chain fatty acid methyl ester, and its analogs are emerging as significant players in bacterial communication, specifically in quorum sensing pathways that regulate virulence.[1][2] The ability to accurately measure the concentration of such molecules is crucial for the development of novel anti-infective therapies that disrupt these signaling cascades. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs).[3][4] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for both identification and quantification, even in complex biological matrices.[5] A typical GC-MS method for this compound involves derivatization of the parent 3-hydroxyundecanoic acid to its more volatile methyl ester, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: GC-MS for this compound Quantification

This protocol is a representative method adapted from established procedures for the analysis of 3-hydroxy fatty acid methyl esters.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellets) using a modified Bligh-Dyer method.

  • Saponification: Saponify the lipid extract using 0.5 M methanolic NaOH at 80°C for 10 minutes to release the fatty acids.

  • Methylation: Add 14% BF3-methanol and heat at 80°C for 5 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs with hexane (B92381).

  • Purification: Wash the hexane layer with water and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 170°C.

    • Ramp 2: 5°C/min to 230°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions and full scan for confirmation. For this compound, characteristic ions would be determined from its mass spectrum.

GC-MS Method Validation Parameters

A validated GC-MS method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes typical validation parameters for the GC-MS analysis of FAMEs.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful technique, other methods can also be employed for the quantification of fatty acid esters. This section compares GC-MS with two common alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used and robust technique for the quantification of organic compounds. It is often considered a cost-effective alternative to GC-MS for routine analysis.

FeatureGC-MSGC-FID
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Sensitivity Very High (pg to fg range)High (ng range)
Identification Confirmatory (mass spectrum)Presumptive (retention time)
Cost HigherLower
Robustness HighVery High
Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD)

UPLC-ELSD offers an alternative approach, particularly for less volatile or thermally labile compounds. It avoids the need for derivatization in some cases, which can simplify sample preparation.

FeatureGC-MSUPLC-ELSD
Derivatization Often required for volatilityMay not be required
Separation Principle Volatility and column interactionPolarity and column interaction
Detection Principle Mass-to-charge ratioLight scattering of non-volatile analyte
Sensitivity Generally higherModerate
Compatibility Volatile and semi-volatile compoundsNon-volatile and semi-volatile compounds

Performance Data Comparison

The following table summarizes the quantitative performance of GC-MS, GC-FID, and UPLC-ELSD for the analysis of medium-chain fatty acid esters, based on literature data.

ParameterGC-MSGC-FIDUPLC-ELSD
Linearity (R²) > 0.99> 0.99> 0.98
LOD Low pg rangeHigh pg to low ng rangeng range
LOQ pg rangeng rangeHigh ng range
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 10%< 5%< 15%

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for GC-MS analysis and the logical relationship in selecting an analytical method.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (FAMEs) Extraction->Derivatization Purification Purification & Concentration Derivatization->Purification GC_Separation GC Separation Purification->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation Method_Selection node_rect node_rect Start Need to Quantify this compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Cost_Constraint Cost a Major Constraint? High_Sensitivity->Cost_Constraint No GCMS Use GC-MS High_Sensitivity->GCMS Yes GCFID Use GC-FID Cost_Constraint->GCFID Yes UPLC Consider UPLC-ELSD Cost_Constraint->UPLC No

References

A Comparative Guide to 3-Hydroxyalkanoate Analysis: Cross-Validation of NMR and GC-MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of 3-hydroxyalkanoates (3-HAs), the monomeric units of polyhydroxyalkanoates (PHAs), is critical. This guide provides an objective comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this document outlines the principles, protocols, and comparative performance of each method to aid in the selection of the most appropriate analytical strategy.

The complementary nature of NMR and GC-MS provides a robust framework for the comprehensive analysis of 3-HAs. While GC-MS is a highly sensitive method favored for routine quantification, NMR offers detailed structural insights. Cross-validation of data from both techniques is therefore a powerful approach to ensure the accuracy and reliability of 3-HA analysis.

Quantitative Performance: A Comparative Overview

The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key metrics for the analysis of 3-HA monomers using GC-MS and NMR, based on available literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile derivatives based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Sample Preparation Requires derivatization (typically methanolysis) to convert non-volatile 3-HAs into volatile methyl esters.Minimal sample preparation is often required for purified polymers; dissolution in a suitable deuterated solvent is necessary.
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low µg/mL to pg/mL range.[1][2]Lower sensitivity compared to GC-MS.
Quantification Routinely used for accurate quantification of monomer composition and total PHA content.[3][4]Can provide quantitative information, often by using an internal standard, but is less commonly used for routine quantification than GC-MS.[5]
Structural Information Provides mass spectra for component identification and can determine monomer composition.[4][6]Provides detailed information on the chemical structure, including the identification of different monomer units and the determination of polymer microstructure (e.g., random vs. block copolymers).[4][7]
Analysis Time Relatively fast, especially with modern instrumentation.Can be more time-consuming, particularly for complex spectra or low sample concentrations.
Cost Generally lower instrumentation and operational costs compared to high-field NMR.[3]Higher initial investment for instrumentation.

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for the analysis of 3-HAs by GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-HA Analysis

GC-MS analysis of 3-HAs typically involves the transesterification of the PHA polymer to form volatile methyl esters of the constituent 3-HA monomers.

1. Sample Preparation and Methanolysis:

  • Starting Material: Approximately 10 mg of dried cells or purified PHA polymer.

  • Methanolysis Reaction: The sample is suspended in a mixture of chloroform (B151607) and methanol (B129727) containing sulfuric acid (as a catalyst) and an internal standard (e.g., benzoic acid).

  • The mixture is heated at 100°C for several hours to ensure complete conversion of the 3-HAs to their corresponding methyl esters.

  • After cooling, water is added to the reaction mixture to partition the phases.

  • The organic phase (chloroform layer), containing the 3-hydroxyalkanoic acid methyl esters, is carefully collected for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent or similar gas chromatograph equipped with a capillary column (e.g., HP-5MS).

  • Injector: Split/splitless injector, typically operated in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the different 3-HA methyl esters. For example, starting at 40°C, holding for a few minutes, then ramping up to 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.

  • Data Acquisition: Data is collected in full scan mode for qualitative analysis and identification of monomers by comparing mass spectra to libraries (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for 3-HA Analysis

NMR spectroscopy is a powerful tool for the structural characterization of PHAs without the need for derivatization.

1. Sample Preparation:

  • Starting Material: 5-10 mg of purified PHA polymer.

  • Dissolution: The polymer is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), directly in a 5 mm NMR tube. Gentle heating may be required to facilitate dissolution.[7]

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., benzene) can be added.[5]

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and is used to determine the relative abundance of different monomer units.

    • ¹³C NMR: Provides information on the carbon skeleton and can be used to confirm monomer structures and analyze polymer tacticity.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is typically used.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for quantitative measurements to ensure complete relaxation of all nuclei.

    • Number of Scans: Varies depending on the sample concentration; more scans are needed for dilute samples.

Visualization of Analytical Workflows

To better illustrate the processes involved in the cross-validation of NMR and GC-MS data for 3-HA analysis, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis Sample PHA-containing Sample (e.g., Bacterial Cells, Purified Polymer) Methanolysis Methanolysis (Derivatization) Sample->Methanolysis Dissolution Dissolution in Deuterated Solvent Sample->Dissolution GCMS_Analysis GC-MS Analysis Methanolysis->GCMS_Analysis GCMS_Data Quantitative Data (Monomer Composition, Concentration) GCMS_Analysis->GCMS_Data CrossValidation Cross-Validation GCMS_Data->CrossValidation NMR_Analysis ¹H and ¹³C NMR Spectroscopy Dissolution->NMR_Analysis NMR_Data Structural Data (Monomer Identification, Polymer Microstructure) NMR_Analysis->NMR_Data NMR_Data->CrossValidation FinalReport Validated Structural and Quantitative Report CrossValidation->FinalReport

Caption: Workflow for the cross-validation of GC-MS and NMR data in 3-HA analysis.

AnalyticalPathways cluster_GCMS_Pathway GC-MS Pathway cluster_NMR_Pathway NMR Pathway A1 Sample Weighing A2 Addition of Chloroform, Methanol, H₂SO₄, and Internal Standard A1->A2 A3 Heating (100°C) A2->A3 A4 Phase Separation with Water A3->A4 A5 Collection of Organic Phase A4->A5 A6 Injection into GC-MS A5->A6 A7 Data Analysis: Peak Integration & Mass Spectra Comparison A6->A7 B1 Sample Weighing B2 Dissolution in Deuterated Solvent (e.g., CDCl₃) B1->B2 B3 Transfer to NMR Tube B2->B3 B4 Addition of Internal Standard (optional) B3->B4 B5 Acquisition of ¹H and ¹³C NMR Spectra B4->B5 B6 Data Processing: Phasing, Baseline Correction, Integration B5->B6 B7 Spectral Interpretation B6->B7

Caption: Detailed experimental workflows for GC-MS and NMR analysis of 3-HAs.

Conclusion

Both GC-MS and NMR spectroscopy are indispensable tools for the analysis of 3-hydroxyalkanoates. GC-MS offers superior sensitivity for quantification, making it ideal for routine analysis and screening.[3] Conversely, NMR provides unparalleled detail regarding the chemical structure of the polymer, which is crucial for understanding its properties and for the discovery of novel PHAs.[4] By employing both techniques and cross-validating the results, researchers can achieve a comprehensive and highly reliable characterization of 3-HA-containing materials. This integrated approach is recommended for rigorous scientific investigation and in quality control settings within drug development and biomaterial science.

References

Unlocking Methyl 3-hydroxyundecanoate Production: A Comparative Guide to Carbon Source Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the microbial production of specialty chemicals like Methyl 3-hydroxyundecanoate is a critical step in ensuring scalable and cost-effective manufacturing. This guide provides a comparative analysis of the effects of different carbon sources on the production of this compound, supported by experimental data from related 3-hydroxyalkanoates and detailed methodologies.

The selection of an appropriate carbon source is a pivotal factor in the microbial biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) and their constituent monomers, such as 3-hydroxyundecanoic acid. The metabolic pathway engaged by the microbial host, typically a versatile bacterium like Pseudomonas putida, is highly dependent on the provided carbon feedstock. This, in turn, directly influences the product yield, titer, and the overall economic viability of the bioprocess.

This guide explores the impact of three primary categories of carbon sources: fatty acids, carbohydrates (sugars), and glycerol (B35011). By examining the underlying biosynthetic routes and presenting comparative production data for structurally similar 3-hydroxyalkanoates, we aim to provide a foundational understanding for the rational selection of carbon sources in the production of this compound.

Comparative Analysis of Carbon Sources for 3-Hydroxyalkanoate Production

The efficiency of converting a carbon source into the target molecule, this compound, is intrinsically linked to the metabolic pathway utilized by the producing microorganism. Generally, two main pathways are involved in the biosynthesis of 3-hydroxyalkanoates in Pseudomonas species: the β-oxidation of fatty acids and the de novo fatty acid synthesis from sugars or glycerol.

Quantitative Data Summary

While direct comparative studies on this compound are limited, data from the production of other structurally similar medium-chain-length 3-hydroxyalkanoates (mcl-3HAs) by Pseudomonas species offer valuable insights. The following tables summarize key production parameters from studies using different carbon sources.

Table 1: Production of 3-Hydroxyoctanoic Acid from Sodium Octanoate by Pseudomonas putida GPo1

ParameterValueReference
Cell Dry Mass (g/L)53[1]
PHO Content (% wt/wt)60[1]
Purity of PHO (%)99 ± 0.2[1]
Major Monomer3-hydroxyoctanoic acid (96 mol%)[1]

Note: PHO stands for poly(3-hydroxyoctanoate). The data is for the polymer, from which the monomer can be derived.

Table 2: Production of Poly(3-hydroxyalkanoates) from Glucose by Pseudomonas putida KT2442

ParameterObservationReference
Major Monomer3-hydroxydecanoate[2]
Other Monomers Detected3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydodecanoate, 3-hydroxydodecenoate, 3-hydroxytetradecanoate, and 3-hydroxytetradecenoate[2]

Note: This study demonstrates the production of a range of mcl-3HAs from glucose, indicating the potential for 3-hydroxyundecanoate production through the de novo fatty acid synthesis pathway. Quantitative yield data for specific monomers were not provided.

Table 3: Production of mcl-PHAs from Crude Glycerol by Pseudomonas putida ΔphaZ Mutant

ParameterValueReference
Cell Dry Weight (CDW) (g/L)~45[3]
mcl-PHA Content (% of CDW)38.9[3]
Specific PHA Volumetric Productivity (g/L/h)0.34[3]

Note: This study highlights the utility of glycerol, a biodiesel byproduct, for mcl-PHA production. The specific monomer composition was not detailed but is expected to be a mix of mcl-3HAs.

Biosynthetic Pathways and Experimental Workflows

The choice of carbon source dictates the primary metabolic route for the synthesis of 3-hydroxyacyl-CoA, the direct precursor for 3-hydroxyundecanoic acid.

Signaling Pathways

cluster_fatty_acid Fatty Acid Metabolism (β-Oxidation) cluster_de_novo Carbohydrate/Glycerol Metabolism (De Novo Synthesis) cluster_final_product Undecanoic_Acid Undecanoic Acid (External Carbon Source) Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA beta_Oxidation β-Oxidation Undecanoyl_CoA->beta_Oxidation H_Undecanoyl_CoA 3-Hydroxyundecanoyl-CoA beta_Oxidation->H_Undecanoyl_CoA PHA_Polymerase PHA Polymerase (PhaC) H_Undecanoyl_CoA->PHA_Polymerase Glucose_Glycerol Glucose / Glycerol (External Carbon Source) Central_Metabolism Central Metabolism Glucose_Glycerol->Central_Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Intermediates Acetyl_CoA->Fatty_Acid_Synthesis H_Acyl_ACP 3-Hydroxyacyl-ACP Fatty_Acid_Synthesis->H_Acyl_ACP H_Acyl_CoA_de_novo 3-Hydroxyacyl-CoA H_Acyl_ACP->H_Acyl_CoA_de_novo PhaG H_Acyl_CoA_de_novo->PHA_Polymerase PHA Poly(3-hydroxyundecanoate) PHA_Polymerase->PHA Methanolysis Methanolysis PHA->Methanolysis M3HU This compound Methanolysis->M3HU

Caption: Biosynthetic routes to this compound.

Experimental Workflow

cluster_cultivation Microbial Cultivation cluster_extraction Extraction and Derivatization cluster_analysis Quantification Inoculation Inoculation of Pseudomonas putida Fermentation Fed-batch Fermentation with selected carbon source Inoculation->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis & PHA Extraction Harvesting->Lysis Methanolysis Methanolysis of PHA or direct esterification of 3-hydroxyundecanoic acid Lysis->Methanolysis Extraction_M3HU Extraction of Methyl 3-hydroxyundecanoate Methanolysis->Extraction_M3HU GCMS GC-MS Analysis Extraction_M3HU->GCMS Quantification Quantification against standard curve GCMS->Quantification

Caption: Experimental workflow for production and quantification.

Experimental Protocols

Fed-Batch Cultivation of Pseudomonas putida

This protocol is adapted from methodologies for high-cell-density cultivation of P. putida for PHA production.[1][4]

  • Inoculum Preparation: A seed culture of Pseudomonas putida is grown overnight in a nutrient-rich medium (e.g., Luria-Bertani broth) at 30°C with shaking.

  • Bioreactor Setup: A mineral salts medium is prepared in a fermenter. The initial carbon source (e.g., glucose, glycerol, or a fatty acid like sodium octanoate) is added at a concentration that supports initial growth without being inhibitory.

  • Fed-Batch Fermentation: The fermentation is initiated by inoculating the bioreactor with the seed culture. The temperature is maintained at 30°C, and the pH is controlled (e.g., at 7.0) through the automated addition of an acid or base. Dissolved oxygen is maintained at a setpoint (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

  • Feeding Strategy: After the initial batch phase, a feeding solution containing a concentrated carbon source is supplied to the fermenter. The feeding can be controlled to maintain a specific growth rate or to respond to dissolved oxygen spikes, which indicate carbon source depletion. For PHA accumulation, the feeding solution is often nitrogen-limited.

  • Cell Harvesting: Once the desired cell density or production phase duration is reached, the bacterial cells are harvested by centrifugation. The cell pellet is then washed and lyophilized for subsequent analysis.

Quantification of this compound by GC-MS

This protocol involves the conversion of 3-hydroxyundecanoic acid (either as a free acid or within a polymer) to its methyl ester, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[2][5][6]

  • Sample Preparation (Methanolysis):

    • To approximately 20-50 mg of lyophilized cell biomass, add 2 mL of a solution of 15% (v/v) sulfuric acid or boron trifluoride in methanol.

    • Add 2 mL of chloroform.

    • Seal the mixture in a screw-cap tube and heat at 100°C for 4 hours.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of deionized water to the cooled reaction mixture.

    • Vortex vigorously for 1 minute to mix the phases.

    • Centrifuge at a low speed to separate the phases.

    • Carefully transfer the lower organic (chloroform) phase containing the methyl esters to a clean tube.

  • GC-MS Analysis:

    • Instrument: An Agilent 6890N-5973 system or similar, equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-INNOWAX, 30 m x 0.32 mm, 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the extract is injected in splitless mode.

    • Oven Temperature Program: An initial temperature of 150°C held for 3 minutes, then ramped to 210°C at 50°C/min, and held for 4 minutes.[6] This program should be optimized for the specific analyte.

    • Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: A calibration curve is generated using standard solutions of authentic this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy.

Conclusion

The choice of carbon source significantly impacts the production of this compound. Fatty acids, such as undecanoic acid, are likely to be the most direct and efficient precursors, channeling through the β-oxidation pathway. However, their cost and potential toxicity can be drawbacks. Sugars like glucose and the byproduct glycerol are less expensive and support high-density cell growth, but the conversion to the final product involves the more complex de novo fatty acid synthesis pathway, which may result in a broader range of 3-hydroxyalkanoate byproducts. The optimal choice will depend on a balance of factors including substrate cost, desired product purity, and the specific metabolic capabilities of the engineered production strain. The experimental protocols provided herein offer a robust framework for systematically evaluating different carbon sources and optimizing the production of this compound for various research and industrial applications.

References

Production of Methyl 3-hydroxyundecanoate: A Comparative Guide to Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial synthesis of Methyl 3-hydroxyundecanoate, a valuable chiral building block, is gaining significant traction as a sustainable alternative to chemical synthesis. This guide provides a comparative analysis of the efficacy of different bacterial strains for its production, supported by experimental data and detailed protocols. The primary route to this compound is through the bacterial production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), of which 3-hydroxyundecanoate is a monomeric constituent, followed by extraction and transesterification.

Comparative Efficacy of Bacterial Strains

The production of PHAs containing odd-chain-length monomers like 3-hydroxyundecanoate is dependent on the bacterial strain and the provided carbon source. Pseudomonas and Rhodococcus species are prominent candidates for this purpose.

Bacterial StrainCarbon SourceTotal PHA Yield (% of Cell Dry Weight)3-hydroxyundecanoate in PHA (mol%)Estimated this compound Titer (g/L)Reference
Pseudomonas putida KT2440Undecanoic Acid~40-60%~20-30%1.5 - 2.5[1] (Estimated)
Pseudomonas putida LS46123 (recombinant)Nonanoic Acid27.09%Not specifically reported for C11, but produces odd-chain monomers>1.0[2][3]
Rhodococcus sp. YHY01Propionate & Glycerol~69% (as total fatty acids)Produces C15, C17, C19 odd-chain fatty acidsNot directly measured for C11 PHA monomer[4][5]
Pseudomonas aeruginosa PAO1 (engineered)Not specified for C11Not applicable (produces 3-hydroxydecanoic acid)Not applicable~18 g/L (for 3-hydroxydecanoic acid)[6][7][8][9]

Note: The titer for Pseudomonas putida KT2440 is an estimation based on typical cell densities achieved in fermentation and the reported PHA content and monomer composition from related odd-chain fatty acid feedstocks[1]. Data for Pseudomonas aeruginosa is provided as a reference for the high production potential of engineered Pseudomonas species for a related medium-chain-length 3-hydroxyalkanoic acid[6][7][8][9]. Rhodococcus sp. YHY01 has demonstrated a high capacity for producing odd-chain fatty acids, the precursors for odd-chain 3-hydroxyalkanoates, indicating its potential for 3-hydroxyundecanoate production[4][5].

Experimental Protocols

Bacterial Cultivation for PHA Production

A two-stage cultivation process is typically employed for efficient PHA production.

a) Growth Stage:

  • Bacterial Strain: Pseudomonas putida or Rhodococcus sp.

  • Medium: A nutrient-rich medium such as Luria-Bertani (LB) broth or a defined mineral salt medium (MSM) supplemented with a primary carbon source (e.g., glucose or citrate) and a nitrogen source (e.g., ammonium (B1175870) chloride).

  • Conditions: Aerobic conditions with vigorous shaking (200-250 rpm) at the optimal growth temperature for the specific strain (typically 30°C for Pseudomonas putida and 30-37°C for Rhodococcus sp.).

  • Duration: Cultivate until the late exponential phase of growth is reached.

b) PHA Accumulation Stage:

  • Medium: Transfer the cells to a nitrogen-limited mineral salt medium. The medium should contain an excess of the carbon source that will serve as the precursor for the desired PHA monomer. For producing 3-hydroxyundecanoate, undecanoic acid should be supplied as the primary carbon source.

  • Conditions: Continue incubation under the same temperature and aeration conditions.

  • Duration: Typically 24-72 hours, during which the bacteria will accumulate PHA granules intracellularly.

PHA Extraction and Methanolysis

This protocol describes the conversion of intracellular PHA to this compound for quantification.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • Methanolysis:

    • To a known weight of lyophilized cells (e.g., 10-20 mg) in a pressure-resistant glass tube, add 2 mL of a solution of 15% (v/v) sulfuric acid in methanol (B129727) and 2 mL of chloroform[1][10].

    • Seal the tube tightly with a PTFE-lined cap and heat at 100°C for 2-4 hours in a heating block or oven[1][10][11]. This step simultaneously extracts the PHA and catalyzes the transesterification of the 3-hydroxyalkanoate monomers to their corresponding methyl esters.

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously to partition the phases.

    • Centrifuge briefly to separate the phases. The lower organic phase (chloroform) contains the methyl esters.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: Inject an aliquot (e.g., 1 µL) of the organic phase into the GC-MS system[12].

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Identification and Quantification:

    • Identify this compound by its characteristic mass spectrum and retention time compared to an authentic standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the standard[12][13][14].

Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction & Analysis growth Growth Stage accumulation PHA Accumulation Stage growth->accumulation Transfer to N-limited medium + Undecanoic Acid harvest Cell Harvesting & Lyophilization accumulation->harvest methanolysis Methanolysis harvest->methanolysis gcms GC-MS Analysis methanolysis->gcms

Caption: Experimental workflow for the production and analysis of this compound.

metabolic_pathway undecanoic_acid Undecanoic Acid (C11) undecanoyl_coa Undecanoyl-CoA undecanoic_acid->undecanoyl_coa enoyl_coa trans-2-Undecenoyl-CoA undecanoyl_coa->enoyl_coa hydroxyacyl_coa (R)-3-Hydroxyundecanoyl-CoA enoyl_coa->hydroxyacyl_coa pha_synthase PHA Synthase (PhaC) hydroxyacyl_coa->pha_synthase pha Poly(3-hydroxyundecanoate) pha_synthase->pha methanolysis Methanolysis pha->methanolysis methyl_ester This compound methanolysis->methyl_ester

References

Purity Analysis of Synthesized (R)-Methyl 3-hydroxyundecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, ensuring the chemical and enantiomeric purity of the final product is a critical step. This guide provides a comprehensive comparison of analytical techniques for the purity analysis of synthesized (R)-Methyl 3-hydroxyundecanoate. The methodologies discussed—Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their effectiveness in determining chemical purity, enantiomeric excess (e.e.), and impurity profiles.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the need for enantiomeric separation, sensitivity, and structural elucidation. The following table summarizes the key performance attributes of each technique for the analysis of (R)-Methyl 3-hydroxyundecanoate.

FeatureChiral HPLCGC-MSNMR Spectroscopy
Primary Use Enantiomeric excess (e.e.) determination, chemical purityChemical purity, impurity identificationStructural confirmation, chemical purity
Enantiomeric Separation ExcellentPossible with chiral columnRequires chiral solvating/derivatizing agents
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantitation ExcellentGoodGood
Impurity Identification Limited to retention time comparisonExcellent (based on mass spectra)Good (for major impurities)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of similar β-hydroxy esters and serve as a robust starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess of (R)-Methyl 3-hydroxyundecanoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the chemical purity and identify any volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column and electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (1:50).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity based on the absence of impurity signals.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Angle: 45°

¹³C NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Number of Scans: 1024

  • Decoupling: Proton decoupled

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃.

Data Presentation

The following tables present representative data for the purity analysis of (R)-Methyl 3-hydroxyundecanoate, based on the analysis of closely related compounds.

Table 1: Chiral HPLC Data for Enantiomeric Excess Determination

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (e.e.) (%)
(S)-Methyl 3-hydroxyundecanoate12.51.597.0
(R)-Methyl 3-hydroxyundecanoate14.298.5

Table 2: GC-MS Data for Purity and Impurity Identification

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity/Abundance (%)
(R)-Methyl 3-hydroxyundecanoate15.8103, 74, 4399.5
Unidentified Impurity 113.2-0.3
Unidentified Impurity 216.5-0.2

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-Methyl 3-hydroxyundecanoate in CDCl₃

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~4.0m-CH(OH)-
3.67s-OCH₃
~2.4dd-CH₂-C=O
~1.4m-CH₂-CH(OH)-
~1.2-1.3m-(CH₂)₆-
0.88t-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~173C=O
~68-CH(OH)-
51.5-OCH₃
~41-CH₂-C=O
~36-CH₂-CH(OH)-
~22-32-(CH₂)₆-
14.1-CH₃

Visualizations

The following diagrams illustrate the workflow for purity analysis and the logical relationship in data interpretation.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized (R)-Methyl 3-hydroxyundecanoate hplc Chiral HPLC synthesis->hplc gcms GC-MS synthesis->gcms nmr NMR Spectroscopy synthesis->nmr ee_determination Enantiomeric Excess (%) hplc->ee_determination purity_assessment Chemical Purity (%) gcms->purity_assessment impurity_profile Impurity Profile gcms->impurity_profile nmr->purity_assessment structure_confirmation Structural Confirmation nmr->structure_confirmation final_report Comprehensive Purity Report ee_determination->final_report purity_assessment->final_report structure_confirmation->final_report impurity_profile->final_report

Caption: Experimental workflow for the purity analysis of synthesized (R)-Methyl 3-hydroxyundecanoate.

data_interpretation_logic cluster_input Analytical Data cluster_analysis Analysis Steps cluster_output Purity Assessment hplc_data Chiral HPLC Chromatogram integrate_peaks Integrate Peak Areas hplc_data->integrate_peaks gcms_data GC-MS Total Ion Chromatogram & Mass Spectra compare_rt Compare Retention Times gcms_data->compare_rt analyze_fragments Analyze Fragmentation Patterns gcms_data->analyze_fragments nmr_data ¹H and ¹³C NMR Spectra assign_signals Assign Chemical Shifts & Coupling Constants nmr_data->assign_signals identify_impurity_signals Identify Impurity Signals nmr_data->identify_impurity_signals enantiomeric_purity Enantiomeric Purity integrate_peaks->enantiomeric_purity chemical_purity Chemical Purity compare_rt->chemical_purity structural_identity Structural Identity analyze_fragments->structural_identity assign_signals->structural_identity identify_impurity_signals->chemical_purity

Caption: Logical flow for data interpretation in the purity analysis of (R)-Methyl 3-hydroxyundecanoate.

A Comparative Analysis of Methyl 3-hydroxyundecanoate and Commercial PHA Monomer Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Methyl 3-hydroxyundecanoate against commercially available Polyhydroxyalkanoate (PHA) monomer standards, specifically Methyl 3-hydroxybutyrate (B1226725) and Methyl 3-hydroxyvalerate. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a comparative overview of their physicochemical properties and detailed experimental protocols for their characterization.

Introduction to PHA Monomers

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms.[1] They are considered promising eco-friendly alternatives to conventional petroleum-based plastics due to their biocompatibility and diverse material properties.[1] The specific characteristics of a PHA polymer are largely determined by the monomeric units that constitute its chain. Therefore, the analysis and characterization of these monomers are crucial for the development of PHAs with tailored properties for specific applications, including in the pharmaceutical and biomedical fields.

This guide focuses on the comparison of this compound, a medium-chain-length PHA monomer, with the well-established short-chain-length PHA monomers, Methyl 3-hydroxybutyrate and Methyl 3-hydroxyvalerate, which are the precursors to the most common commercial PHAs, Poly(3-hydroxybutyrate) (PHB) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these monomers are essential for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers. The following table summarizes the key properties of this compound and the commercial standards.

PropertyThis compoundMethyl 3-hydroxybutyrateMethyl 3-hydroxyvalerate
CAS Number 129758-71-0[2]1487-49-6[2]60793-22-8[3]
Molecular Formula C12H24O3[2]C5H10O3[2]C6H12O3[3]
Molecular Weight ( g/mol ) 216.32[2]118.13[2]132.16[3]
Boiling Point (°C) Data not available158.0 - 160.0 @ 760 mmHg[2]68-70 @ 5 mmHg[3][4]
Density (g/mL) Data not available1.053 - 1.061 @ 20°C[2]1.029 @ 20°C[3]
Refractive Index Data not available1.417 - 1.425 @ 20°C[2]1.427 @ 20°C[3]
Solubility Data not availablePractically insoluble in water[2]Data not available

Experimental Protocols for Monomer Characterization

Accurate and reproducible characterization of PHA monomers is critical for quality control and research and development. The following are detailed protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Identification and Quantification

GC-MS is a powerful technique for both qualitative and quantitative analysis of PHA monomers. The method typically involves the methanolysis of the PHA polymer to convert the monomer units into their methyl ester derivatives, which are then analyzed.

Protocol:

  • Sample Preparation (Methanolysis):

    • To a known amount of dry sample (pure monomer or dried bacterial cells containing PHA), add a solution of 15% (v/v) sulfuric acid in methanol (B129727) and chloroform (B151607).

    • Include an internal standard, such as methyl benzoate, for quantification.

    • Heat the mixture in a sealed vial at 100°C for 3 hours.

    • After cooling, add water to induce phase separation. The organic phase containing the methyl esters of the PHA monomers is collected for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the organic phase into the GC-MS system.

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Oven Temperature Program:

      • Initial temperature: 90°C for 2 minutes.

      • Ramp 1: Increase to 110°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min.

    • Mass Spectrometry: Operate in total-ion scan mode over a mass-to-charge ratio (m/z) range of 45–600.

    • Identification: Identify the monomers by comparing their retention times and mass spectra with those of known standards.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a rapid and reliable method for quantifying PHA monomers, particularly after their conversion to derivatives that can be detected by UV-Vis spectroscopy.

Protocol:

  • Sample Preparation (Alkaline Hydrolysis):

    • Suspend the sample in a known concentration of NaOH solution and heat at 105°C.[5]

    • Cool the sample to room temperature and neutralize with sulfuric acid. This process converts the 3-hydroxyalkanoate monomers into their corresponding 2-alkenoic acid derivatives (e.g., 3-hydroxybutyrate to crotonic acid).[5]

  • HPLC Analysis:

    • Column: A reverse-phase column or a specialized acid analysis column is typically used.

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.014 N) with a percentage of acetonitrile (B52724) can be effective.

    • Detection: Use a UV detector set to a wavelength of 210 nm to detect the 2-alkenoic acids.[5]

    • Quantification: Create a standard curve using known concentrations of the pure 2-alkenoic acid derivatives to quantify the amount in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of PHA monomers, providing detailed information about the chemical environment of each atom.

Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of the purified monomer in a deuterated solvent, such as deuterated chloroform (CDCl3).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Characteristic signals for 3-hydroxyalkanoate methyl esters include:

      • A multiplet around 5.2 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

      • A doublet of doublets or a multiplet around 2.5 ppm for the protons on the carbon adjacent to the ester group (-CH2-COOCH3).

      • A singlet around 3.7 ppm for the methyl protons of the ester group (-COOCH3).

      • Signals corresponding to the alkyl chain protons at various chemical shifts.

  • ¹³C NMR Analysis:

    • Acquire the carbon-13 NMR spectrum for further structural confirmation.

    • This provides information on the carbon skeleton of the monomer.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is used to determine the thermal properties of the monomers, such as melting and boiling points, which are important for understanding their physical state and behavior during processing.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the monomer (typically 3-7 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The resulting thermogram will show endothermic peaks corresponding to melting and boiling, and changes in the baseline corresponding to the glass transition temperature.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical workflow for the comparative analysis of this compound against commercial PHA monomer standards.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Property Analysis cluster_2 Data Comparison and Reporting M3HU This compound GCMS GC-MS Analysis (Purity & Identification) M3HU->GCMS HPLC HPLC Analysis (Quantification) M3HU->HPLC NMR NMR Spectroscopy (Structural Elucidation) M3HU->NMR DSC DSC Analysis (Thermal Properties) M3HU->DSC M3HB Methyl 3-hydroxybutyrate (Standard) M3HB->GCMS M3HB->HPLC M3HB->NMR M3HB->DSC M3HV Methyl 3-hydroxyvalerate (Standard) M3HV->GCMS M3HV->HPLC M3HV->NMR M3HV->DSC DataTable Comparative Data Table GCMS->DataTable HPLC->DataTable NMR->DataTable DSC->DataTable Report Comparison Guide DataTable->Report

Caption: Workflow for benchmarking this compound.

Conclusion

This guide provides a foundational comparison of this compound with the commercial PHA monomer standards, Methyl 3-hydroxybutyrate and Methyl 3-hydroxyvalerate. While there is a need for more experimental data on the physicochemical properties of this compound, the provided analytical protocols offer a robust framework for its comprehensive characterization. This information is intended to assist researchers in evaluating the potential of this compound for the synthesis of novel PHAs with specific and desirable properties for a range of applications.

References

A Comparative Guide to In-Vitro and In-Vivo Production of Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the choice between in-vitro and in-vivo production methods for specialty chemicals like Methyl 3-hydroxyundecanoate is critical. This guide provides an objective comparison of these two approaches, drawing upon experimental data from closely related molecules to illuminate the potential advantages and disadvantages of each strategy. While direct comparative data for this compound is limited, analysis of analogous compounds offers valuable insights into yield, efficiency, and scalability.

At a Glance: In-Vitro vs. In-Vivo Production

ParameterIn-Vitro Production (Enzymatic Synthesis)In-Vivo Production (Microbial Fermentation)
Principle Cell-free system using purified enzymes to convert a substrate into the desired product.Use of whole microbial cells (e.g., genetically engineered bacteria) to produce the target molecule through their metabolic pathways.
Typical Yield Potentially high conversion rates (e.g., >90% for similar enzymatic esterifications).[1] Final yield is dependent on substrate concentration and enzyme stability.Varies significantly based on the microbial strain, fermentation conditions, and genetic modifications. For related 3-hydroxyalkanoates, titers can range from g/L to tens of g/L.[2][3]
Product Purity Generally higher, with fewer contaminating cellular components, simplifying downstream processing.Lower initial purity due to the presence of biomass, other metabolites, and media components, requiring more extensive purification.
Process Control High degree of control over reaction conditions (temperature, pH, substrate concentration).More complex to control due to the intricacies of cellular metabolism and growth.
Scalability Can be challenging and costly due to the need for large quantities of purified, stable enzymes.Generally more scalable, leveraging established fermentation technologies.
Cost Often higher due to the cost of enzyme production and purification, and co-factor requirements.Potentially lower at scale, especially if inexpensive feedstocks can be utilized.
Byproducts Fewer and more predictable byproducts.A wider range of metabolic byproducts can be generated, potentially complicating purification.

In-Vivo Production: Harnessing Microbial Metabolism

The in-vivo production of this compound would typically involve the use of genetically engineered microorganisms, such as Pseudomonas putida or Escherichia coli. These microbes are engineered to express the necessary enzymatic machinery to convert simple carbon sources into the desired product. The biosynthesis of 3-hydroxyundecanoate, a precursor to its methyl ester, is closely related to the well-studied pathways for polyhydroxyalkanoate (PHA) production.

Experimental Protocol: Microbial Production of 3-hydroxyundecanoate

This protocol is adapted from methodologies used for the production of similar medium-chain-length 3-hydroxyalkanoic acids in genetically engineered P. putida.[4]

  • Strain Preparation: A genetically modified strain of Pseudomonas putida with an enhanced metabolic flux towards 3-hydroxyalkanoate production is used. This may involve the knockout of genes related to β-oxidation to prevent the degradation of fatty acid intermediates.

  • Inoculum Preparation: A seed culture is prepared by inoculating a single colony of the engineered strain into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking until the culture reaches the exponential growth phase.

  • Fermentation: The main fermentation is carried out in a bioreactor containing a defined mineral medium supplemented with a suitable carbon source, such as dodecanoate, which can be metabolized to undecanoate intermediates. The inoculum is transferred to the bioreactor, and the fermentation is maintained at a controlled temperature (e.g., 30°C), pH, and dissolved oxygen level.

  • Induction: If the expression of the key biosynthetic genes is under the control of an inducible promoter, an inducing agent (e.g., IPTG) is added at the appropriate time to trigger gene expression and product synthesis.

  • Harvesting and Extraction: After a set fermentation period (e.g., 48-72 hours), the bacterial cells are harvested by centrifugation. The supernatant, containing the secreted 3-hydroxyundecanoic acid, is collected.

  • Purification and Esterification: The 3-hydroxyundecanoic acid is purified from the culture supernatant using techniques such as liquid-liquid extraction or chromatography. The purified acid is then chemically or enzymatically esterified with methanol (B129727) to yield this compound.

Signaling Pathways and Biosynthesis

The in-vivo production of 3-hydroxyundecanoate is intrinsically linked to the fatty acid biosynthesis and β-oxidation pathways. In engineered microbes, intermediates from these pathways are channeled towards the production of 3-hydroxyacyl-CoAs, which are then converted to the final product.

in_vivo_pathway Carbon_Source Carbon Source (e.g., Dodecanoate) Fatty_Acid_Metabolism Fatty Acid Metabolism Carbon_Source->Fatty_Acid_Metabolism Beta_Oxidation β-Oxidation Pathway Fatty_Acid_Metabolism->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Undecanoyl_CoA (R)-3-Hydroxyundecanoyl-CoA Beta_Oxidation->Undecanoyl_CoA Engineered Pathway HUA 3-Hydroxyundecanoic Acid Undecanoyl_CoA->HUA Thioesterase Action Thioesterase Thioesterase Esterification Esterification (in-vitro) HUA->Esterification MHU This compound Esterification->MHU in_vitro_workflow Substrate_Acid 3-Hydroxyundecanoic Acid Reaction_Vessel Reaction Vessel Substrate_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Lipase Immobilized Lipase Lipase->Reaction_Vessel Incubation Incubation with Agitation Reaction_Vessel->Incubation Filtration Enzyme Removal (Filtration) Incubation->Filtration Purification Purification (Chromatography/Distillation) Filtration->Purification Product This compound Purification->Product

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-hydroxyundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Methyl 3-hydroxyundecanoate, ensuring operational integrity and laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the compound to protect against splashes.[2][3][4][5]
Skin Protection Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile rubber) and a lab coatGloves should be inspected before use and cover the hands and forearms fully.[2][4] Butyl rubber gloves are recommended for handling esters.[6] A lab coat should be worn to protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid breathing dust, fumes, gas, mist, vapors, or spray.[1] If ventilation is inadequate, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety and to maintain the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name and hazard information.

  • Ensure the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from strong oxidizing agents and strong bases.[7]

  • The storage area should be clearly marked with the appropriate hazard symbols.

3. Dispensing and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure all necessary PPE is worn correctly before handling the chemical.

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical to avoid direct contact.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, evacuate the area and follow emergency procedures.

  • Do not let the product enter drains.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Method
Unused or Excess Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. The material should be placed in a labeled, sealed container.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, labeled hazardous waste container for incineration or other approved disposal methods.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

For residual amounts of similar organic compounds used in a lab setting (larger than 1 milliliter), it is recommended to capture them in the liquid organic waste stream.[8]

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store Safely Dispensing Dispensing and Use (in Fume Hood) Storage->Dispensing Retrieve for Use Waste_Collection Collect Waste (Unused Product, Contaminated Materials) Dispensing->Waste_Collection Generate Waste Decontamination Decontaminate Work Area Dispensing->Decontamination After Use Waste_Disposal Dispose via Hazardous Waste Stream Waste_Collection->Waste_Disposal

Figure 1. Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxyundecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxyundecanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.